molecular formula C21H24N2 B1199909 CP-339818

CP-339818

Número de catálogo: B1199909
Peso molecular: 304.4 g/mol
Clave InChI: MMGAVKCAGQCFHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CP 339818 is an aminoquinoline.

Propiedades

Fórmula molecular

C21H24N2

Peso molecular

304.4 g/mol

Nombre IUPAC

1-benzyl-N-pentylquinolin-4-imine

InChI

InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3

Clave InChI

MMGAVKCAGQCFHS-UHFFFAOYSA-N

SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3

SMILES canónico

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-339818 on Kv1.3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which CP-339818, a non-peptide small molecule, inhibits the voltage-gated potassium channel Kv1.3. Understanding this interaction is crucial for the development of novel immunomodulatory therapies targeting T-cell mediated autoimmune diseases.

Core Mechanism of Action

This compound acts as a potent and selective blocker of the Kv1.3 channel, a key regulator of T-lymphocyte activation. The primary mechanism of action is a state-dependent blockade, where the compound exhibits a strong preference for the C-type inactivated conformation of the channel.[1] This use-dependent inhibition means that the blocking effect is more pronounced when the channel is frequently activated, a characteristic of chronically activated effector memory T-cells implicated in autoimmune disorders.

The binding of this compound is extracellular, occurring at the outer vestibule of the channel pore with a 1:1 stoichiometry.[1] Evidence suggests that a large lipophilic group at the N1 position of the 1-benzyl-4-pentylimino-1,4-dihydroquinoline structure is essential for its high-affinity binding and potent inhibitory activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Kv1.3 and other ion channels.

ParameterValueChannelCell TypeReference
IC50 ~200 nMKv1.3Human T-lymphocytes[1]
Stoichiometry 1:1Kv1.3Human T-lymphocytes[1]
ChannelPotency of this compound BlockadeReference
Kv1.3 High (IC50 ~200 nM)[1]
Kv1.4 High[1]
Kv1.1 Significantly weaker[1]
Kv1.2 Significantly weaker[1]
Kv1.5 Significantly weaker[1]
Kv1.6 Significantly weaker[1]
Kv3.1-4 Significantly weaker[1]
Kv4.2 Significantly weaker[1]
ICRAC No effect[1]
Intermediate-conductance K(Ca) No effect[1]

Experimental Protocols

Electrophysiological Recording of Kv1.3 Channel Inhibition

Objective: To measure the inhibitory effect of this compound on Kv1.3 currents using the whole-cell patch-clamp technique.

Cell Preparation:

  • Human T-lymphocytes or a stable cell line expressing human Kv1.3 (e.g., Ltk- cells) are used.

  • Cells are cultured under standard conditions and harvested for electrophysiological recordings.

Solutions:

  • Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.

  • External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -80 mV.

  • To elicit Kv1.3 currents, apply depolarizing voltage steps to +40 mV for 200-500 ms.

  • To study use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1 Hz).

  • Perfuse the bath with varying concentrations of this compound to determine the dose-response relationship.

  • To investigate the state-dependence, vary the duration and frequency of the depolarizing pulses to modulate the proportion of channels in the open and inactivated states.

Competitive Radioligand Binding Assay

Objective: To determine the binding site and affinity of this compound by assessing its ability to compete with a known radiolabeled Kv1.3 blocker, such as ¹²⁵I-charybdotoxin.

Methodology:

  • Prepare membrane fractions from cells expressing a high density of Kv1.3 channels.

  • Incubate the membrane preparations with a fixed concentration of ¹²⁵I-charybdotoxin.

  • Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound ¹²⁵I-charybdotoxin using a gamma counter.

  • The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-charybdotoxin (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

T-Cell Proliferation Assay

Objective: To assess the functional consequence of Kv1.3 blockade by this compound on T-cell activation and proliferation.

Methodology:

  • Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-lymphocytes.

  • Culture the T-cells in a 96-well plate.

  • Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin (PHA)) or with anti-CD3/anti-CD28 antibodies to induce activation and proliferation.

  • Treat the cells with varying concentrations of this compound.

  • After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:

    • [³H]-thymidine incorporation: Add [³H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA.

    • CFSE staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as cells divide.

  • The concentration of this compound that inhibits 50% of the mitogen-induced proliferation is determined.

Visualizations

G cluster_channel Kv1.3 Channel States cluster_blocker This compound Interaction Resting Resting/Closed Open Open/Conducting Resting->Open Depolarization Open->Resting Repolarization Inactivated C-type Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Blocked Blocked Inactivated State CP339818 This compound CP339818->Inactivated High Affinity Binding G cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp start Start cell_prep Prepare Kv1.3-expressing cells start->cell_prep establish_wc Establish Whole-Cell Configuration cell_prep->establish_wc apply_protocol Apply Voltage-Clamp Protocol establish_wc->apply_protocol record_control Record Control Kv1.3 Currents apply_protocol->record_control apply_cp339818 Perfuse this compound record_control->apply_cp339818 record_drug Record Currents in presence of Drug apply_cp339818->record_drug analyze Analyze Data (Dose-Response, Kinetics) record_drug->analyze end End analyze->end G TCR T-Cell Receptor (TCR) Engagement PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release CRAC_open CRAC Channel Opening Ca_release->CRAC_open Ca_influx Sustained Ca²⁺ Influx CRAC_open->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Calcineurin Calcineurin Activation Ca_influx->Calcineurin Kv13_activation Kv1.3 Activation Depolarization->Kv13_activation K_efflux K⁺ Efflux Kv13_activation->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization Repolarization->Ca_influx Maintains Driving Force NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Proliferation T-Cell Proliferation Gene_expression->Proliferation CP339818 This compound CP339818->Kv13_activation Blockade

References

The Primary Function of CP-339818 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of CP-339818's Function in Neuroscience

This compound is a potent pharmacological agent primarily recognized in neuroscience for its selective blockade of the voltage-gated potassium channel Kv1.3. While it also exhibits inhibitory effects on the Kv1.4 and, to a lesser extent, Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, its principal application and therapeutic potential in the central nervous system (CNS) revolve around the modulation of neuroinflammatory processes mediated by microglia. The upregulation of Kv1.3 channels on activated microglia is a key pathological feature in various neurodegenerative and neuroinflammatory conditions. By inhibiting these channels, this compound effectively suppresses the pro-inflammatory responses of microglia, thereby mitigating neuronal damage.

Quantitative Data Presentation

The inhibitory profile of this compound across its primary molecular targets is summarized below. This data is crucial for designing experiments and interpreting results in the context of its use as a pharmacological tool in neuroscience research.

Target Ion ChannelIC50 (Inhibitory Concentration 50%)Notes
Kv1.3 ~200 nM[1]Primary target; potent blockade.
Kv1.4 Not precisely quantified, but blocked by this compound.
HCN1 18.9 µM[1]Significantly lower affinity compared to Kv1.3.
HCN4 43.4 µM[1]Significantly lower affinity compared to Kv1.3.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kv1.3 in Microglial Activation

The following diagram illustrates the central role of the Kv1.3 channel in the activation of microglia and the subsequent inflammatory cascade. Pathological stimuli, such as amyloid-beta (Aβ) or lipopolysaccharide (LPS), lead to the upregulation and activation of Kv1.3 channels. The resulting potassium efflux hyperpolarizes the microglial membrane, which in turn enhances the driving force for calcium influx through channels like the calcium-release-activated calcium (CRAC) channel. This sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin/NFAT pathway, leading to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reactive oxygen species (ROS). These inflammatory mediators contribute to neuronal damage and death.

G cluster_0 Microglial Cell stimulus Pathological Stimulus (e.g., Aβ, LPS) kv1_3 Kv1.3 Channel stimulus->kv1_3 Upregulates & Activates k_efflux K+ Efflux kv1_3->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization crac CRAC Channel hyperpolarization->crac Enhances driving force for ca_influx Ca2+ Influx crac->ca_influx ca_increase ↑ Intracellular Ca2+ ca_influx->ca_increase calcineurin Calcineurin/NFAT Pathway ca_increase->calcineurin Activates gene_transcription Gene Transcription calcineurin->gene_transcription Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) & ROS gene_transcription->cytokines Leads to production of neuronal_damage Neuronal Damage cytokines->neuronal_damage Causes cp339818 This compound cp339818->kv1_3 Blocks G start Start prep_slices Prepare Acute Brain Slices start->prep_slices identify_neuron Identify Target Neuron (e.g., Pyramidal Neuron) prep_slices->identify_neuron patch_neuron Establish Whole-Cell Patch-Clamp Configuration identify_neuron->patch_neuron baseline_rec Record Baseline Activity (Voltage- or Current-Clamp) patch_neuron->baseline_rec apply_cp Bath Apply this compound baseline_rec->apply_cp post_cp_rec Record Post-CP-339818 Activity apply_cp->post_cp_rec washout Washout this compound post_cp_rec->washout washout_rec Record During Washout washout->washout_rec analysis Data Analysis and Comparison (Baseline vs. This compound vs. Washout) washout_rec->analysis end End analysis->end

References

The Discovery and Synthesis of CP-339818: A Kv1.3 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of CP-339818, a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3. The compound, chemically identified as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, has demonstrated significant potential in the modulation of T-cell activation, a key process in various autoimmune disorders. This document provides a comprehensive overview of its pharmacological profile, a plausible synthetic route, and detailed experimental protocols for its biological evaluation, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Voltage-gated potassium channels, particularly Kv1.3, play a crucial role in regulating the membrane potential of T-lymphocytes. Upon T-cell activation, the expression of Kv1.3 channels is upregulated, and their activity is essential for maintaining the calcium signaling required for proliferation and cytokine production. Consequently, the development of selective Kv1.3 channel blockers has been a significant focus in the search for novel immunomodulatory therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

This compound emerged from discovery programs aimed at identifying small molecule inhibitors of the Kv1.3 channel. Its ability to selectively block Kv1.3 and consequently suppress T-cell activation underscores its therapeutic potential.

Discovery of this compound

While the specific details of the initial high-throughput screening campaign that led to the identification of this compound are not extensively published, the discovery of such small molecule ion channel modulators typically follows a well-established workflow.

Discovery_Workflow cluster_0 Discovery Phase HTS High-Throughput Screening (HTS) (e.g., FLIPR-based membrane potential assay) Hit_ID Hit Identification HTS->Hit_ID Identifies initial active compounds Lead_Gen Lead Generation Hit_ID->Lead_Gen Selects promising hits Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Lead_Gen->Lead_Opt Chemical modification to improve properties Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Selection of clinical candidate (this compound)

Caption: A generalized workflow for the discovery of a small molecule drug candidate like this compound.

The process likely began with a high-throughput screening (HTS) of a diverse chemical library using an automated electrophysiology or fluorescence-based assay to identify compounds that inhibit Kv1.3 channel activity. Promising "hits" from the HTS would then undergo further characterization to confirm their activity and assess their selectivity against other ion channels. This would be followed by a lead optimization phase, where medicinal chemists would synthesize analogues of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_1 Proposed Synthesis of this compound Start 4-Chloroquinoline Intermediate1 N-Pentylquinolin-4-amine Start->Intermediate1 1-Pentanamine, Heat Intermediate2 1-Benzyl-4-(pentylamino)quinolin-1-ium halide Intermediate1->Intermediate2 Benzyl halide, Solvent Product This compound (N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine) Intermediate2->Product Base Final_Product This compound Hydrochloride Product->Final_Product HCl

Caption: A plausible synthetic pathway for the preparation of this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Pentylquinolin-4-amine

  • In a round-bottom flask, combine 4-chloroquinoline (1 equivalent) and 1-pentanamine (3-5 equivalents).

  • Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dissolve it in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-pentylquinolin-4-amine.

Step 2: Synthesis of 1-Benzyl-4-(pentylamino)quinolin-1-ium halide

  • Dissolve N-pentylquinolin-4-amine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add benzyl bromide or benzyl chloride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.

  • The product, a quaternary ammonium salt, may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.

Step 3: Synthesis of N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine (this compound free base)

  • Treat the 1-benzyl-4-(pentylamino)quinolin-1-ium halide from the previous step with a mild base (e.g., triethylamine or potassium carbonate) in a suitable solvent.

  • Stir the mixture at room temperature until the deprotonation is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the free base of this compound.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the free base of this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound hydrochloride.

Biological Activity and Mechanism of Action

This compound is a potent blocker of the Kv1.3 potassium channel, with reported IC50 values in the low nanomolar range.[1] It also exhibits activity against the Kv1.4 channel, though with slightly lower potency.[1] The compound shows significantly weaker effects on other Kv channels, indicating a degree of selectivity.[1]

The primary mechanism of action of this compound is the blockade of Kv1.3 channels, which are crucial for T-cell activation. By inhibiting the efflux of potassium ions, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx through CRAC channels. This attenuation of calcium signaling ultimately leads to the suppression of T-cell proliferation and cytokine release.[1]

T_Cell_Activation_Inhibition cluster_2 T-Cell Activation Signaling Pathway cluster_3 Role of Kv1.3 and Inhibition by this compound TCR_Activation TCR Activation Ca_Influx Ca2+ Influx via CRAC Channels TCR_Activation->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT_Activation NFAT Activation Calcineurin->NFAT_Activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Activation->Gene_Transcription T_Cell_Proliferation T-Cell Proliferation Gene_Transcription->T_Cell_Proliferation Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_Influx Maintains driving force CP_339818 This compound CP_339818->Kv1_3 Blocks

Caption: The signaling pathway of T-cell activation and the inhibitory action of this compound on the Kv1.3 channel.

Quantitative Data
TargetIC50Cell Line/SystemReference
Kv1.3 200 nMHuman T-cells[1]
Kv1.4 ~300 nMNot specified
HCN1 18.9 µMStably expressed in cell lines[1]
HCN4 43.4 µMStably expressed in cell lines[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol describes a standard method for determining the inhibitory concentration (IC50) of this compound on Kv1.3 channels expressed in a suitable cell line (e.g., Jurkat T-cells or a stably transfected cell line like CHO or HEK293).

Materials:

  • Cell line expressing Kv1.3 channels

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope

Procedure:

  • Cell Preparation: Culture the cells under standard conditions. On the day of the experiment, gently detach the cells and resuspend them in the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 15 seconds).

    • Record the baseline current for a stable period.

  • Compound Application:

    • Prepare a series of dilutions of this compound in the external solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of this compound.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the role of Kv1.3 channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. This guide provides a comprehensive overview of its discovery, a plausible synthetic route, and detailed methodologies for its biological evaluation, which should aid researchers in further exploring the potential of this and related compounds. Further research into the precise binding site and the development of more selective analogues will be crucial for its potential clinical translation.

References

An In-depth Technical Guide to the Ion Channel Specificity of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective inhibition of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a promising therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the ion channel specificity of this compound, detailing its primary targets, off-target effects, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, with the chemical name 1-benzyl-4-pentylimino-1,4-dihydroquinoline, has been extensively studied as a selective blocker of the Kv1.3 channel.[1] The therapeutic potential of targeting Kv1.3 stems from its critical role in maintaining the membrane potential of T-cells, which is essential for sustained calcium influx and subsequent activation of the immune response.[2][3][4] By inhibiting Kv1.3, this compound can effectively suppress T-cell activation, offering a targeted immunomodulatory approach.[1] This guide delves into the specifics of its interaction with various ion channels, providing a detailed resource for researchers in pharmacology and drug development.

Target Ion Channel Specificity: Quantitative Analysis

The inhibitory activity of this compound has been quantified against a panel of ion channels using electrophysiological and binding assays. The data clearly demonstrates a high affinity for Kv1.3 and Kv1.4 channels, with significantly weaker interactions with other potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Ion ChannelIC50 (Inhibitory Concentration 50%)Comments
Primary Targets
Kv1.3~200 nMPreferentially binds to the C-type inactivated state of the channel.[1]
Kv1.4~300 nMA cardiac and neuronal A-type K+ channel.[1]
Off-Target Channels
HCN118.9 µMInhibition is dependent on intracellular chloride concentration and is voltage-dependent.[2][5]
HCN443.4 µMInhibition is dependent on intracellular chloride concentration.[2][5]
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Significantly weaker blocking effectsSpecific IC50 values are not extensively reported, indicating much lower affinity compared to Kv1.3/1.4.[1][2][3]

Experimental Protocols

The characterization of this compound's ion channel specificity relies on two primary experimental techniques: electrophysiology (specifically whole-cell patch-clamp) and competitive radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp is the gold standard for characterizing the functional effects of a compound on ion channel activity.[6][7][8] This technique allows for the direct measurement of ion currents through the channel in response to controlled changes in membrane voltage.

Objective: To determine the concentration-dependent inhibition of ion channel currents by this compound and to study the voltage- and state-dependence of the block.

General Protocol:

  • Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO) are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., human Kv1.3).[9][10]

  • Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane, followed by membrane rupture to gain electrical access to the cell's interior.[7][11]

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Na; pH adjusted to 7.2 with KOH.

  • Voltage Protocol (for Kv channels):

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) are applied to elicit outward potassium currents.

    • To study use-dependence and block of the inactivated state, repetitive pulses are applied.[1]

  • Voltage Protocol (for HCN channels):

    • Cells are held at a holding potential of -40 mV.

    • Hyperpolarizing voltage steps (e.g., to -120 mV) are applied to elicit inward HCN currents.[5][12]

  • Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of this compound. The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value using a logistical function fit.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture of HEK293/CHO cells transfection Transfection with ion channel cDNA cell_culture->transfection patching Establish Whole-Cell Configuration transfection->patching voltage_protocol Apply Voltage Protocol patching->voltage_protocol current_measurement Measure Ion Currents voltage_protocol->current_measurement drug_application Apply this compound current_measurement->drug_application data_analysis Calculate % Inhibition current_measurement->data_analysis drug_application->current_measurement dose_response Generate Dose-Response Curve data_analysis->dose_response ic50 Determine IC50 Value dose_response->ic50

Workflow for Electrophysiological Characterization.
Competitive Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for a receptor or ion channel by measuring its ability to displace a known radiolabeled ligand.[13][14] For Kv1.3, the scorpion toxin charybdotoxin, a potent blocker, can be radiolabeled (e.g., with ¹²⁵I) for this purpose.[1]

Objective: To determine the binding affinity (Ki) of this compound for the Kv1.3 channel.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel (e.g., HEK293-Kv1.3 cells).[15] This involves cell lysis and centrifugation to isolate the membrane fraction.

  • Binding Reaction:

    • A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-charybdotoxin) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the channel.

    • The reaction is incubated to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.[15]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis membrane_prep Prepare Membranes from Kv1.3-expressing cells reagents Prepare Radioligand and this compound solutions membrane_prep->reagents incubation Incubate Membranes, Radioligand, and this compound reagents->incubation filtration Filter to separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity filtration->counting competition_curve Plot Competition Curve counting->competition_curve ic50_calc Determine IC50 competition_curve->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Workflow for Competitive Radioligand Binding Assay.

Signaling Pathway: T-Cell Activation and Kv1.3 Inhibition

The primary therapeutic rationale for this compound is its ability to suppress T-cell activation by blocking Kv1.3 channels. This intervention disrupts a critical signaling cascade that is initiated by the T-cell receptor (TCR).

Mechanism of T-Cell Activation:

  • TCR Engagement: The T-cell receptor recognizes an antigen presented by an antigen-presenting cell (APC) via the major histocompatibility complex (MHC).[16][17]

  • Initiation of Signaling Cascade: This binding event activates a cascade of intracellular signaling molecules, starting with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex by Lck.[17][18]

  • Signal Propagation: Activated Lck phosphorylates and activates ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.[16][17]

  • Second Messenger Generation: This signaling complex activates Phospholipase C gamma 1 (PLCγ1), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17]

  • Calcium Influx: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium. This depletion of intracellular calcium stores triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.[2]

  • NFAT Activation: The elevated intracellular calcium levels activate the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2][3] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor to promote the expression of genes involved in T-cell activation and proliferation, such as Interleukin-2 (IL-2).

Role of Kv1.3 and Inhibition by this compound:

The sustained influx of positively charged calcium ions through CRAC channels would rapidly depolarize the T-cell membrane, which would diminish the electrochemical gradient driving further calcium entry. The Kv1.3 channel counteracts this depolarization by facilitating the efflux of potassium ions, thereby maintaining a negative membrane potential that is permissive for continued calcium influx.[2]

By blocking the Kv1.3 channel, this compound inhibits this potassium efflux. The resulting membrane depolarization reduces the driving force for calcium entry through CRAC channels. The diminished intracellular calcium signal leads to reduced calcineurin activity, less NFAT dephosphorylation and nuclear translocation, and ultimately, suppression of T-cell activation and proliferation.[1]

G TCR_MHC TCR-MHC Engagement Lck Lck activation TCR_MHC->Lck ZAP70 ZAP-70 activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 phosphorylation ZAP70->LAT_SLP76 PLCG1 PLCγ1 activation LAT_SLP76->PLCG1 IP3 IP3 production PLCG1->IP3 Ca_release Ca²⁺ release from ER IP3->Ca_release CRAC CRAC channel opening Ca_release->CRAC Ca_influx Sustained Ca²⁺ influx CRAC->Ca_influx Calcineurin Calcineurin activation Ca_influx->Calcineurin Membrane_potential Negative membrane potential maintenance Ca_influx->Membrane_potential Depolarizes NFAT_dephospho NFAT dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT nuclear translocation NFAT_dephospho->NFAT_translocation Gene_expression T-cell activation genes (e.g., IL-2) NFAT_translocation->Gene_expression Kv1_3 Kv1.3 K⁺ efflux Kv1_3->Membrane_potential Hyperpolarizes Membrane_potential->Ca_influx Promotes Membrane_potential->Kv1_3 Maintains CP339818 This compound CP339818->Kv1_3 Inhibits

T-Cell Activation Pathway and Inhibition by this compound.

Conclusion

This compound is a highly selective inhibitor of the voltage-gated potassium channels Kv1.3 and, to a slightly lesser extent, Kv1.4. Its potency against other Kv channels and HCN channels is significantly lower, establishing a clear selectivity profile. The primary mechanism of its immunosuppressive action is the blockade of Kv1.3 channels in T-lymphocytes, which leads to membrane depolarization, reduced calcium influx, and subsequent inhibition of the calcineurin-NFAT signaling pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and investigating the role of Kv1.3 in health and disease. Further research to quantify its interaction with a broader range of ion channels would continue to refine our understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Pharmacodynamics of CP-339,818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of CP-339,818, a potent small molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, potency, and selectivity, this document serves as a critical resource for professionals engaged in immunology, ion channel research, and the development of novel therapeutics for autoimmune disorders.

Core Mechanism of Action: Inhibition of T-Cell Activation via Kv1.3 Blockade

The primary pharmacodynamic effect of CP-339,818 is the suppression of T-lymphocyte activation through the blockade of the Kv1.3 potassium channel.[1][2] This channel is a key regulator of the T-cell membrane potential. During T-cell activation, a sustained influx of calcium (Ca2+) into the cell is necessary to trigger downstream signaling cascades that lead to proliferation and cytokine production.[2][3][4] The electrochemical gradient required for this prolonged Ca2+ entry is maintained by the efflux of potassium ions (K+) through channels such as Kv1.3.

By blocking Kv1.3, CP-339,818 causes membrane depolarization. This depolarization reduces the driving force for Ca2+ influx through Calcium Release-Activated Ca2+ (CRAC) channels, thereby dampening the intracellular calcium signal required for T-cell activation.[4] This targeted intervention on a critical component of the T-cell activation machinery makes CP-339,818 a significant tool for studying immune responses and a potential therapeutic agent for T-cell-mediated autoimmune diseases.

Quantitative Pharmacodynamics: Potency and Selectivity

The potency and selectivity of CP-339,818 have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity on different ion channels.

Table 1: Inhibitory Potency of CP-339,818 on Key Ion Channels

Target Ion ChannelIC50 Value
Kv1.3~200 nM[1][3][4][5]
Kv1.4~300 nM[3][4][5]
HCN118.9 µM[1][2]
HCN443.4 µM[1][2]

Table 2: Selectivity Profile of CP-339,818

Ion ChannelActivity
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Significantly weaker blocking effects compared to Kv1.3 and Kv1.4.[1][3][4][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC Antigen-MHC Complex TCR T-Cell Receptor (TCR) APC->TCR Antigen Recognition CRAC CRAC Channel TCR->CRAC Signal Transduction Opens CRAC Kv13 Kv1.3 Channel Kv13->CRAC Maintains Membrane Potential (K+ Efflux) Ca_Signal ↑ Intracellular Ca2+ CRAC->Ca_Signal Ca2+ Influx Activation T-Cell Activation (Proliferation, Cytokine Release) Ca_Signal->Activation CP339818 CP-339,818 CP339818->Kv13 Blocks Experimental_Workflow start Start: Compound Synthesis (CP-339,818) in_vitro_screening In Vitro Channel Screening (Electrophysiology) start->in_vitro_screening ic50 Determine IC50 on Kv1.3, Kv1.4, HCN, etc. in_vitro_screening->ic50 cellular_assay Cellular Functional Assay (T-Cell Proliferation) ic50->cellular_assay inhibition_prolif Measure Inhibition of T-Cell Proliferation cellular_assay->inhibition_prolif end End: Pharmacodynamic Profile inhibition_prolif->end

References

Initial Exploratory Studies on CP-339818: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective blockade of voltage-gated potassium channels, primarily Kv1.3 and Kv1.4. Initial exploratory studies have revealed its potential as an immunomodulatory agent due to its ability to suppress T cell activation. This technical guide provides an in-depth overview of the core findings from these initial studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Mechanism of Action and Pharmacological Profile

This compound exerts its primary effects by blocking the C-type inactivated state of the Kv1.3 potassium channel, a key regulator of T lymphocyte membrane potential and calcium signaling.[1] By inhibiting Kv1.3, this compound effectively suppresses the sustained calcium influx required for T cell activation, proliferation, and cytokine production. The compound also demonstrates inhibitory activity against the Kv1.4 channel and, at higher concentrations, affects Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the inhibitory potency of this compound against various ion channels as determined in initial in vitro studies.

Target Ion ChannelIC50 ValueReference
Kv1.3~200 nM[1][2]
Kv1.4~300 nM[1]
HCN1 (high Cl⁻)18.9 µM[2]
HCN4 (high Cl⁻)43.4 µM[2]

Note: this compound has been shown to have significantly weaker effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 channels.[1][2]

Key Experimental Findings and Protocols

Initial research on this compound focused on its impact on T cell function, pancreatic beta-cell activity, and HCN channel modulation. This section details the seminal experiments and their methodologies.

Inhibition of Human T Cell Activation

One of the most significant findings of the initial exploratory studies was the potent suppression of human T cell activation by this compound. This effect is a direct consequence of Kv1.3 channel blockade.

This protocol is based on the methodologies described in the foundational studies of this compound's effect on T cells.

  • T Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T cells can be further purified using nylon wool columns or magnetic bead-based negative selection.

  • Cell Culture: T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • T Cell Stimulation: T cells are stimulated to proliferate using a combination of anti-CD3 and anti-CD28 monoclonal antibodies. Typically, 96-well plates are pre-coated with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C. T cells are then added to the wells at a density of 1-2 x 10^6 cells/mL in the presence of soluble anti-CD28 antibody (e.g., 1 µg/mL).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations at the time of stimulation.

  • Proliferation Measurement: After a 48-72 hour incubation period at 37°C in a 5% CO2 atmosphere, T cell proliferation is assessed. A common method is the [³H]thymidine incorporation assay. [³H]thymidine (1 µCi/well) is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the proliferation observed in the absence of the compound.

Electrophysiological Characterization of Kv1.3 Blockade

The direct interaction of this compound with the Kv1.3 channel was characterized using electrophysiological techniques, specifically the whole-cell patch-clamp method.

This protocol outlines the general procedure for recording Kv1.3 currents and assessing their inhibition by this compound.

  • Cell Line: A stable cell line heterologously expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells) is used.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Electrophysiological Recording:

    • Pipette Solution (Intracellular): Contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

    • Bath Solution (Extracellular): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The holding potential is typically set to -80 mV.

    • Voltage Protocol: To elicit Kv1.3 currents, depolarizing voltage steps are applied. A typical protocol involves stepping the membrane potential from the holding potential to various test potentials (e.g., from -60 mV to +60 mV in 20 mV increments) for a duration of 200-500 ms.

  • This compound Application: this compound is applied to the bath solution at different concentrations to determine its effect on the Kv1.3 currents.

  • Data Analysis: The peak outward current at each test potential is measured before and after the application of this compound. The percentage of current inhibition is calculated to determine the IC50 value.

Effects on Glucose-Stimulated Insulin Secretion (GSIS)

To explore the broader physiological effects of potassium channel modulation, the impact of this compound on pancreatic beta-cell function was investigated.

This protocol is adapted from studies investigating the role of potassium channels in insulin secretion.

  • Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by purification using a density gradient.

  • Islet Culture: Islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • GSIS Assay:

    • Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Treatment: Groups of islets are then incubated for 1 hour in KRB buffer containing either low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with or without this compound (e.g., 5 µM).

    • Supernatant Collection: After the incubation period, the supernatant is collected for insulin measurement.

  • Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the islet number or total insulin content. The results are typically expressed as the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

Finding: In a study by Jacobson et al. (2010), this compound (at 5 µM) was found to effectively block the remaining outward potassium current in Kv2.1⁻/⁻ β cells but did not significantly enhance glucose-stimulated insulin secretion (GSIS).[2]

Modulation of HCN Channels

Further characterization of this compound revealed its effects on HCN channels, which are involved in neuronal and cardiac pacemaking.

This protocol describes the methodology used to assess the impact of this compound on HCN channel activity.

  • Cell Line: HEK293 cells stably expressing human HCN1 or HCN4 channels are used.

  • Electrophysiological Recording:

    • Pipette and Bath Solutions: Similar to those used for Kv1.3 recordings, with appropriate adjustments for studying HCN currents.

    • Recording: Whole-cell patch-clamp recordings are performed.

    • Voltage Protocol: To activate HCN channels, hyperpolarizing voltage steps are applied from a holding potential of -40 mV to test potentials ranging from -50 mV to -140 mV.

  • This compound Application: this compound is perfused into the bath at various concentrations.

  • Data Analysis: The amplitude of the hyperpolarization-activated current is measured at each test potential before and after drug application to determine the IC50 for channel block.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are rooted in its ability to disrupt the signaling cascade that governs T cell activation.

T Cell Activation Signaling Pathway

The activation of a T cell is initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a complex intracellular signaling cascade. The Kv1.3 channel plays a crucial role in this process by maintaining the membrane potential, which provides the necessary driving force for a sustained influx of Ca²⁺ through CRAC channels. This sustained elevation in intracellular Ca²⁺ is essential for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes critical for T cell activation, including interleukin-2 (IL-2), leading to proliferation and an effector immune response.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_cp339818 This compound Action APC Antigen Presenting Cell TCR T Cell Receptor APC->TCR Antigen Presentation PLCg1 PLCγ1 TCR->PLCg1 Activates Kv1.3 Kv1.3 Channel CRAC CRAC Channel Kv1.3->CRAC Maintains driving force for Ca²⁺ entry (hyperpolarization) Ca_influx CRAC->Ca_influx Ca²⁺ Influx IP3 IP3 PLCg1->IP3 Generates Ca_ER ER Ca²⁺ Store IP3->Ca_ER Binds to receptor, releases Ca²⁺ Ca_ER->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates Gene_Tx Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_Tx Induces T_Cell_Activation T Cell Activation (Proliferation, Cytokine Production) Gene_Tx->T_Cell_Activation Leads to CP339818 This compound CP339818->Kv1.3 Blocks

Caption: T Cell Activation Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing T Cell Proliferation

The following diagram illustrates the typical workflow for an in vitro T cell proliferation assay used to evaluate the efficacy of compounds like this compound.

T_Cell_Proliferation_Workflow Start Start Isolate_PBMC Isolate PBMCs from whole blood Start->Isolate_PBMC Purify_T_Cells Purify T Cells Isolate_PBMC->Purify_T_Cells Plate_T_Cells Plate T Cells in 96-well plate Purify_T_Cells->Plate_T_Cells Stimulate_T_Cells Stimulate T Cells (e.g., anti-CD3/CD28) Plate_T_Cells->Stimulate_T_Cells Add_Compound Add this compound at various concentrations Stimulate_T_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Thymidine Add [³H]thymidine Incubate->Add_Thymidine Incubate_Final Incubate for 18-24 hours Add_Thymidine->Incubate_Final Harvest_Cells Harvest cells onto filter plate Incubate_Final->Harvest_Cells Measure_Radioactivity Measure radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a T cell proliferation assay to evaluate this compound.

Conclusion and Future Directions

The initial exploratory studies on this compound have firmly established its role as a potent and selective blocker of the Kv1.3 potassium channel. This mechanism of action translates into a significant suppression of human T cell activation, highlighting its potential for the development of novel immunomodulatory therapies for autoimmune diseases. The compound's effects on Kv1.4 and HCN channels, while observed at higher concentrations, warrant further investigation to fully understand its complete pharmacological profile and potential off-target effects. Future research should focus on in vivo efficacy and safety studies, as well as exploring the therapeutic potential of this compound in specific autoimmune disease models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further elucidate the therapeutic promise of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Immunomodulatory Role of CP-339818 (Tofacitinib)

Introduction

This compound, more commonly known as Tofacitinib, is a pivotal small molecule inhibitor that has significantly advanced the treatment of immune-mediated inflammatory diseases.[1][2] Formerly designated CP-690,550, Tofacitinib was one of the first oral Janus kinase (JAK) inhibitors to be approved for clinical use, notably for the treatment of rheumatoid arthritis (RA) in adults who have an inadequate response or intolerance to methotrexate.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on immune signaling, and the experimental protocols used to elucidate its immunomodulatory properties.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of tyrosine kinases, which are critical for intracellular signal transduction of numerous cytokines involved in inflammation and immune responses.[3][4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser degree JAK2, with minimal impact on TYK2.[1]

This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their specific receptors on immune cells, it triggers the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in immune cell development, proliferation, and function.[5] By blocking JAK-mediated phosphorylation, Tofacitinib effectively dampens the signaling of a wide range of pro-inflammatory cytokines.[6]

The cytokines affected by Tofacitinib's inhibition of JAK1 and JAK3 include those that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] These cytokines are crucial for the development, function, and proliferation of T cells, B cells, and Natural Killer (NK) cells.[5] Additionally, by inhibiting JAK1, Tofacitinib also blocks signaling from cytokines like IL-6 and interferons (IFNs).[1][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Gene Target Gene Transcription pSTAT->Gene Translocation & Binding Tofacitinib This compound (Tofacitinib) Tofacitinib->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of this compound (Tofacitinib).

Quantitative Data on this compound's Activity

The efficacy and selectivity of this compound can be quantified through its half-maximal inhibitory concentration (IC50) values against different JAK isoforms and its clinical effectiveness in patients.

Table 1: In Vitro Kinase Inhibition Profile of Tofacitinib

KinaseIC50 (nM)Selectivity Notes
JAK1 1High Potency
JAK2 20~20-fold less potent than for JAK1/3
JAK3 1High Potency
TYK2 >100Low Potency
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative from multiple sources.

Table 2: Clinical Efficacy of Tofacitinib in Rheumatoid Arthritis (Phase III Study)

Treatment GroupACR20 Response Rate at Week 12p-value vs. Placebo
Placebo22.0%-
Tofacitinib 5 mg (twice daily)59.2%< 0.0001
Tofacitinib 10 mg (twice daily)70.5%< 0.0001
Adalimumab35.9%0.105
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. Data adapted from a Phase III trial in RA patients with an inadequate response to methotrexate.[1]

Experimental Protocols and Methodologies

The immunomodulatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental techniques.

1. Kinase Activity Assay (Biochemical Assay)

  • Objective: To determine the IC50 values of Tofacitinib against isolated JAK enzymes.

  • Methodology: A common method is the Z'-LYTE™ kinase assay.[8]

    • Serially diluted Tofacitinib (in 1% DMSO) is added to a 384-well plate.

    • A kinase reaction buffer containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), ATP, and a peptide substrate is added.

    • The reaction is incubated to allow for phosphorylation.

    • A development reagent is added that specifically cleaves the non-phosphorylated peptide, generating a fluorescent signal.

    • The fluorescence is measured, and the ratio of cleaved to uncleaved substrate is used to calculate the percent of phosphorylation.

    • IC50 values are determined by non-linear regression analysis of the dose-response curve.

2. Phospho-STAT Flow Cytometry

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients.[9]

    • Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control.

    • Cells are then stimulated with a specific cytokine (e.g., IL-6 to induce pSTAT1, or IL-2 to induce pSTAT5).

    • The stimulation is stopped, and cells are immediately fixed and permeabilized.

    • Cells are stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5) and cell surface markers to identify cell populations (e.g., CD4 for T cells, CD19 for B cells).

    • The level of STAT phosphorylation in different cell populations is quantified using a flow cytometer.[9]

Experimental_Workflow cluster_prep Sample Preparation cluster_stim Cellular Stimulation cluster_analysis Analysis A Isolate PBMCs from Blood B Pre-incubate with Tofacitinib or Vehicle A->B C Stimulate with Cytokine (e.g., IL-6, IL-2) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorescent Antibodies (pSTAT, Cell Markers) D->E F Acquire Data via Flow Cytometry E->F G Analyze pSTAT levels in Immune Cell Subsets F->G

References

A Technical Guide to the Basic Research Applications of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has emerged as a valuable pharmacological tool in basic research. Primarily known as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4, its applications extend to immunology and neuroscience. By modulating the activity of these channels, this compound allows for the investigation of fundamental physiological processes, including T-lymphocyte activation and neuronal excitability. This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Pharmacological Profile

This compound exerts its primary effects by physically occluding the pore of specific ion channels. It is a potent antagonist of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2] The compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[2] In addition to its effects on Kv channels, this compound also inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, albeit with lower potency.[1][3]

Quantitative Pharmacological Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against various ion channels, providing a clear overview of its selectivity profile.

Target Ion ChannelIC50Species/Cell LineExperimental ConditionsReference(s)
Kv1.3 ~200 nMHumanElectrophysiology[1][2]
Kv1.4 ~300 nMNot SpecifiedElectrophysiology[2]
HCN1 18.9 µMHumanAutomated Electrophysiology (high intracellular Cl⁻)[1][3]
HCN4 43.4 µMHumanAutomated Electrophysiology (high intracellular Cl⁻)[1][3]
HCN1 26.2 µMHumanAutomated Electrophysiology (low intracellular Cl⁻)[1]
HCN4 >100 µMHumanAutomated Electrophysiology (low intracellular Cl⁻)[1]
Kv1.1 62 µMNot SpecifiedNot Specified[4]
Kv1.2 14 µMNot SpecifiedNot Specified[4]
Kv1.5 19 µMNot SpecifiedNot Specified[4]
Kv1.6 20 µMNot SpecifiedNot Specified[4]
Kv3.1 17 µMNot SpecifiedNot Specified[4]
Kv3.2 10 µMNot SpecifiedNot Specified[4]
Kv3.4 36 µMNot SpecifiedNot Specified[4]
Kv4.2 >10 µMNot SpecifiedNot Specified[4]

Applications in Immunology: T-Lymphocyte Activation

A primary application of this compound in basic research is the study of T-lymphocyte activation. The Kv1.3 channel is highly expressed in T-cells and plays a crucial role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor (TCR) stimulation. By blocking Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium entry through store-operated calcium channels. This attenuation of the intracellular calcium signal inhibits the activation of downstream signaling pathways, ultimately leading to the suppression of T-cell activation, proliferation, and cytokine production.[1][5]

Signaling Pathway: Kv1.3 Blockade and Inhibition of T-Cell Activation

The following diagram illustrates the signaling cascade initiated by TCR engagement and how this compound intervenes to suppress T-cell activation.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation PLC PLC TCR->PLC activates Kv1_3 Kv1.3 Channel K_efflux Kv1_3->K_efflux K⁺ efflux maintains negative membrane potential CRAC CRAC Channel Ca_cyt Cytosolic Ca²⁺ CRAC->Ca_cyt Ca²⁺ influx IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on ER->Ca_cyt releases Ca²⁺ Calcineurin Calcineurin Ca_cyt->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) NFATp->NFATa translocates to nucleus Gene_Expression Gene Expression (e.g., IL-2) NFATa->Gene_Expression promotes T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release Gene_Expression->T_Cell_Activation leads to CP339818 This compound CP339818->Kv1_3 blocks K_efflux->CRAC maintains driving force for

T-Cell activation signaling pathway and the inhibitory action of this compound.
Experimental Protocols

This protocol describes a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution, which is measured by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • CFSE (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: a. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in PBS containing 0.1% BSA. b. Add CFSE to a final concentration of 0.25 µM and incubate for 10 minutes at 37°C.[6] c. Quench the staining by adding 5 volumes of complete RPMI-1640 medium. d. Centrifuge the cells, wash with complete medium, and resuspend at 1 x 10⁶ cells/mL.[6]

  • Cell Stimulation and Treatment: a. Plate the CFSE-labeled cells in a 96-well plate. b. Add this compound at various concentrations. Include a vehicle control (DMSO). c. Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 5 µL of Dynal anti-CD3/CD28 beads per 1 x 10⁶ cells).[6]

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel. c. Analyze the data by gating on the lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division.

This protocol details the measurement of intracellular calcium mobilization in T-cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Isolated T-cells

  • Hanks' Balanced Salt Solution (HBSS) with 1% BSA

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • This compound stock solution (in DMSO)

  • T-cell activator (e.g., anti-CD3 antibody, ionomycin)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Loading with Fura-2 AM: a. Resuspend T-cells in HBSS with 1% BSA. b. Add Fura-2 AM to a final concentration of 1-5 µg/mL.[7] A small amount of Pluronic F-127 can be added to improve dye solubility. c. Incubate for 30-45 minutes at room temperature in the dark.[7] d. Wash the cells twice with HBSS to remove extracellular dye.[7]

  • Treatment and Stimulation: a. Resuspend the Fura-2 AM-loaded cells in HBSS. b. Pre-incubate the cells with the desired concentration of this compound or vehicle control. c. Initiate calcium imaging, recording the baseline fluorescence ratio (340/380 nm). d. Add a T-cell activator (e.g., anti-CD3 antibody) and continue recording the fluorescence ratio to measure changes in intracellular calcium concentration.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm) over time. b. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

This protocol describes the quantification of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated T-cells or PBMCs

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies, PMA and ionomycin)

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Cell Culture and Treatment: a. Plate T-cells or PBMCs in a 96-well culture plate at a density of 1-2 x 10⁶ cells/mL. b. Add this compound at various concentrations, including a vehicle control. c. Stimulate the cells with T-cell activators. d. Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: a. Follow the manufacturer's protocol for the specific cytokine ELISA kit. b. This typically involves coating the ELISA plate with a capture antibody, blocking non-specific binding, adding the cell culture supernatants, adding a biotinylated detection antibody, followed by streptavidin-HRP, and finally adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of the cytokine in each sample is determined by comparison to a standard curve.

Applications in Neuroscience

This compound's inhibitory activity on Kv1.4 and HCN channels makes it a useful tool for neuroscience research.

  • Kv1.4 Channels: These channels are expressed in various brain regions and are involved in regulating neuronal excitability and synaptic plasticity. As this compound blocks Kv1.4, it can be used to investigate the role of this channel in these processes.

  • HCN Channels: HCN channels are responsible for the hyperpolarization-activated current (Ih) that plays a critical role in neuronal pacemaking, dendritic integration, and synaptic transmission.[8][9] this compound's ability to block HCN channels, particularly HCN1, allows for the pharmacological dissection of their contribution to neuronal function.[3] Studies have implicated HCN channels in various neurological and psychiatric conditions, making pharmacological tools like this compound valuable for preclinical research.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for using this compound to study its effects on ion channels in neurons using the whole-cell patch-clamp technique.

Materials:

  • Neuronal cell culture or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons

  • Intracellular (pipette) solution

  • This compound stock solution (in DMSO)

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation: a. Prepare acute brain slices or cultured neurons for recording. b. Continuously perfuse the recording chamber with oxygenated aCSF or extracellular solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Obtaining a Whole-Cell Recording: a. Approach a neuron with the patch pipette and apply positive pressure. b. Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. c. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition: a. In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV). b. Apply a voltage protocol to elicit the currents of interest (e.g., a series of depolarizing steps to activate Kv channels or hyperpolarizing steps to activate HCN channels). c. Record baseline currents.

  • Drug Application: a. Perfuse the recording chamber with a solution containing this compound at the desired concentration. b. Continue to apply the voltage protocol and record the currents in the presence of the compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel amplitude, kinetics, and voltage-dependence.

Experimental Workflows and Logical Relationships

Workflow for High-Throughput Screening of Kv1.3 Inhibitors

The following diagram outlines a typical workflow for a high-throughput screen to identify novel Kv1.3 inhibitors, followed by secondary and functional assays for confirmation and characterization.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., FLIPR-based membrane potential assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Primary Assay) Hit_Identification->Dose_Response Active Compounds Inactive Hit_Identification->Inactive Inactive Compounds Secondary_Assay Secondary Assay (e.g., Automated Electrophysiology) Dose_Response->Secondary_Assay Confirmed Hits Functional_Assay Functional Cellular Assay (e.g., T-cell proliferation) Secondary_Assay->Functional_Assay Potent & Selective Hits Lead_Compound Lead Compound Functional_Assay->Lead_Compound

A representative high-throughput screening workflow for Kv1.3 inhibitors.
Logical Relationships of this compound Applications

This diagram illustrates the logical connections between the molecular targets of this compound and its diverse applications in basic research.

Logical_Relationships cluster_targets Molecular Targets cluster_applications Research Applications CP339818 This compound Kv1_3 Kv1.3 Channel CP339818->Kv1_3 Inhibits Kv1_4 Kv1.4 Channel CP339818->Kv1_4 Inhibits HCN HCN Channels (HCN1/4) CP339818->HCN Inhibits (lower potency) Immunology Immunology Research (Autoimmune Diseases) Kv1_3->Immunology modulates T-cell activation Neuroscience Neuroscience Research (Neuronal Excitability, Pain) Kv1_4->Neuroscience regulates neuronal excitability HCN->Neuroscience controls neuronal pacemaking

Logical relationships of this compound's targets and research applications.

Conclusion

This compound is a versatile and selective pharmacological tool with significant applications in basic research. Its ability to potently block Kv1.3 channels has made it instrumental in elucidating the molecular mechanisms of T-cell activation and has provided a rationale for targeting this channel in autoimmune and inflammatory diseases. Furthermore, its activity against Kv1.4 and HCN channels opens avenues for its use in neuroscience to probe the complex roles of these channels in neuronal function and dysfunction. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in their ongoing investigations.

References

CP-339818: A Technical Guide for the Study of Potassium Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its preferential blockade of the C-type inactivated state of these channels, particularly Kv1.3, has established it as a valuable pharmacological tool. This is especially relevant in the field of immunology, where Kv1.3 channels play a crucial role in the activation and proliferation of T-lymphocytes. Consequently, this compound is instrumental in the investigation of T-cell mediated autoimmune disorders and other potassium channelopathies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and a discussion of its use in relevant disease models.

Introduction

Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins essential for regulating cellular excitability and signaling in a wide range of tissues. The Kv1.3 channel, a member of the Shaker family, is of particular interest due to its high expression in effector memory T-cells (TEM), which are key mediators in many autoimmune diseases. By controlling potassium efflux, Kv1.3 channels help maintain the negative membrane potential required for sustained calcium influx, a critical step in T-cell activation and proliferation.

This compound emerges as a selective blocker of Kv1.3, and to a lesser extent Kv1.4, making it a powerful tool for dissecting the physiological and pathological roles of these channels. Its ability to suppress T-cell activation underscores its potential for studying and potentially treating autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

Mechanism of Action

This compound exerts its inhibitory effect by preferentially binding to the C-type inactivated state of the Kv1.3 channel.[1][2] This state-dependent binding is a key feature of its mechanism, implying that the channel must first open and then enter an inactivated conformation before the drug can bind with high affinity. This "use-dependent" blockade means that the inhibitory effect of this compound is more pronounced in cells that are actively firing, such as chronically activated T-cells in an inflammatory environment.

The blockade of potassium efflux by this compound leads to membrane depolarization. In T-lymphocytes, this depolarization reduces the electrochemical driving force for calcium entry through store-operated calcium channels (CRAC), thereby attenuating the sustained increase in intracellular calcium required for the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is essential for cytokine production and T-cell proliferation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against various potassium channels.

Table 1: In Vitro Potency of this compound

Target ChannelIC50 (nM)Cell LineAssay Method
Kv1.3~200Mammalian cellsElectrophysiology
Kv1.4~300Mammalian cellsElectrophysiology

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound

ChannelIC50 (µM)
Kv1.1>10
Kv1.2>10
Kv1.5>10
Kv1.6>10
Kv3.1-4>10
Kv4.2>10

Data indicates significantly weaker blocking effects on other Kv channels.[1]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The diagram below illustrates the central role of the Kv1.3 channel in T-cell activation and the mechanism by which this compound interferes with this process.

T_Cell_Activation cluster_membrane Plasma Membrane TCR TCR/CD3 Kv1_3 Kv1.3 Channel TCR->Kv1_3 CRAC CRAC Channel TCR->CRAC K_efflux K⁺ Efflux Kv1_3->K_efflux Ca_influx Ca²⁺ Influx CRAC->Ca_influx Antigen Antigen Presentation (APC) Antigen->TCR Calcineurin Calcineurin Activation Ca_influx->Calcineurin Depolarization Membrane Depolarization K_efflux->Depolarization Maintains Negative Membrane Potential Depolarization->Ca_influx Reduces Driving Force CP339818 This compound CP339818->Kv1_3 Blocks NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.

Experimental Workflow: Electrophysiology

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Electrophysiology_Workflow start Start: Prepare Kv1.3 expressing cells patch Establish whole-cell patch-clamp configuration start->patch record_baseline Record baseline Kv1.3 currents (Voltage-step protocol) patch->record_baseline apply_cp339818 Perfuse cells with this compound solution record_baseline->apply_cp339818 record_inhibition Record Kv1.3 currents in the presence of this compound apply_cp339818->record_inhibition washout Washout this compound with external solution record_inhibition->washout record_recovery Record recovery of Kv1.3 currents washout->record_recovery analyze Analyze data: Calculate % inhibition and IC₅₀ record_recovery->analyze end End analyze->end

Caption: Workflow for electrophysiological analysis of this compound.

Experimental Workflow: T-Cell Proliferation Assay

This diagram illustrates the steps involved in a T-cell proliferation assay to evaluate the immunosuppressive activity of this compound.

TCell_Proliferation_Workflow start Start: Isolate human PBMCs label_cfse Label T-cells with CFSE start->label_cfse pre_treat Pre-treat cells with various concentrations of this compound label_cfse->pre_treat stimulate Stimulate T-cells with anti-CD3/anti-CD28 antibodies pre_treat->stimulate incubate Incubate for 3-5 days stimulate->incubate acquire_data Acquire data using flow cytometry incubate->acquire_data analyze Analyze CFSE dilution to determine proliferation index acquire_data->analyze end End analyze->end

Caption: Workflow for T-cell proliferation assay using this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for the study of this compound on Kv1.3 channels expressed in a stable cell line (e.g., L929 fibroblasts).

Materials:

  • Cell Line: L929 cells stably expressing human Kv1.3.

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch Pipettes: 2-4 MΩ resistance when filled with internal solution.

  • Electrophysiology Rig: Amplifier, digitizer, micromanipulator, and perfusion system.

Procedure:

  • Culture Kv1.3-expressing L929 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments for 200 ms).

  • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Perfuse the cell with the this compound containing external solution for 2-5 minutes to allow for drug equilibration.

  • Record Kv1.3 currents using the same voltage-step protocol as in step 5.

  • To assess recovery, perfuse the cell with the drug-free external solution.

  • Analyze the data by measuring the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application to determine the percentage of inhibition.

  • Construct a concentration-response curve to calculate the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of this compound to inhibit the proliferation of human T-lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Complete RPMI-1640 Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • CFSE (Carboxyfluorescein succinimidyl ester): Stock solution in DMSO.

  • Stimulating Antibodies: Anti-human CD3 (plate-bound) and anti-human CD28 (soluble).

  • This compound Stock Solution: 10 mM in DMSO.

  • 96-well culture plates.

  • Flow Cytometer.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

  • Cell Preparation and Labeling:

    • Resuspend isolated PBMCs in PBS at a concentration of 1-10 x 106 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.

    • Include unstimulated control wells (no antibodies).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data using appropriate software to model the CFSE dilution profiles and calculate proliferation indices.

Application in Disease Models: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis. The disease is induced in susceptible rodent strains by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system, characterized by inflammation, demyelination, and progressive paralysis.

Given the upregulation of Kv1.3 channels on autoreactive T-cells in multiple sclerosis, this compound can be a valuable tool to study the therapeutic potential of Kv1.3 blockade in this disease model.

Typical Experimental Design:

  • Animal Model: C57BL/6 mice or Lewis rats.

  • Induction of EAE: Immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

  • Treatment: Administration of this compound (e.g., via oral gavage or intraperitoneal injection) can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

  • Outcome Measures:

    • Clinical Scoring: Daily monitoring of disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

    • Histopathology: Analysis of spinal cord sections for inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue staining).

    • Immunological Analysis: Isolation of immune cells from the CNS and spleen to analyze T-cell activation, cytokine production, and proliferation in response to myelin antigens.

While specific in vivo efficacy data for this compound in EAE models is not extensively reported in the readily available literature, studies with other selective Kv1.3 blockers have demonstrated a significant reduction in clinical scores and CNS inflammation, providing a strong rationale for the use of this compound in such studies.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for researchers studying the role of Kv1.3 and Kv1.4 potassium channels in health and disease. Its ability to selectively inhibit T-cell activation and proliferation makes it particularly useful for investigating the pathophysiology of autoimmune disorders and for the preclinical evaluation of Kv1.3-targeted therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of potassium channelopathies.

References

Methodological & Application

Application Notes and Protocols for CP-339818 in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3, in whole-cell patch clamp experiments. This document is intended for researchers in academia and industry investigating ion channel function, T-lymphocyte physiology, and the development of therapeutics targeting autoimmune diseases.

Introduction

This compound is a non-peptide small molecule that selectively blocks the Kv1.3 potassium channel, with a reported IC50 of approximately 200 nM.[1] This channel is a key regulator of membrane potential in T-lymphocytes and is implicated in T-cell activation and proliferation. Consequently, Kv1.3 has emerged as a significant therapeutic target for autoimmune disorders. This compound exhibits a state-dependent block, preferentially binding to the C-type inactivated state of the Kv1.3 channel. Understanding the electrophysiological interaction of this compound with Kv1.3 is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory drugs. Whole-cell patch clamp is the gold-standard technique for characterizing these interactions with high fidelity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Kv1.3 channels.

ParameterValueCell TypeReference
IC50 ~200 nMHuman T-cells[1]
Target Selectivity Kv1.3 > Kv1.4 >> Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Various[1]
State Dependence Preferential block of the C-type inactivated stateNot specified in initial search
Experimental ParameterTypical Value/RangeNotes
Holding Potential -80 mV to -90 mVMaintains channels in a closed state before depolarization.
Depolarization Step +40 mV to +60 mVTo elicit maximal outward Kv1.3 currents.
Pulse Duration 200 ms to 1000 msLonger durations can be used to study inactivation kinetics.
Inter-pulse Interval 30 s to 60 sTo allow for full recovery from inactivation between pulses.
This compound Concentration 10 nM - 10 µMA range of concentrations should be used to determine the IC50 and to study the concentration-dependent effects on channel kinetics. For studying use-dependency, a concentration around the IC50 is often used.

Experimental Protocols

This section outlines a detailed protocol for a whole-cell patch clamp experiment to characterize the effects of this compound on Kv1.3 channels expressed in a suitable cell line (e.g., human T-lymphocytes or a heterologous expression system like HEK293 cells stably expressing Kv1.3).

Cell Preparation
  • For T-lymphocytes: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to maintain T-lymphocyte viability. For electrophysiological recordings, plate the cells on poly-L-lysine coated coverslips to promote adhesion.

  • For HEK293 cells: Culture HEK293 cells stably expressing human Kv1.3 in appropriate media. Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions

Stock Solution of this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.

Extracellular (Bath) Solution (in mM):

  • NaCl: 140

  • KCl: 5

  • CaCl₂: 2

  • MgCl₂: 1

  • HEPES: 10

  • Glucose: 10

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution (in mM):

  • KF: 134

  • MgCl₂: 2

  • CaCl₂: 1

  • HEPES: 10

  • EGTA: 10

  • Adjust pH to 7.2 with KOH.

  • Adjust osmolarity to ~290 mOsm with sucrose.

  • Filter the solution through a 0.22 µm syringe filter before use.

Electrophysiological Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a selected cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Use a patch clamp amplifier and appropriate data acquisition software.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor series resistance throughout the experiment and discard recordings if it changes significantly (>20%).

    • Set the holding potential to -80 mV.

Voltage Clamp Protocols

A. Protocol to Determine IC50:

  • Record stable baseline Kv1.3 currents by applying a 500 ms depolarizing step to +40 mV from the holding potential of -80 mV every 30 seconds.

  • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

  • Allow the effect of each concentration to reach steady-state before recording the current.

  • Measure the peak outward current at each concentration.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50.

B. Protocol to Investigate Use-Dependency and Block of the Inactivated State:

  • To induce C-type inactivation, apply a long depolarizing pre-pulse (e.g., to 0 mV for 30 seconds).

  • Follow the pre-pulse with a brief test pulse to +40 mV to measure the remaining current.

  • To test for use-dependency, apply a train of short depolarizing pulses (e.g., 200 ms pulses to +40 mV at a frequency of 1-5 Hz) in the absence and presence of this compound (at a concentration near the IC50).

  • Compare the rate and extent of current reduction during the pulse train between control and drug conditions. A faster and more pronounced block with repetitive stimulation indicates use-dependent block.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation (T-lymphocytes or HEK293-Kv1.3) whole_cell Establish Whole-Cell Configuration cell_prep->whole_cell sol_prep Solution Preparation (Extracellular, Intracellular, this compound) sol_prep->whole_cell pipette_prep Pipette Fabrication pipette_prep->whole_cell baseline Record Baseline Kv1.3 Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect data_analysis Analyze Current Traces (Peak Current, Kinetics) record_effect->data_analysis quantification Quantify Block (IC50, Use-Dependency) data_analysis->quantification

Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular kv13 Kv1.3 Channel k_ion_out K+ Efflux kv13->k_ion_out Open State inhibition Inhibition cp339818 This compound cp339818->kv13 Blocks Channel hyperpolarization Membrane Hyperpolarization k_ion_out->hyperpolarization ca_influx Ca2+ Influx (via CRAC channels) hyperpolarization->ca_influx Increased Driving Force tcell_activation T-Cell Activation (Proliferation, Cytokine Release) ca_influx->tcell_activation inhibition->k_ion_out

Caption: Mechanism of this compound action on T-cell activation.

References

Application Notes and Protocols: Utilizing CP-339818 in T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, demonstrating significant promise in the modulation of immune responses. As a close analog of Tofacitinib (CP-690,550), this compound is understood to function as a pan-JAK inhibitor with a preference for JAK1 and JAK3. These kinases are critical components of the signaling pathways for numerous cytokines that are essential for T-cell survival, proliferation, and differentiation.[1][2] The JAK-STAT signaling cascade, particularly the IL-2 pathway which relies on JAK1 and JAK3, is a cornerstone of T-lymphocyte activation.[1][2][3] Inhibition of this pathway presents a key strategy for the development of therapeutics for autoimmune diseases and organ transplant rejection.

This document provides detailed application notes and protocols for the use of this compound in a T-cell proliferation assay. The methodologies described herein are designed to enable researchers to effectively assess the inhibitory potential of this compound on T-cell proliferation, a critical measure of its immunomodulatory activity.

Data Presentation

The inhibitory activity of this compound on T-cell proliferation and its selectivity for JAK kinases can be quantified and summarized for comparative analysis. The following tables provide an example of how to present such data. The data for this compound is extrapolated from known values for its close analog, Tofacitinib (CP-690,550), for illustrative purposes.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)
JAK1112
JAK220
JAK31
TYK2-

IC50 values are determined in cell-free biochemical assays and are representative of data for the analogous compound, Tofacitinib.[4][5]

Table 2: Cellular Activity of this compound in T-Cell Proliferation Assays

AssayCell TypeStimulusIC50 (nM)
T-cell ProliferationHuman T-cell blastsIL-211
Mixed Lymphocyte ReactionHuman PBMCsAllogeneic stimulation87

IC50 values are representative of data for the analogous compound, Tofacitinib.[4]

Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits T-cell proliferation through the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylates JAK3->STAT5_inactive Phosphorylates STAT5_dimer STAT5 Dimer (active) STAT5_inactive->STAT5_dimer Dimerizes DNA DNA STAT5_dimer->DNA Translocates to Nucleus and Binds CP339818 This compound CP339818->JAK1 Inhibits CP339818->JAK3 Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the JAK-STAT pathway by this compound.

Experimental Protocols

This section provides a detailed methodology for a T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE) to assess the inhibitory effect of this compound.

Experimental Workflow

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis A Isolate PBMCs from whole blood B Isolate T-cells from PBMCs (optional, e.g., via negative selection) A->B C Label T-cells with CFSE B->C D Seed CFSE-labeled T-cells into a 96-well plate C->D E Add serial dilutions of This compound D->E F Stimulate T-cells with anti-CD3/anti-CD28 antibodies E->F G Incubate for 3-5 days at 37°C, 5% CO2 F->G H Harvest cells and stain for surface markers (e.g., CD4, CD8) G->H I Acquire data using a flow cytometer H->I J Analyze CFSE dilution to quantify proliferation I->J

Caption: Workflow for a T-cell proliferation assay with this compound.

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • Human IL-2 (for T-cell blast proliferation assays)

  • 96-well flat-bottom culture plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)

Protocol

1. Preparation of T-cells

a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

b. (Optional) To obtain a pure T-cell population, use a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.

c. Wash the isolated T-cells twice with PBS.

d. Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

2. CFSE Labeling

a. Add CFSE to the cell suspension to a final concentration of 1-5 µM.

b. Immediately vortex the cells gently to ensure homogenous labeling.

c. Incubate for 10 minutes at 37°C in the dark.

d. To quench the staining reaction, add 5 volumes of ice-cold complete RPMI-1640 medium.

e. Incubate on ice for 5 minutes.

f. Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.

g. Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

3. T-cell Proliferation Assay

a. Prepare a 96-well flat-bottom plate. For anti-CD3/CD28 stimulation, pre-coat the wells with anti-CD3 antibody (1-5 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before adding cells.

b. Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. Include a vehicle control (DMSO only).

c. Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well of the 96-well plate.

d. Add 50 µL of the this compound dilutions to the respective wells.

e. For stimulation, add 50 µL of anti-CD28 antibody (1-2 µg/mL) to each well. If using soluble anti-CD3, it should be added at this step as well. If stimulating with IL-2, add it to the desired final concentration (e.g., 10 ng/mL).

f. Include the following controls:

  • Unstimulated cells (no anti-CD3/CD28 or IL-2)
  • Stimulated cells with vehicle control (DMSO)

g. Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

4. Flow Cytometry Analysis

a. After the incubation period, harvest the cells from each well.

b. Wash the cells with PBS containing 2% FBS.

c. (Optional) Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

d. Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

e. Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

f. Analyze the data using appropriate software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of divided cells and the proliferation index can be calculated to determine the inhibitory effect of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for investigating the immunomodulatory effects of this compound on T-cell proliferation. By understanding its mechanism of action through the JAK-STAT pathway and employing robust in vitro assays, researchers can effectively characterize the therapeutic potential of this compound. The provided data tables and diagrams serve as a framework for organizing and presenting experimental findings in a clear and concise manner.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing an electrophysiology setup to study the effects of CP-339818, a potent blocker of Kv1.3 and Kv1.4 voltage-gated potassium channels. Detailed protocols for whole-cell patch-clamp recordings are outlined to characterize the pharmacological and biophysical properties of this compound.

Introduction to this compound

This compound is a non-peptide small molecule that has been identified as a potent antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] It exhibits a preference for the C-type inactivated state of the Kv1.3 channel.[2] The selective blockade of Kv1.3, a channel crucial for T-cell activation, makes this compound a compound of interest for immunosuppressive therapies.[1] It also demonstrates inhibitory effects on HCN channels, albeit at higher concentrations.[1][3] Understanding the precise mechanism of action and its effects on channel kinetics is vital for its development as a therapeutic agent.

Signaling Pathway of T-Cell Activation and Kv1.3 Inhibition

T_Cell_Activation TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from ER IP3_DAG->Ca_release Ca_influx CRAC Channel Mediated Ca2+ Influx Ca_release->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation and Nuclear Translocation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Kv1_3 Kv1.3 Channel Membrane_potential Membrane Potential Hyperpolarization Kv1_3->Membrane_potential K+ Efflux Membrane_potential->Ca_influx Maintains Driving Force CP339818 This compound CP339818->Kv1_3 Blocks

T-Cell activation signaling pathway and the role of Kv1.3. (Max Width: 760px)

Recommended Electrophysiology Setup

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels. This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels.

Cell Lines
  • For Kv1.3:

    • HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells stably expressing human Kv1.3 channels: These are recommended for detailed biophysical characterization due to the robust and isolated expression of the channel. Several vendors provide stable cell lines.

    • Jurkat T-cells: This human T-lymphocyte cell line endogenously expresses Kv1.3 channels and can be used to study the compound in a more physiologically relevant context.[4][5]

  • For Kv1.4:

    • HEK293 or CHO cells stably expressing human Kv1.4 channels: Similar to Kv1.3, these cell lines provide a clean system for studying the specific effects on Kv1.4.

Equipment
  • Patch-clamp amplifier

  • Digita-analog converter (DAQ)

  • Microscope with manipulators

  • Perfusion system

  • Computer with data acquisition and analysis software (e.g., pCLAMP, PatchMaster)

  • Glass micropipette puller and polisher

Experimental Protocols

The following protocols are designed to characterize the inhibitory effects of this compound on Kv1.3 and Kv1.4 channels.

Solutions
Solution TypeComponentConcentration (mM)
Extracellular (Bath) Solution NaCl140
KCl2.8
CaCl₂1
MgCl₂2
HEPES10
Glucose10
pH adjusted to 7.3 with NaOH
Intracellular (Pipette) Solution K-Gluconate140
NaCl8
MgCl₂1
HEPES10
EGTA10
pH adjusted to 7.3 with KOH

Note: For studying Kv1.4, which can exhibit rapid inactivation, a potassium fluoride (KF) based intracellular solution may help stabilize recordings.

General Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_culture Cell Culture (HEK293-Kv1.3/1.4 or Jurkat) Seal Obtain Giga-ohm Seal (Cell-attached) Cell_culture->Seal Solution_prep Prepare Solutions (Intra & Extra-cellular) Solution_prep->Seal Pipette_pull Pull & Polish Pipettes (2-5 MΩ) Pipette_pull->Seal Whole_cell Establish Whole-Cell Configuration Seal->Whole_cell Baseline Record Baseline Currents (Control) Whole_cell->Baseline Compound_app Apply this compound (Various Concentrations) Baseline->Compound_app Washout Washout Compound Compound_app->Washout Kinetics Analyze Channel Kinetics (Activation, Inactivation) Compound_app->Kinetics Voltage_dep Assess Voltage-Dependence of Block Compound_app->Voltage_dep IC50 Concentration-Response Curve (IC50 determination) Washout->IC50

General experimental workflow for patch-clamp studies. (Max Width: 760px)
Voltage-Clamp Protocols

Holding Potential: -80 mV for all protocols to ensure channels are in a closed state before stimulation.

Protocol 1: Concentration-Response Curve

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 200-500 ms to elicit a robust outward current.

    • Return to -80 mV.

    • Repeat this pulse at a low frequency (e.g., every 15-30 seconds) to allow for recovery from inactivation.

  • Procedure:

    • Record baseline currents in the extracellular solution.

    • Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Measure the peak outward current at each concentration.

    • Normalize the current to the baseline and plot against the logarithm of the compound concentration.

    • Fit the data with a Hill equation to determine the IC₅₀.

Protocol 2: Effect on Activation Kinetics

  • Objective: To determine if this compound alters the voltage-dependence of channel activation.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.

    • Follow each depolarizing step with a repolarizing step to -40 mV to measure tail currents.

  • Procedure:

    • Perform the protocol in the absence (control) and presence of this compound (at a concentration near the IC₅₀).

    • Measure the peak tail current at each depolarizing voltage.

    • Normalize the tail currents to the maximum tail current and plot against the prepulse potential.

    • Fit the data with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor (k).

Protocol 3: Effect on Steady-State Inactivation

  • Objective: To determine if this compound alters the voltage-dependence of steady-state inactivation.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Apply a series of conditioning prepulses from -100 mV to +20 mV in 10 mV increments for a long duration (e.g., 10-30 seconds) to allow channels to reach steady-state inactivation.

    • Immediately follow the prepulse with a test pulse to +40 mV to measure the remaining available current.

  • Procedure:

    • Perform the protocol in the absence (control) and presence of this compound.

    • Measure the peak current during the test pulse for each prepulse potential.

    • Normalize the currents to the maximum current and plot against the prepulse potential.

    • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and the slope factor (k).

Positive and Negative Controls
  • Positive Controls for Kv1.3 Block:

    • ShK peptide: A potent and selective blocker of Kv1.3.[3]

    • Margatoxin (MgTx): A scorpion toxin that potently blocks Kv1.3.[6]

  • Negative Control:

    • Vehicle (e.g., DMSO at the final concentration used for this compound) to control for solvent effects.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Pharmacological Profile of this compound

ChannelIC₅₀ (nM)Hill SlopeCell Line
Kv1.3~200[1][To be determined]HEK293-hKv1.3
Kv1.4[To be determined][To be determined]HEK293-hKv1.4
HCN118,900[1][To be determined]HEK293-hHCN1
HCN443,400[1][To be determined]HEK293-hHCN4

Table 2: Effects of this compound on Kv1.3 Channel Gating Properties

ConditionActivation V₁/₂ (mV)Activation Slope (k)Inactivation V₁/₂ (mV)Inactivation Slope (k)
Control [To be determined][To be determined][To be determined][To be determined]
This compound (IC₅₀) [To be determined][To be determined][To be determined][To be determined]
Positive Control (e.g., ShK) [Expected no significant shift][Expected no significant shift][Expected no significant shift][Expected no significant shift]

Conclusion

These application notes provide a robust framework for the electrophysiological characterization of this compound. By following these detailed protocols, researchers can obtain high-quality data to elucidate the compound's mechanism of action on its primary targets, Kv1.3 and Kv1.4, which is essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Administration of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a non-peptide small molecule that functions as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. The selective blockade of the Kv1.3 channel, in particular, has been shown to suppress T-cell activation, making this compound and similar compounds valuable research tools for studying autoimmune diseases and other inflammatory conditions. These application notes provide generalized guidelines for the in vivo administration of this compound to animal models, based on its known physicochemical properties and common practices for preclinical research. It is crucial to note that specific protocols should be optimized for each experimental setting.

Compound Information and Solubility

This compound hydrochloride is reported to be soluble in water (up to 20 mM) and DMSO. This solubility profile offers flexibility in vehicle selection for various routes of administration.

Table 1: Solubility of this compound Hydrochloride

SolventReported SolubilityNotes
WaterUp to 20 mMSuitable for aqueous-based formulations.
DMSOSolubleA common solvent for initial stock solutions.

In Vivo Administration Protocols

The following are generalized protocols for the administration of this compound. Researchers should perform dose-range finding studies to determine the optimal and maximally tolerated dose for their specific animal model and disease indication.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimal toxicity.

Table 2: Example Vehicle Formulations for In Vivo Administration

Route of AdministrationVehicle CompositionNotes
Oral (p.o.) Sterile Water or SalineFor water-soluble hydrochloride salt.
0.5% (w/v) Methylcellulose in WaterA common suspension vehicle.
5% DMSO + 30% PEG300 + 65% SalineA co-solvent system for compounds with lower aqueous solubility.
Intraperitoneal (i.p.) Sterile SalineFor water-soluble hydrochloride salt.
10% DMSO in Sterile SalineEnsure final DMSO concentration is well-tolerated.
Intravenous (i.v.) Sterile SalineFor water-soluble hydrochloride salt, administer as a slow bolus.
5% Dextrose in Water (D5W)An alternative isotonic vehicle.

Protocol 1: Preparation of this compound for Oral Administration (Aqueous Solution)

  • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound hydrochloride in a sterile container.

  • Add the required volume of sterile water or saline to achieve the final desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

Dosing Considerations

The optimal dose of this compound will depend on the animal model, the disease being studied, and the desired therapeutic effect. It is recommended to start with a dose-range finding study. As a reference, other small molecule Kv1.3 inhibitors, such as PAP-1, have been used in rodents at doses ranging from 10 to 50 mg/kg.

Administration Procedures

Protocol 2: Oral Gavage Administration in Mice

  • Accurately determine the body weight of the mouse.

  • Calculate the volume of the this compound formulation to be administered based on the desired dose and the concentration of the solution.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Use a proper-sized, ball-tipped gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the calculated volume of the drug formulation.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Protocol 3: Intraperitoneal Injection in Rats

  • Accurately determine the body weight of the rat.

  • Calculate the required volume of the this compound formulation.

  • Restrain the rat, exposing the lower abdominal quadrants.

  • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

Pharmacokinetic Studies

A preliminary pharmacokinetic study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.

Protocol 4: Serial Blood Sampling for Pharmacokinetic Analysis in Mice

  • Administer this compound via the desired route.

  • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (e.g., 20-30 µL) from the saphenous or tail vein.

  • Place the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.

  • Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux TCR T-Cell Receptor (TCR) TCR->Kv1_3 Upregulates Ca_channel Calcium Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx CP339818 This compound CP339818->Kv1_3 Blocks Antigen Antigen Presentation Antigen->TCR Activates Membrane_Potential Hyperpolarized Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_channel Maintains Driving Force Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression T_cell_activation T-Cell Activation & Proliferation Gene_Expression->T_cell_activation

Caption: T-Cell activation signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Acclimatize Animals C Randomize Animals into Groups A->C B Prepare this compound Formulation D Administer this compound or Vehicle (p.o., i.p., or i.v.) B->D C->D E Monitor Animal Health & Clinical Signs D->E F Collect Blood Samples (Pharmacokinetics) D->F G Collect Tissues/Organs (Pharmacodynamics/Toxicology) D->G H Analyze Samples (e.g., LC-MS/MS, Histology) F->H G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for in vivo studies with this compound.

Designing Experiments with CP-339818 as a Kv1.3 Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments using CP-339818, a potent non-peptide blocker of the voltage-gated potassium channel Kv1.3. The protocols detailed below are intended to facilitate the investigation of Kv1.3 function in various cellular contexts, particularly in immune cells, and to aid in the preclinical assessment of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a selective inhibitor of the Kv1.3 channel, a key regulator of T-lymphocyte activation and proliferation.[1][2] By blocking Kv1.3, this compound can suppress the activation of T cells, particularly effector memory T cells (TEM), which are key mediators in many autoimmune diseases.[3] This makes this compound a valuable tool for studying the role of Kv1.3 in immune responses and a potential candidate for the development of novel immunomodulatory therapies.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the expression of its target, Kv1.3, in different T-cell subsets.

Table 1: Inhibitory Activity of this compound

Target ChannelIC50NotesReference
Kv1.3~200 nMNon-peptide blocker, preferentially binds to the C-type inactivated state.[1][5][6]
Kv1.4~300 nM[1][6]
HCN118.9 µM[1][5]
HCN443.4 µM[1][5]
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Weaker blocking effectsDemonstrates selectivity for Kv1.3 and Kv1.4 over other Kv channels.[1][5]

Table 2: Typical Kv1.3 Channel Expression in Human T-Lymphocyte Subsets

T-Cell SubsetResting State (Channels/cell)Activated State (Channels/cell)Reference
Naïve T cells~200-400~300 (upregulate KCa3.1)[7]
Central Memory T cells (TCM)~200-400~285 (upregulate KCa3.1)[7]
Effector Memory T cells (TEM)~200-400~1,500-1,800[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided in DOT language.

Kv1_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLCγ1 TCR->PLC Antigen Presentation CD28 CD28 CD28->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel CRAC Channel (ORAI1) IP3->Ca_channel activates PKC PKC DAG->PKC activates Ca_ion_in Ca2+ Ca_channel->Ca_ion_in influx Kv1_3 Kv1.3 Channel K_ion K+ Kv1_3->K_ion efflux Calcineurin Calcineurin Ca_ion_in->Calcineurin activates NFATp NFAT (P) Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Gene_expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_expression translocates to NFkB NF-κB PKC->NFkB activates NFkB->Gene_expression CP339818 This compound CP339818->Kv1_3 inhibits

Caption: T-Cell Activation Signaling Pathway and the Role of Kv1.3.[3][8]

T_Cell_Proliferation_Assay_Workflow start Isolate T-cells (e.g., from PBMCs) label Label with CFSE start->label pre_treat Pre-treat with this compound (or vehicle control) label->pre_treat stimulate Stimulate T-cells (e.g., anti-CD3/CD28 beads) pre_treat->stimulate culture Culture for 3-5 days stimulate->culture acquire Acquire data on flow cytometer culture->acquire analyze Analyze CFSE dilution to assess proliferation acquire->analyze

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Patch_Clamp_Workflow start Prepare cells expressing Kv1.3 (e.g., T-cells, transfected CHO) patch Establish whole-cell patch-clamp configuration start->patch record_baseline Record baseline Kv1.3 currents (voltage-step protocol) patch->record_baseline apply_cp339818 Perfuse with this compound record_baseline->apply_cp339818 record_inhibition Record Kv1.3 currents in the presence of this compound apply_cp339818->record_inhibition washout Washout with external solution record_inhibition->washout record_recovery Record recovery of Kv1.3 currents washout->record_recovery analyze Analyze current inhibition and determine IC50 record_recovery->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.[9][10][11][12]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • This compound stock solution (in DMSO)

  • Anti-CD3/CD28 T-cell activation beads

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific results, T-cells can be further purified using magnetic bead-based negative selection kits.

  • CFSE Labeling:

    • Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.

    • Wash the cells three times with culture medium.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled cells in culture medium at a density of 1 x 106 cells/mL.

    • Plate 100 µL of cell suspension per well in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. A typical concentration range to test would be from 10 nM to 10 µM.

    • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Add 50 µL of anti-CD3/CD28 beads to each well at the manufacturer's recommended concentration.

    • Include unstimulated (no beads) and stimulated (with beads, no compound) controls.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) in the lymphocyte gate.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a stepwise halving of CFSE fluorescence with each cell division. The percentage of proliferated cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo, FCS Express).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of Kv1.3 currents and their inhibition by this compound using the whole-cell patch-clamp technique.[4][9][13][14][15]

Materials:

  • Cells expressing Kv1.3 channels (e.g., human T-lymphocytes, or a stable cell line like CHO or HEK293 expressing human Kv1.3)

  • External (bath) solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 adjusted with NaOH.

  • Internal (pipette) solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH 7.2 adjusted with KOH.

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to obtain micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.

  • Gigaohm Seal Formation:

    • Approach a cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording Kv1.3 Currents:

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms steps from -80 mV to +40 mV in 10 mV increments).

    • Record baseline currents for a few minutes to ensure stability.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record Kv1.3 currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to the Hill equation.

Protocol 3: Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells following stimulation and treatment with this compound.[8][9][16][17]

Materials:

  • Human PBMCs or isolated T-cells

  • RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Anti-CD3/CD28 T-cell activation beads

  • 96-well flat-bottom plates

  • ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Isolate and prepare T-cells as described in Protocol 1.

    • Plate cells at a density of 2 x 105 cells/well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Add 50 µL of this compound dilutions or vehicle control and pre-incubate for 30-60 minutes.

  • T-Cell Stimulation:

    • Add 50 µL of anti-CD3/CD28 beads to stimulate the cells.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time depends on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

    • Determine the effect of this compound on cytokine production by comparing the treated samples to the vehicle control.

Protocol 4: Calcium Flux Assay

This protocol describes how to measure changes in intracellular calcium concentration in T-cells in response to stimulation and inhibition by this compound.[18][19]

Materials:

  • Human PBMCs or isolated T-cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 1% FBS

  • This compound stock solution (in DMSO)

  • T-cell stimulus (e.g., anti-CD3 antibody followed by a cross-linking secondary antibody, or ionomycin)

  • Flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading with Dye:

    • Resuspend T-cells at 1-5 x 106 cells/mL in HBSS with 1% FBS.

    • Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) and incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove excess dye.

  • Treatment with this compound:

    • Resuspend the dye-loaded cells in HBSS.

    • Add this compound at the desired concentration and incubate for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence reading of the cells on the flow cytometer for approximately 30-60 seconds.

    • Pause the acquisition, add the T-cell stimulus, and immediately resume data acquisition.

    • Continue recording for a total of 5-10 minutes to capture the full calcium flux response.

  • Data Analysis:

    • Analyze the data using flow cytometry software to plot the mean fluorescence intensity over time.

    • Compare the calcium flux profiles of cells treated with this compound to those of the vehicle control to determine the inhibitory effect of the compound.

By following these detailed protocols and utilizing the provided information, researchers can effectively design and execute experiments to investigate the role of the Kv1.3 channel and the effects of its inhibitor, this compound.

References

Application Notes and Protocols for CP-339818 in Automated Electrophysiology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide small molecule inhibitor of voltage-gated potassium channels, primarily targeting Kv1.3 and Kv1.4.[1][2] The Kv1.3 channel, in particular, plays a crucial role in the activation of T-lymphocytes, making it a significant target for immunosuppressive therapies in autoimmune diseases.[3] Additionally, this compound has been shown to block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, specifically HCN1 and HCN4, at micromolar concentrations.[3][4] Automated electrophysiology platforms, such as the IonWorks HT, provide a high-throughput solution for characterizing the pharmacological effects of compounds like this compound on ion channels.[4] These systems enable rapid and reproducible measurements of ion channel activity from a large number of cells, making them ideal for drug discovery and lead optimization.

This document provides detailed application notes and protocols for the use of this compound in automated electrophysiology assays, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect by blocking the pore of voltage-gated potassium channels. In the case of Kv1.3, this blockade suppresses the outward flow of potassium ions (K+) that is essential for T-cell proliferation and activation.[3] By inhibiting this current, this compound can effectively suppress the immune response. The compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[1][2] Its activity on HCN channels involves the inhibition of the pacemaker current (Ih), which is important in cardiac and neuronal cells.[4]

cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel (Closed) Kv1_3_open Kv1.3 Channel (Open) Kv1_3->Kv1_3_open Depolarization Kv1_3_open->Kv1_3 Repolarization Kv1_3_blocked Kv1.3 Channel (Blocked) Kv1_3_open->Kv1_3_blocked K_ion_out K+ Efflux Kv1_3_open->K_ion_out Suppression Suppression Kv1_3_blocked->Suppression CP339818 This compound CP339818->Kv1_3_open Blocks Pore T_cell_activation T-Cell Activation K_ion_out->T_cell_activation Suppression->T_cell_activation

Mechanism of this compound action on the Kv1.3 channel.

Data Presentation

The inhibitory activity of this compound on various ion channels has been quantified using electrophysiological methods. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.

Target Ion ChannelReported IC50Cell Line/SystemReference(s)
Kv1.3 ~200 nM - 230 nMNot Specified[3],[1],[2],[5]
Kv1.4 ~300 nMNot Specified[1],[2]
HCN1 18.9 µM (high Cl-)Stably Expressed Cells[3]
26.2 µM (low Cl-)Stably Expressed Cells[3]
HCN4 43.4 µM (high Cl-)Stably Expressed Cells[3]
> 100 µM (low Cl-)Stably Expressed Cells[3]
Kv1.1 62 µMNot Specified[5]
Kv1.2 14 µMNot Specified[5]
Kv1.5 19 µMNot Specified[5]
Kv1.6 20 µMNot Specified[5]
Kv3.1 17 µMNot Specified[5]
Kv3.2 10 µMNot Specified[5]
Kv3.4 36 µMNot Specified[5]
Kv4.2 >10 µMNot Specified[5]

Experimental Protocols

This section provides a detailed protocol for the characterization of this compound on Kv1.3 channels using an automated patch-clamp system. This protocol is a representative example and may require optimization for different automated electrophysiology platforms and cell lines.

Objective: To determine the IC50 of this compound for the human Kv1.3 channel expressed in a stable cell line using an automated electrophysiology platform.

Materials:

  • Compound: this compound hydrochloride (CAS 478341-55-8)

  • Cell Line: CHO or Ltk- cells stably expressing human Kv1.3 (KCNA3). Jurkat cells can also be used as they endogenously express Kv1.3.

  • Cell Culture Medium: F12 (HAM) medium supplemented with 9% fetal bovine serum, 0.9% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).

  • Cell Detachment Solution: Accutase or Trypsin-EDTA.

  • Extracellular Solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (ICS): 130 mM KCl, 1 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with KOH.

  • Automated Patch-Clamp System: e.g., IonWorks, QPatch, or SyncroPatch.

  • Planar Patch Plates or Chips

Methodology:

  • Cell Culture and Preparation:

    • Culture the Kv1.3 expressing cells in T-75 flasks at 37°C in a humidified 5% CO2 atmosphere.

    • Passage the cells every 3-4 days when they reach 80-90% confluency.

    • On the day of the experiment, wash the cells with PBS and detach them using a suitable cell detachment solution.

    • Resuspend the detached cells in the extracellular solution and gently triturate to obtain a single-cell suspension.

    • Determine the cell concentration and viability using a cell counter. Adjust the cell density to the concentration recommended by the automated patch-clamp system manufacturer (typically 1-5 x 10^6 cells/mL).

    • Keep the cell suspension on ice or in the instrument's cell hotel to maintain viability.

  • Automated Electrophysiology Assay:

    • Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions.

    • Load the prepared cell suspension into the instrument.

    • Initiate the automated experimental run. The instrument will perform the following steps:

      • Cell trapping: A single cell is positioned onto the aperture of the planar patch plate.

      • Seal formation: A giga-ohm seal is formed between the cell membrane and the substrate.

      • Whole-cell access: The cell membrane is ruptured to achieve the whole-cell configuration.

    • Compound Application:

      • Prepare serial dilutions of this compound in the extracellular solution. A typical concentration range would be from 1 nM to 10 µM.

      • The automated system will apply the different concentrations of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO in ECS).

    • Voltage-Clamp Protocol:

      • Clamp the cells at a holding potential of -80 mV.

      • To elicit Kv1.3 currents, apply a depolarizing voltage step to +40 mV for 200-500 ms.

      • Repeat this voltage step at regular intervals (e.g., every 15-20 seconds) before and after the application of the compound.

    • Data Acquisition: Record the whole-cell currents during the application of the voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude of the Kv1.3 current in the absence (control) and presence of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration using the formula: % Inhibition = (1 - (I_compound / I_control)) * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., Hill equation) to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an automated electrophysiology experiment to characterize an ion channel modulator like this compound.

start Start cell_prep Cell Preparation (Culture, Harvest, Resuspend) start->cell_prep instrument_setup Instrument Setup (Prime Fluidics, Load Cells & Compound) cell_prep->instrument_setup automated_run Automated Patch-Clamp Run instrument_setup->automated_run cell_trapping Cell Trapping automated_run->cell_trapping For each well seal_formation Giga-seal Formation cell_trapping->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell recording Data Acquisition (Voltage-Clamp Protocol) whole_cell->recording data_analysis Data Analysis (% Inhibition, IC50 Determination) recording->data_analysis end End data_analysis->end

Automated electrophysiology experimental workflow.

References

Application Note: Preparation of CP-339818 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-339818 is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] It preferentially binds to the C-type inactivated state of the Kv1.3 channel with an IC50 value of approximately 200 nM, and it inhibits the Kv1.4 channel with an IC50 of about 300 nM. Due to its ability to selectively block Kv1.3, this compound effectively suppresses the activation of human T cells, making it a valuable tool for immunological research.[1][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound for use in cell culture applications.

Compound Specifications

A summary of the key chemical and physical properties of this compound hydrochloride is provided below.

PropertyValue
Chemical Name N-[1-(phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine, monohydrochloride[4]
Molecular Formula C₂₁H₂₄N₂ · HCl[2][4]
Molecular Weight 340.89 g/mol [4][5]
CAS Number 478341-55-8[4][5]
Purity ≥98%[4]
Appearance Crystalline solid or powder

Solubility Data

The solubility of this compound hydrochloride in common laboratory solvents is crucial for preparing high-concentration stock solutions.

SolventMaximum ConcentrationNotes
DMSO 62.5 mg/mL (~183 mM)[3]Ultrasonic treatment is recommended.[3]
Water 20 mM (~6.82 mg/mL)[5]Sonication is recommended.[5]
Ethanol 0.1 - 1 mg/mL[4]Slightly soluble.[4]

Experimental Protocols

3.1. Required Materials

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[6][7]

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile syringe filters (0.22 µm pore size, PTFE for DMSO)

  • Laminar flow hood or biological safety cabinet

3.2. Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol is recommended for creating a high-concentration, long-term storage stock.

  • Pre-weigh Compound: In a sterile environment, accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.04 mg of the compound (Calculation: 0.050 mol/L * 1 L * 340.89 g/mol = 17.04 mg/mL).

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the powder.

  • Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3]

  • Sterile Filtration: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. It is recommended to use a PTFE (polytetrafluoroethylene) membrane filter for DMSO-based solutions.

  • Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage table below.

3.3. Protocol 2: Preparation of a 10 mM Stock Solution in Water

This protocol can be used when DMSO is undesirable in the final cell culture medium, although the maximum concentration and stability are lower.

  • Weigh Compound: Accurately weigh the required mass of this compound hydrochloride. To prepare 1 mL of a 10 mM stock solution, use 3.41 mg.

  • Add Solvent: Add the appropriate volume of sterile deionized water.

  • Dissolve: Vortex the solution vigorously. Sonication is recommended to aid dissolution.[5]

  • Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and Store: Aliquot and store immediately as detailed in the storage section.

3.4. Preparation of Working Solutions

To prepare a working solution, dilute the high-concentration stock solution directly into your cell culture medium to the desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM this compound from a 50 mM DMSO stock:

  • Calculation (C1V1 = C2V2): (50,000 µM) * V1 = (10 µM) * (10 mL)

  • Volume to Add (V1): V1 = 2 µL

Add 2 µL of the 50 mM stock solution to 10 mL of cell culture medium and mix thoroughly before adding to cells. The final DMSO concentration will be 0.02%, which is typically non-toxic for most cell lines.

Storage and Stability

Proper storage is essential to maintain the activity of the compound.

FormSolventStorage TemperatureStability Period
Powder N/A-20°C[5]Up to 3 years[5]
Stock Solution DMSO/Water-80°C[3]Up to 6 months[3]
Stock Solution DMSO/Water-20°C[3]Up to 1 month[3]

Note: Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations. Avoid repeated freeze-thaw cycles.

Visualized Workflow and Pathway

The following diagrams illustrate the experimental workflow for stock solution preparation and the inhibitory action of this compound on T-cell activation.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Sterile Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve filter 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot 5. Aliquot into Single-Use Vials filter->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

G TCR T-Cell Receptor (TCR) Activation Kv13 Kv1.3 Channel TCR->Kv13 upregulates Ca_influx Ca²+ Influx T_Cell_Activation T-Cell Proliferation & Cytokine Release Ca_influx->T_Cell_Activation leads to K_efflux K+ Efflux Kv13->K_efflux mediates Membrane_Potential Maintain Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_influx sustains CP339818 This compound CP339818->Kv13 Inhibits

Caption: Inhibition of T-cell activation by this compound via Kv1.3 blockade.

References

Application Notes and Protocols for CP-339818 in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CP-339818, a potent voltage-gated potassium channel blocker, to investigate its effects on synaptic transmission. The following sections detail the underlying principles, experimental protocols, and data interpretation when using this compound to study excitatory and inhibitory synaptic events.

Introduction: The Role of Kv1.3 Channels in Synaptic Transmission

This compound is a non-peptide antagonist of the voltage-gated potassium channel Kv1.3 and, to a lesser extent, Kv1.4.[1][2][3] Kv1.3 channels are strategically located in the nervous system, including presynaptic terminals, where they play a crucial role in regulating neuronal excitability and neurotransmitter release.[4][5][6] By modulating the repolarization phase of the action potential, Kv1.3 channels influence the duration of presynaptic depolarization and consequently the influx of calcium ions (Ca2+), a critical step in the fusion of synaptic vesicles with the presynaptic membrane.

Blockade of Kv1.3 channels by this compound is expected to broaden the presynaptic action potential, leading to increased Ca2+ entry and enhanced neurotransmitter release. This makes this compound a valuable pharmacological tool to probe the contribution of Kv1.3 channels to the strength and plasticity of both excitatory and inhibitory synapses.

Data Presentation: Pharmacological and Electrophysiological Properties of this compound

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design.

Table 1: Pharmacological Profile of this compound

TargetActionIC50 ValueSelectivityReference
Kv1.3Antagonist (preferentially binds to the C-type inactivated state)~200 nMSelective over Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2[1][2]
Kv1.4Antagonist~300 nM---[1][2]

Table 2: Effects of Kv1.3 Blockade on Synaptic Transmission (using Margatoxin, a selective Kv1.3 blocker)

Neuronal PreparationEffect on EPSCsStimulationKey FindingsReference
Nucleus of the Solitary Tract (NTS) brain slicesIncreased amplitude of evoked EPSCs20-Hz train stimulation of the solitary tractKv1.3 regulates action potential duration in presynaptic terminals of C fibers, limiting transmitter release.[4]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on synaptic transmission using brain slice electrophysiology.

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with HCl, and the solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubble with 95% O2 / 5% CO2.

  • Vibratome

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal in accordance with institutional guidelines.

  • Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex).

  • Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.

Protocol 2: Whole-Cell Voltage-Clamp Recording of Evoked Excitatory Postsynaptic Currents (EPSCs)

This protocol details the methodology for recording evoked EPSCs from neurons in acute brain slices and assessing the effect of this compound.

Materials:

  • Prepared acute brain slices (from Protocol 1)

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution for patch pipettes (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • aCSF

  • Stimulating electrode (e.g., bipolar tungsten electrode)

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify the target neuron for recording under a microscope.

  • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Establish a whole-cell voltage-clamp configuration on the target neuron.

  • Hold the neuron at -70 mV to record glutamate-mediated EPSCs.

  • Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.

  • Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit baseline EPSCs.

  • Record a stable baseline of EPSCs for at least 10-15 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM).

  • Record EPSCs in the presence of this compound for at least 20-30 minutes to observe its effect.

  • A washout period with normal aCSF can be performed to assess the reversibility of the drug's effect.

Data Analysis:

  • Measure the amplitude and frequency of the evoked EPSCs.

  • Compare the average EPSC amplitude and frequency before and after the application of this compound.

  • Analyze the paired-pulse ratio (PPR) to infer changes in the probability of neurotransmitter release. A decrease in PPR is indicative of an increased release probability.

Protocol 3: Whole-Cell Voltage-Clamp Recording of Spontaneous and Miniature Inhibitory Postsynaptic Currents (IPSCs)

This protocol outlines the methodology for recording spontaneous and miniature IPSCs (sIPSCs and mIPSCs) and investigating the influence of this compound.

Materials:

  • Same as Protocol 2, with the following modifications:

  • Internal solution for patch pipettes (high chloride, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with CsOH.

  • Tetrodotoxin (TTX) for recording mIPSCs.

  • Antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) to isolate IPSCs.

Procedure:

  • Follow steps 1-4 from Protocol 2 to establish a whole-cell voltage-clamp recording.

  • Hold the neuron at -70 mV. With the high chloride internal solution, GABA-A receptor-mediated IPSCs will appear as inward currents.

  • To isolate IPSCs, add glutamate receptor antagonists (e.g., 10 µM CNQX and 50 µM AP5) to the aCSF.

  • Record sIPSCs for a stable baseline period.

  • To record mIPSCs, add 0.5-1 µM TTX to the aCSF to block action potential-dependent release.

  • Record a stable baseline of mIPSCs.

  • Bath-apply this compound at the desired concentration.

  • Record sIPSCs or mIPSCs in the presence of the drug.

  • Perform a washout if necessary.

Data Analysis:

  • Analyze the frequency and amplitude of sIPSCs and mIPSCs. An increase in frequency suggests a presynaptic site of action (increased neurotransmitter release), while a change in amplitude may indicate a postsynaptic effect.

  • Compare the average frequency and amplitude of IPSCs before and after this compound application.

Visualizations

Signaling Pathway of this compound Action on Synaptic Transmission

CP339818_Action CP339818 This compound Kv1_3 Presynaptic Kv1.3 Channel CP339818->Kv1_3 Blocks AP Action Potential Broadening Kv1_3->AP Repolarization affected Ca_influx Increased Ca2+ Influx AP->Ca_influx Vesicle_fusion Enhanced Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Increased Neurotransmitter Release Vesicle_fusion->NT_release

Caption: Mechanism of this compound action at the presynaptic terminal.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Baseline Establish Stable Baseline (EPSCs or IPSCs) Slice_Prep->Baseline Drug_App Bath Application of this compound Baseline->Drug_App Post_Drug Record Post-Drug Application Drug_App->Post_Drug Washout Washout Post_Drug->Washout Measure Measure Amplitude & Frequency Post_Drug->Measure Compare Compare Pre- vs. Post-Drug Measure->Compare PPR Analyze Paired-Pulse Ratio Compare->PPR

Caption: Workflow for studying this compound effects on synaptic currents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CP-339818 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of CP-339818 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2][3][4] By inhibiting these channels, particularly Kv1.3 in T-lymphocytes, it suppresses T-cell activation, making it a valuable tool for immunology research.[1][5]

Q2: What is a good starting concentration range for my experiments?

A2: A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on its reported IC50 values, a wide range from 10 nM to 10 µM is recommended for initial screening in cell-based assays.

Q3: How can I be sure the observed effects are due to Kv1.3 inhibition and not off-target effects?

A3: To ensure the observed effects are on-target, consider the following strategies:

  • Use a structurally different Kv1.3 inhibitor: If a different inhibitor for the same target produces a similar phenotype, it increases confidence in the on-target effect.

  • Control experiments: Employ cell lines that do not express Kv1.3 or use siRNA to knock down its expression. The effect of this compound should be diminished or absent in these controls.[6]

  • Dose-response analysis: On-target effects should align with the known potency of this compound for Kv1.3.

Q4: What are the solubility and stability of this compound?

A4: this compound hydrochloride is soluble in water up to 20 mM and slightly soluble in ethanol (0.1-1 mg/ml).[2][7] For stock solutions, it is recommended to store them at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity observed at expected effective concentrations. The compound may have off-target effects at higher concentrations or the cell line may be particularly sensitive.Lower the concentration range in your dose-response experiment. Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay.
Inconsistent or not reproducible results. Issues with compound stability, cell health, or assay variability.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure consistent cell seeding density and health. Optimize assay parameters such as incubation time and reagent concentrations.
No observable effect at concentrations where inhibition is expected. The target channel (Kv1.3) may not be expressed or functionally important in your specific cell line or experimental conditions. The compound may have degraded.Confirm Kv1.3 expression in your cell model using techniques like qPCR or Western blot. Use a positive control known to elicit the expected response. Verify the activity of your this compound stock in a validated assay system if possible.
Difficulty in distinguishing on-target from off-target effects. The experimental readout is not specific to the pathway of interest.Use more specific downstream readouts of Kv1.3 inhibition, such as measuring changes in calcium influx or the activation of NFAT.[2][5] Employ control compounds and cell lines as described in the FAQs.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against various ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on Target Channels

Ion ChannelIC50Reference(s)
Kv1.3~200 nM[1][2][3][4]
Kv1.4~300 nM[2][3][4]

Table 2: Inhibitory Potency (IC50) of this compound on Other Channels

Ion ChannelIC50Reference(s)
HCN118.9 µM[1]
HCN443.4 µM[1]
Kv1.162 µM[7]
Kv1.214 µM[7]
Kv1.519 µM[7]
Kv1.620 µM[7]
Kv3.117 µM[7]
Kv3.210 µM[7]
Kv3.436 µM[7]
Kv4.2>10 µM[7]

Detailed Experimental Protocol: Optimizing this compound Working Concentration

This protocol provides a step-by-step guide to determine the optimal working concentration of this compound for a cell-based T-cell activation assay.

1. Materials:

  • This compound hydrochloride

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Functional assay readout (e.g., Calcium indicator dye like Fluo-4 AM, IL-2 ELISA kit)

  • 96-well plates

  • DMSO (for stock solution)

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Experimental Procedure:

  • Day 1: Cell Seeding

    • Seed T-cells in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Compound Treatment and Cell Stimulation

    • Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested concentration range for the final assay is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

    • Add 50 µL of the diluted compound to the respective wells.

    • Incubate for 1-2 hours.

    • Add 50 µL of the T-cell activator solution to each well (except for unstimulated controls).

    • Incubate for the desired period (e.g., 24-48 hours for cytokine production, or a shorter time for calcium flux).

  • Day 3: Assay Readout

    • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the compound at different concentrations.

    • Functional Assay:

      • Calcium Flux: If using a calcium indicator, measure the fluorescence according to the dye manufacturer's protocol shortly after stimulation.

      • Cytokine Production: If measuring cytokine production (e.g., IL-2), collect the supernatant and perform an ELISA according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

  • Determine the IC50 value for the functional readout (e.g., IL-2 production) by plotting the response against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

  • The optimal working concentration should effectively inhibit the functional response with minimal cytotoxicity.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration prep Prepare this compound Stock (10 mM in DMSO) treat Treat cells with serial dilutions of this compound prep->treat seed Seed T-cells in 96-well plate seed->treat stim Stimulate T-cell activation treat->stim viability Assess Cell Viability (e.g., MTT assay) stim->viability functional Perform Functional Assay (e.g., IL-2 ELISA, Calcium Flux) stim->functional analyze Data Analysis: Determine IC50 and assess cytotoxicity viability->analyze functional->analyze optimize Determine Optimal Working Concentration analyze->optimize

Caption: Workflow for determining the optimal working concentration of this compound.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Kv1_3 Kv1.3 Channel TCR->Kv1_3 Activation leads to membrane depolarization CRAC CRAC Channel Kv1_3->CRAC K⁺ efflux hyperpolarizes membrane, promoting Ca²⁺ entry Ca_ion Ca²⁺ Influx CRAC->Ca_ion CP339818 This compound CP339818->Kv1_3 Blocks Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to nucleus and activates transcription

Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.

References

Technical Support Center: CP-339818 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of the Kv1.3/Kv1.4 channel blocker, CP-339818, in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-peptide small molecule that acts as an antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4. It preferentially binds to the C-type inactivated state of the Kv1.3 channel. By blocking these channels, this compound can suppress T-cell activation, making it a valuable tool for immunology and neuroscience research.

Q2: What are the common causes of non-specific binding with small molecules like this compound?

Non-specific binding of small molecules can arise from several factors:

  • Hydrophobic Interactions: Hydrophobic compounds can stick to plastic surfaces (e.g., microplates) and proteins in the assay.

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.

  • Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Chemical Reactivity: Some compounds can react with assay components, leading to false signals.

  • Binding to Assay Reagents: Small molecules can sometimes bind to detection antibodies or other reagents used in the assay.

Q3: How can I prepare this compound to minimize solubility and aggregation issues?

This compound hydrochloride is soluble in water up to 20 mM. However, to minimize precipitation and aggregation in physiological buffers, it is recommended to:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • For the final assay, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to non-specific binding of this compound.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

Symptoms:

  • High signal in negative control wells (no analyte or no primary antibody).

  • Low signal-to-noise ratio.

Troubleshooting Workflow:

A High Background Signal Detected B Increase Blocking Efficiency A->B Increase blocking time or change agent C Optimize Antibody Concentrations B->C Titrate primary and secondary antibodies D Add Detergent to Buffers C->D Add 0.05% Tween-20 to wash/antibody buffers E Validate Secondary Antibody Specificity D->E Run control with secondary antibody only F Problem Resolved E->F If background is reduced G Contact Technical Support E->G If background persists

Caption: Troubleshooting high background in immunoassays.

Detailed Steps:

  • Enhance Blocking:

    • Increase the incubation time with your current blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Consider switching to a different blocking agent. A comparison of common blocking agents is provided in Table 2.

  • Optimize Antibody Concentrations:

    • Perform a titration of your primary and secondary antibodies to find the optimal concentrations that provide a good signal with low background.

  • Incorporate Detergents:

    • Add a non-ionic detergent, such as 0.05% Tween-20, to your wash and antibody dilution buffers to reduce hydrophobic interactions.

  • Check for Secondary Antibody Non-Specificity:

    • Run a control experiment where the primary antibody is omitted. A high signal in these wells indicates that the secondary antibody is binding non-specifically.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Inexpensive, readily available.Can cause cross-reactivity with some antibodies.
Non-fat Dry Milk/Casein2-5%Cost-effective, rich in proteins.May contain endogenous enzymes or phosphoproteins that interfere with some assays.
Normal Serum5-10%Highly effective due to protein diversity.Can have cross-reactivity with secondary antibodies.
Fish Gelatin0.1-0.5%Reduces non-specific binding in assays with mammalian samples.Can be less effective than other blockers.

Table 1: Comparison of Common Blocking Agents.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Unexpected bell-shaped dose-response curve.

Troubleshooting Workflow:

A Inconsistent Cell-Based Assay Results B Check for Compound Aggregation A->B Include detergent in assay buffer C Assess Cell Health and Density B->C Ensure consistent cell seeding and viability D Optimize Incubation Time C->D Test a range of incubation times E Problem Resolved D->E If variability is reduced F Contact Technical Support D->F If inconsistency persists TCR T-Cell Receptor (TCR) Antigen Presentation PLC PLC Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER CRAC CRAC Channel Activation ER->CRAC Hyperpolarization Membrane Hyperpolarization ER->Hyperpolarization Ca_Influx Sustained Ca2+ Influx CRAC->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux K_Efflux->Hyperpolarization Hyperpolarization->Ca_Influx Maintains Driving Force CP339818 This compound CP339818->Kv1_3 Blocks

Preventing precipitation of CP-339818 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-339818. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on preventing precipitation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. In immune cells, particularly T lymphocytes, the Kv1.3 channel plays a critical role in regulating the membrane potential.[1][2][3] Inhibition of Kv1.3 leads to membrane depolarization, which in turn reduces the driving force for calcium (Ca2+) influx, a crucial step in T-cell activation, proliferation, and cytokine production.[1][2][4] The Kv1.4 channel is also involved in regulating cellular excitability, although its specific role in immune cells is less well-characterized compared to Kv1.3.[5]

Q2: Why does this compound precipitate in my cell culture medium?

This compound, like many small molecule inhibitors, is hydrophobic, which means it has low solubility in aqueous solutions like cell culture media.[6] Precipitation typically occurs for the following reasons:

  • Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit.

  • Solvent Shock: The compound is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.[7][8]

  • Media Composition and Temperature: The salts, proteins (especially in the presence of serum), and pH of the cell culture medium can all influence the solubility of the compound. Temperature fluctuations can also affect solubility.[8][9]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[10] Stock solutions should be prepared at a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to the cell culture, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[8] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Problem Possible Cause Suggested Solution
Immediate precipitation upon addition to media 1. Final concentration is too high.2. Rapid dilution causing "solvent shock".3. Media is at a suboptimal temperature.1. Perform a dose-response experiment to determine the lowest effective concentration.2. Employ a stepwise dilution method (see Protocol 2).3. Always use pre-warmed (37°C) cell culture medium.[8]
Precipitation observed after incubation (hours to days) 1. Compound instability in the aqueous environment over time.2. Interaction with components in the media or secreted cellular products.3. Evaporation of media leading to increased compound concentration.1. Prepare fresh this compound-containing media for long-term experiments and perform partial media changes every 24-48 hours.2. If using serum-free media, consider adding a low percentage of serum, as serum proteins can sometimes help to solubilize hydrophobic compounds.[8][9]3. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent experimental results 1. Partial or complete precipitation of the compound, leading to a lower effective concentration.2. Inaccurate concentration of the stock solution.1. Visually inspect the media for any signs of precipitation before adding it to the cells. If unsure, take a small aliquot and examine it under a microscope.2. Regularly prepare fresh stock solutions and verify their concentration if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound hydrochloride is 340.89 g/mol .

  • In a sterile microcentrifuge tube, add the calculated amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (Stepwise Dilution)

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in anhydrous DMSO. This can help in achieving a more accurate final dilution.

  • Final Dilution (Stepwise):

    • In a sterile conical tube, add a small volume of the pre-warmed complete cell culture medium (e.g., 500 µL).

    • While gently vortexing or swirling the medium, add the required volume of the 10 mM (or 1 mM intermediate) this compound stock solution dropwise to the medium. This gradual addition helps to prevent "solvent shock".[8]

    • Continue to mix gently for a few seconds to ensure the compound is evenly dispersed.

    • Add this intermediate dilution to the final volume of your pre-warmed cell culture medium.

    • Mix the final solution gently by inverting the tube several times.

Example Calculation for a 1 µM Final Concentration:

  • To prepare 10 mL of a 1 µM working solution from a 10 mM stock:

    • Add 1 µL of the 10 mM stock solution to 10 mL of culture medium. This results in a final DMSO concentration of 0.01%.

Protocol 3: T-Cell Proliferation Assay using this compound

Objective: To assess the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Isolated primary T cells or a T-cell line (e.g., Jurkat)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))[11][12][13]

  • This compound working solutions (prepared as in Protocol 2) at various concentrations (e.g., 0.1 nM to 1 µM)

  • Proliferation assay reagent (e.g., CFSE, BrdU, or MTS reagent)[14]

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating (for anti-CD3/CD28 stimulation):

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.[13]

    • Wash the wells twice with sterile PBS to remove unbound antibody before adding cells.

  • Cell Seeding:

    • Resuspend the T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.[13]

    • Add 100 µL of the cell suspension to each well of the 96-well plate.

  • Treatment with this compound:

    • Prepare a 2X concentration series of this compound in complete RPMI-1640 medium.

    • Add 100 µL of the 2X this compound working solutions to the respective wells containing the cells. This will result in a 1X final concentration.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (stimulated cells without inhibitor).

  • T-Cell Stimulation:

    • For antibody stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the appropriate wells.[12]

    • For PHA stimulation, add PHA to the desired final concentration (e.g., 1-5 µg/mL).[11]

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.[13]

  • Measurement of Proliferation:

    • Measure cell proliferation using your chosen method (e.g., CFSE dilution by flow cytometry, BrdU incorporation, or MTS assay for cell viability) according to the manufacturer's instructions.[14][15]

Signaling Pathways and Experimental Workflows

Kv1.3 Signaling Pathway in T-Cell Activation

Blockade of the Kv1.3 channel by this compound disrupts the normal process of T-cell activation. The following diagram illustrates the key steps in this signaling pathway.

Kv1_3_Signaling_Pathway TCR TCR Activation (Antigen Presentation) PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 Ca_ER Ca2+ Release from ER IP3->Ca_ER CRAC CRAC Channel Opening Ca_ER->CRAC Ca_influx Ca2+ Influx CRAC->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Initial effect Calcineurin Calcineurin Activation Ca_influx->Calcineurin Kv1_3 Kv1.3 Channel Activation Depolarization->Kv1_3 K_efflux K+ Efflux Kv1_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Maintains negative membrane potential Hyperpolarization->Ca_influx Sustains driving force NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_expression Gene Expression (IL-2, etc.) NFAT_translocation->Gene_expression Proliferation T-Cell Proliferation Gene_expression->Proliferation CP339818 This compound CP339818->Kv1_3 Inhibits

Caption: Kv1.3 signaling in T-cell activation and its inhibition by this compound.

Experimental Workflow for Preventing Precipitation

The following workflow provides a logical sequence of steps to minimize the risk of this compound precipitation during your experiments.

Precipitation_Workflow start Start stock_prep Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10 mM) start->stock_prep aliquot Aliquot and Store at -80°C stock_prep->aliquot warm_media Pre-warm Cell Culture Medium to 37°C aliquot->warm_media stepwise_dilution Perform Stepwise Dilution (Add stock to small volume of media, then to final volume) warm_media->stepwise_dilution final_dmso Ensure Final DMSO Concentration is ≤ 0.1% stepwise_dilution->final_dmso visual_check Visually Inspect for Precipitation final_dmso->visual_check add_to_cells Add to Cells visual_check->add_to_cells No troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate stock preparation visual_check->troubleshoot Yes end End add_to_cells->end troubleshoot->start

Caption: Workflow for preparing and using this compound to prevent precipitation.

References

Identifying and mitigating off-target effects of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of CP-339818. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Introduction: Understanding the Primary Target of this compound

It is a common challenge in pharmacology to distinguish between the on-target and off-target effects of a small molecule inhibitor. While the user's request specifically mentioned kinase inhibitors, it is crucial to note that This compound is primarily characterized as a potent blocker of voltage-gated potassium channels, specifically Kv1.3 and Kv1.4, and also exhibits inhibitory activity against HCN channels . To date, there is no substantial evidence in the public domain to suggest that this compound has significant off-target effects on protein kinases. Therefore, this guide will focus on its known ion channel targets and provide strategies to differentiate between its on-target and known off-target ion channel effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known secondary targets of this compound?

A1: The primary targets of this compound are the voltage-gated potassium channels Kv1.3 and Kv1.4. It also has known inhibitory effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, specifically HCN1 and HCN4.

Q2: I am observing a cellular phenotype that doesn't align with the known function of Kv1.3 or Kv1.4 channels. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended approach is to perform a rescue experiment. If possible, overexpressing a drug-resistant mutant of the intended Kv1.3 or Kv1.4 target should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target channels, such as HCN channels or other unidentified targets.

Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a comprehensive ion channel selectivity profile by screening the inhibitor against a large panel of ion channels. Several commercial services offer such panels. Additionally, comparing the effects of this compound with other structurally different Kv1.3/1.4 blockers can help to distinguish on-target from off-target effects.

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended Kv1.3/1.4 target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects. It is also recommended to use cell lines that do not express the target ion channel as a negative control. If the effect persists in these cells, it is likely an off-target effect.[1]

Troubleshooting Guides

Problem 1: Discrepancy between expected and observed cellular activity.

  • Possible Cause 1: Off-target effects. The observed phenotype might be due to the inhibition of secondary targets like HCN channels.

    • Troubleshooting Step: Perform a dose-response analysis. On-target effects should occur at concentrations consistent with the known potency of this compound for Kv1.3/1.4. Off-target effects may appear at higher or lower concentrations.[1]

  • Possible Cause 2: Poor cell permeability. The compound may not be reaching its intracellular target effectively.

    • Troubleshooting Step: If the target is intracellular, consider using patch-clamp electrophysiology to directly apply the compound to the channel.

  • Possible Cause 3: Low expression of the target channel. The cell line used may not express sufficient levels of Kv1.3 or Kv1.4.

    • Troubleshooting Step: Verify the expression of the target ion channels in your cell model using techniques like Western blotting, qPCR, or immunofluorescence.

Problem 2: Unexpected cytotoxicity observed at higher concentrations.

  • Possible Cause: Off-target toxicity. The observed cell death may be an off-target effect unrelated to Kv1.3/1.4 blockade.

    • Troubleshooting Step: Conduct a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. Compare the cytotoxic concentration with the IC50 for the primary target. If the cytotoxicity occurs at significantly higher concentrations, it is likely an off-target effect.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary and secondary targets.

TargetIC50Reference
Kv1.3~200 nM[2]
Kv1.4~300 nM[2]
HCN118.9 µM (high Cl-)[1]
HCN443.4 µM (high Cl-)[1]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for On-Target and Off-Target Channel Modulation

Objective: To confirm the inhibition of the intended Kv1.3/1.4 channels and investigate the effects on potential off-target ion channels (e.g., HCN channels) in a cellular context.

Methodology:

  • Cell Culture and Preparation:

    • Culture cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv1.3, Kv1.4, HCN1, or HCN4) to 70-80% confluency.

    • Dissociate cells using a suitable enzyme (e.g., trypsin) and re-plate them onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage protocols specific for activating the channel of interest (e.g., depolarizing steps for Kv channels, hyperpolarizing steps for HCN channels).

  • Compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external recording solution.

    • Perfuse the cells with the control external solution to obtain a stable baseline current.

    • Apply different concentrations of this compound and record the channel currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Plot the percentage of current inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each ion channel.

Interpretation: Compare the IC50 for Kv1.3/1.4 to the IC50 values for other ion channels. A significantly lower IC50 for Kv1.3/1.4 indicates selectivity. Potent inhibition of other channels identifies them as off-targets.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Confirmation phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response Investigate Concentration Dependence struct_unrelated Use Structurally Unrelated Inhibitor phenotype->struct_unrelated Compare with Alternative Inhibitors on_target On-Target Effect Confirmed dose_response->on_target Effect at Expected IC50 off_target Off-Target Effect Identified dose_response->off_target Effect at Different IC50 struct_unrelated->on_target Similar Phenotype struct_unrelated->off_target Different Phenotype knockdown Knockdown/Knockout of Off-Targets knockdown->on_target Phenotype Rescued off_target->knockdown Validate with Genetic Approach

Caption: Workflow for distinguishing on-target vs. off-target effects.

signaling_pathway cluster_cell Cell Membrane kv1_3 Kv1.3 on_target_effect On-Target Effect (e.g., T-cell suppression) kv1_3->on_target_effect kv1_4 Kv1.4 kv1_4->on_target_effect hcn1 HCN1 off_target_effect Off-Target Effect (e.g., Altered Neuronal Excitability) hcn1->off_target_effect hcn4 HCN4 hcn4->off_target_effect cp339818 This compound cp339818->kv1_3 High Affinity Inhibition cp339818->kv1_4 High Affinity Inhibition cp339818->hcn1 Lower Affinity Inhibition cp339818->hcn4 Lower Affinity Inhibition

Caption: On-target and off-target interactions of this compound.

References

Troubleshooting unexpected results in CP-339818 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with CP-339818.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I not observing the expected inhibition of T-cell activation with this compound?

A1: Several factors could contribute to a lack of efficacy in T-cell activation assays. Consider the following troubleshooting steps:

  • Concentration and Potency: Ensure the concentration of this compound is appropriate for your experimental setup. The IC50 for Kv1.3 channel blockade is approximately 200 nM.[1] Cellular assays may require higher concentrations, but excessively high concentrations can lead to off-target effects.

  • Compound Integrity: Verify the stability and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend preparing fresh dilutions from a concentrated stock for each experiment.

  • Cell Health and Density: The health and density of your T-cells are critical. Ensure cells are viable and not overly dense, as this can affect their response to stimuli and inhibitors.

  • Activation Method: The method used to activate T-cells (e.g., anti-CD3/CD28 antibodies, PHA) can influence the outcome. Confirm that your activation protocol is working robustly in control experiments.

A troubleshooting workflow for this issue is presented below:

G start No Inhibition of T-Cell Activation Observed check_concentration Is this compound Concentration Correct? (Effective range ~200 nM) start->check_concentration check_compound Is Compound Stock Viable? (Properly stored, fresh dilution) check_concentration->check_compound Yes adjust_concentration Adjust Concentration (Perform dose-response curve) check_concentration->adjust_concentration No check_cells Are T-Cells Healthy and at Correct Density? check_compound->check_cells Yes prepare_fresh Prepare Fresh Stock and Dilutions check_compound->prepare_fresh No check_activation Is T-Cell Activation Protocol Optimized? check_cells->check_activation Yes optimize_cells Optimize Cell Seeding Density check_cells->optimize_cells No validate_activation Validate Activation with Positive Controls check_activation->validate_activation No successful_inhibition Successful Inhibition check_activation->successful_inhibition Yes adjust_concentration->check_concentration prepare_fresh->check_compound optimize_cells->check_cells validate_activation->check_activation

Troubleshooting workflow for lack of T-cell inhibition.
Q2: I'm observing unexpected activation of the ERK signaling pathway. Is this a known effect of this compound?

A2: While this compound is a known potassium channel blocker, it's plausible that it could indirectly lead to the activation of signaling pathways like ERK, particularly in cell types such as cardiomyocytes.[2] The mechanism is thought to involve membrane depolarization due to potassium channel blockade, leading to an influx of calcium through L-type calcium channels.[2] This increase in intracellular calcium can then trigger a signaling cascade involving Pyk2 and the epidermal growth factor receptor (EGFR), ultimately leading to ERK phosphorylation.[2]

If this is not the intended outcome of your experiment, consider the following:

  • Cell Type Specificity: This effect has been documented in cardiomyocytes.[2] Determine if a similar pathway exists in your experimental cell line.

  • Calcium Chelation: To test if the ERK activation is calcium-dependent, you can pre-incubate your cells with a calcium chelator like BAPTA-AM.

  • Lower Concentrations: Use the lowest effective concentration of this compound to minimize off-target or indirect effects.

The proposed signaling pathway is illustrated below:

G cluster_cell Cell Membrane Kv1_3 Kv1.3/Kv1.4 Channels Depolarization Membrane Depolarization Kv1_3->Depolarization Leads to L_type_Ca L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx CP339818 This compound CP339818->Kv1_3 Blocks Depolarization->L_type_Ca Opens Pyk2 Pyk2 Activation Ca_Influx->Pyk2 EGFR EGFR Transactivation Pyk2->EGFR ERK ERK Activation EGFR->ERK

Potential pathway for ERK activation by this compound.
Q3: My results with this compound are inconsistent across experiments. What are the potential sources of variability?

A3: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:

  • Reagent Consistency: Ensure all reagents, including cell culture media, serum, and activating stimuli, are from the same lot or have been tested for consistency.

  • Timing of Treatment: The timing of this compound addition relative to cell stimulation can be critical. Ensure this is kept consistent in all experiments.

  • Cell Passage Number: Primary cells and continuous cell lines can change their characteristics over time and with increasing passage number. Try to use cells within a defined passage number range.

  • In Vivo Experiments: For animal studies, factors such as the age, sex, and strain of the animals, as well as housing and husbandry conditions, can introduce variability.[3][4] Adhering to reporting guidelines like the ARRIVE guidelines can help control for these factors.[5][6][7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for various ion channels.

ChannelIC50NotesReference
Kv1.3200 nMNon-peptide blocker[1]
Kv1.4-Blocker[1]
HCN118.9 µMIn high Cl- conditions[1]
HCN443.4 µMIn high Cl- conditions[1]

Note: The inhibitory effect on HCN channels is weaker in low chloride concentrations and is voltage-dependent.[1]

Experimental Protocols

Protocol: In Vitro Human T-Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation.

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • Proliferation assay reagent (e.g., CFSE or BrdU)

  • 96-well flat-bottom culture plates

2. Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis isolate_pbmcs Isolate PBMCs stain_cfse Stain with CFSE isolate_pbmcs->stain_cfse seed_plate Seed cells in 96-well plate stain_cfse->seed_plate add_cp339818 Add this compound dilutions seed_plate->add_cp339818 add_stimuli Add anti-CD3/CD28 add_cp339818->add_stimuli incubate Incubate for 72-96 hours add_stimuli->incubate analyze Analyze proliferation by Flow Cytometry incubate->analyze

Workflow for in-vitro T-cell proliferation assay.

3. Detailed Steps:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Wash the cells and resuspend in pre-warmed culture medium.

  • If using CFSE, stain the cells according to the manufacturer's protocol.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add the T-cell activation stimuli to all wells except for the unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 96 hours.

  • After incubation, harvest the cells and analyze proliferation. For CFSE-stained cells, this is done by flow cytometry, measuring the dilution of the dye in proliferating cells. For BrdU assays, follow the manufacturer's protocol for detection.

4. Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter.

  • For CFSE, quantify the percentage of cells that have undergone division.

  • Calculate the IC50 of this compound by plotting the percentage of proliferation inhibition against the log of the compound concentration.

References

Stability of CP-339818 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Kv1.3 and Kv1.4 channel blocker, CP-339818, under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound hydrochloride solid should be stored at -20°C for up to several years. For stock solutions, it is recommended to store them in a suitable solvent like DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q2: My this compound solution appears to have a precipitate after storage. What should I do?

A2: Precipitation can occur due to poor solubility or degradation of the compound. First, visually inspect the solution for any color change, which might indicate degradation. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, consider preparing a more dilute stock solution or using an alternative solvent. It is also recommended to analyze the precipitate to determine if it is the parent compound or a degradation product.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A3: Yes, inconsistent results can be a sign of compound instability in the assay medium. This compound may degrade in aqueous culture medium over the course of your experiment. It is also possible that the compound is adsorbing to the plasticware. To troubleshoot this, you can assess the stability of this compound in your specific culture medium over time using HPLC or LC-MS. Using low-binding plates or adding a small amount of a non-ionic surfactant to your medium might help reduce adsorption.

Q4: How does pH affect the stability of this compound?

Q5: What is the expected metabolic stability of this compound?

A5: The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes, which contain drug-metabolizing enzymes.[4][5][6] While specific metabolic stability data for this compound is not publicly available, this information is critical for predicting its in vivo clearance and half-life. Performing an in vitro metabolic stability assay is recommended to determine these parameters.

Troubleshooting Guides

This section provides guidance for common issues encountered during the handling and use of this compound.

Visual Inspection of Stock Solution
ObservationPossible CauseSuggested Action
Precipitate Poor solubility, compound degradation.Gently warm and vortex. If precipitate persists, consider preparing a fresh, more dilute solution or using an alternative solvent. Analyze the precipitate if possible.
Color Change Oxidation or other chemical degradation.Discard the stock solution and prepare a fresh one. Consider storing under an inert gas like argon or nitrogen if the compound is oxygen-sensitive.
Inconsistent Experimental Results
IssuePossible CauseSuggested Action
Loss of biological activity over time Chemical degradation of this compound in the stock solution or assay buffer.Confirm the purity of the stock solution using HPLC or LC-MS. Prepare fresh solutions for each experiment. Assess the stability of this compound in your specific assay buffer at the experimental temperature.
Variable results between experiments Inconsistent solution preparation, variable storage times or conditions.Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the aqueous buffers.

  • Incubation: Aliquot the working solutions into separate vials for each time point and pH. Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: Collect samples at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at different temperatures.

Materials:

  • This compound

  • Suitable solvent (e.g., DMSO or an aqueous buffer in which the compound is stable at room temperature)

  • HPLC or LC-MS system

  • Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

Procedure:

  • Solution Preparation: Prepare a solution of this compound at a known concentration.

  • Incubation: Aliquot the solution into vials and incubate at the different temperatures.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS.

  • Data Analysis: Determine the degradation rate at each temperature.

Protocol 3: Photostability Assessment

Objective: To determine the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Suitable solvent

  • Transparent and light-resistant containers

  • Photostability chamber with a light source capable of emitting a combination of visible and UV light[7][8]

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound and place them in both transparent and light-resistant (control) containers.

  • Exposure: Place the samples in the photostability chamber and expose them to a controlled light source for a specified duration.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC or LC-MS.

  • Data Analysis: Compare the purity and concentration of this compound in the exposed samples to the control samples.

Protocol 4: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound by liver enzymes.

Materials:

  • This compound

  • Liver microsomes or cryopreserved hepatocytes from the species of interest (e.g., human, rat, mouse)

  • NADPH regenerating system (for microsomes)

  • Incubator

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes or hepatocytes, buffer, and the NADPH regenerating system (for microsomes).

  • Initiation of Reaction: Pre-warm the incubation mixture at 37°C, then add this compound to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining this compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Data Presentation

The following tables present illustrative data for the stability of this compound under different experimental conditions. Note: This data is hypothetical and for illustrative purposes only.

Table 1: pH Stability of this compound at 37°C
Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
198.599.199.597.2
492.396.898.188.5
885.193.296.576.3
2465.785.492.150.1
Table 2: Thermal Stability of this compound in DMSO
Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
199.898.997.5
798.592.388.1
3095.275.665.4
Table 3: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Time (minutes)% Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated t½ (min) 22.5
Calculated CLint (µL/min/mg protein) 30.8

Visualizations

Kv1_3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 Kv1_3 Kv1.3 Ca_ion Ca2+ Kv1_3->Ca_ion Maintains Driving Force Ca_channel Ca2+ Channel Ca_channel->Ca_ion Influx ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG IP3->Ca_channel Opens PKC PKC DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB_n NF-κB NFkB->NFkB_n Translocation AP1_n AP-1 AP1->AP1_n Translocation Gene_expression Gene Expression (e.g., IL-2) NFAT_n->Gene_expression NFkB_n->Gene_expression AP1_n->Gene_expression

Caption: Kv1.3 signaling pathway in T-cell activation.

Stability_Testing_Workflow start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock stability_studies Perform Stability Studies prep_stock->stability_studies ph_stability pH Stability stability_studies->ph_stability Condition 1 temp_stability Thermal Stability stability_studies->temp_stability Condition 2 photo_stability Photostability stability_studies->photo_stability Condition 3 metabolic_stability In Vitro Metabolic Stability stability_studies->metabolic_stability Condition 4 analysis Analyze Samples (HPLC, LC-MS) ph_stability->analysis temp_stability->analysis photo_stability->analysis metabolic_stability->analysis data_analysis Data Analysis (% Remaining, t½, CLint) analysis->data_analysis report Generate Stability Report data_analysis->report Troubleshooting_Logic start Inconsistent Experimental Results check_solution Visually Inspect Stock Solution start->check_solution precipitate Precipitate Observed? check_solution->precipitate color_change Color Change Observed? precipitate->color_change No warm_vortex Warm and Vortex precipitate->warm_vortex Yes discard Discard and Prepare Fresh Solution color_change->discard Yes check_purity Check Purity by HPLC/LC-MS color_change->check_purity No redissolves Redissolves? warm_vortex->redissolves use_solution Use Solution Cautiously redissolves->use_solution Yes prepare_fresh Prepare Fresh, More Dilute Solution redissolves->prepare_fresh No degraded Degradation Confirmed? check_purity->degraded degraded->discard Yes assess_assay_stability Assess Stability in Assay Medium degraded->assess_assay_stability No

References

Technical Support Center: CP-339818 and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of CP-339818, a potent Kv1.3 channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] The Kv1.3 channel is crucial for regulating the membrane potential of T-lymphocytes, and its inhibition can suppress T-cell activation and proliferation.[4][5] This makes this compound a valuable tool for studying autoimmune diseases and other T-cell mediated inflammatory conditions.[2][3]

Q2: How do serum proteins affect the in vitro activity of this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs like this compound.[6][7][8] This binding is a reversible equilibrium between the free drug and the protein-bound drug. Only the unbound (free) fraction of the drug is available to interact with its target, in this case, the Kv1.3 channel.[9] Consequently, the presence of serum proteins in your experimental setup can lead to a decrease in the apparent potency of this compound, observed as a rightward shift in the IC50 value (a higher concentration of the drug is needed to achieve the same level of inhibition).

Q3: Is there quantitative data on the binding of this compound to serum proteins?

As of our latest update, specific quantitative data on the binding of this compound to serum albumin and AAG has not been published. However, it is common for small molecule inhibitors to exhibit some degree of serum protein binding. To illustrate the potential impact, the following table presents hypothetical, yet realistic, data based on typical values observed for other small molecule kinase inhibitors.

Table 1: Illustrative Impact of Serum Proteins on this compound Activity

ParameterValue (Hypothetical)Description
Human Serum Albumin (HSA) Binding 95%Percentage of this compound bound to HSA at physiological concentrations.
Alpha-1-Acid Glycoprotein (AAG) Binding 80%Percentage of this compound bound to AAG at physiological concentrations.
IC50 (Protein-Free Buffer) 10 nMConcentration of this compound that inhibits 50% of Kv1.3 channel activity in a buffer without serum proteins.
IC50 (in the presence of 10% Fetal Bovine Serum) 50 nMA 5-fold shift in IC50 is observed, indicating significant protein binding.
IC50 (in the presence of physiological human serum) 200 nMA 20-fold shift in IC50 highlights the substantial impact of physiological protein concentrations.

Troubleshooting Guide

Issue 1: I am not observing the expected potency of this compound in my cell-based assay.

Possible Cause 1: Presence of Serum in Culture Medium Cell culture media are often supplemented with fetal bovine serum (FBS) or other sera, which contain albumin and other proteins that can bind to this compound and reduce its effective concentration.

Troubleshooting Steps:

  • Quantify the Serum Effect: Perform a dose-response experiment with and without serum in your assay medium to determine the magnitude of the IC50 shift.

  • Use Serum-Free Medium: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize protein binding effects.

  • Calculate the Free Fraction: If serum is required, consider determining the free fraction of this compound in your specific medium using techniques like equilibrium dialysis or ultrafiltration. This will allow you to calculate the actual free concentration of the compound that is active.

Possible Cause 2: Non-Specific Binding this compound might non-specifically bind to plasticware or other components of your assay system, reducing the available concentration.

Troubleshooting Steps:

  • Use Low-Binding Plates: Employ low-protein-binding microplates for your experiments.

  • Include a Detergent: Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your assay buffer can help reduce non-specific binding.

Issue 2: My results are inconsistent between experiments.

Possible Cause 1: Variability in Serum Batches Different lots of FBS can have varying concentrations of proteins, leading to batch-to-batch variability in the IC50 of this compound.

Troubleshooting Steps:

  • Test and Reserve a Single Lot of Serum: Once you have established your assay, test a large batch of serum, and if it performs well, purchase a sufficient quantity from that same lot for all your subsequent experiments.

  • Characterize Each New Lot: If you must switch to a new lot of serum, re-evaluate the IC50 of this compound to ensure consistency.

Possible Cause 2: Time-Dependent Inhibition The binding of this compound to its target or to serum proteins may be time-dependent.

Troubleshooting Steps:

  • Standardize Incubation Times: Ensure that the pre-incubation and incubation times are consistent across all experiments.

  • Investigate Time-Dependency: Perform a time-course experiment to determine if the inhibitory effect of this compound changes with different incubation durations.

Experimental Protocols

Protocol 1: Determination of IC50 Shift due to Serum Protein Binding

This protocol allows for the quantification of the effect of serum on the potency of this compound.

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in your base assay buffer.

  • Prepare Assay Media: Prepare two sets of assay media: one with your standard serum concentration (e.g., 10% FBS) and one that is serum-free.

  • Cell Plating: Plate your cells expressing the Kv1.3 channel at the desired density in a 96-well plate.

  • Compound Addition: Add the serially diluted this compound to the wells, with one set of cells in serum-containing medium and another in serum-free medium.

  • Incubation: Incubate the plates for the desired period.

  • Assay Readout: Measure the activity of the Kv1.3 channel using a suitable method (e.g., electrophysiology, fluorescence-based membrane potential dyes).

  • Data Analysis: Plot the dose-response curves for both conditions and determine the IC50 values. The ratio of the IC50 in the presence of serum to the IC50 in the absence of serum will give you the fold-shift.

Protocol 2: Equilibrium Dialysis for Determining Free Fraction of this compound

Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.

Methodology:

  • Prepare the Dialysis Unit: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Prepare Solutions:

    • Protein Chamber: Add a solution of human serum albumin or whole serum to one chamber.

    • Buffer Chamber: Add a protein-free buffer to the other chamber.

  • Add Compound: Add a known concentration of this compound to the protein chamber.

  • Equilibration: Allow the system to equilibrate with gentle shaking at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to distribute evenly across the membrane.

  • Sample Collection: After equilibration, collect samples from both the protein and buffer chambers.

  • Quantification: Measure the concentration of this compound in both chambers using a sensitive analytical method like LC-MS/MS.

  • Calculation: The concentration in the buffer chamber represents the free (unbound) drug concentration, while the total concentration can be calculated from the protein chamber. The percentage of bound drug can then be determined.

Visualizations

Signaling_Pathway cluster_T_Cell T-Cell Activation cluster_Kv1_3 Role of Kv1.3 cluster_Inhibition Inhibition by this compound TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_Potential Maintains Negative Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_influx CP339818 This compound CP339818->Kv1_3 Blocks

Caption: T-Cell activation signaling pathway and the role of Kv1.3 inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound to cells A->D B Prepare Assay Media (with and without serum) B->D C Plate Kv1.3-expressing cells C->D E Incubate for a defined period D->E F Measure Kv1.3 activity E->F G Plot Dose-Response Curves F->G H Calculate IC50 values (serum vs. serum-free) G->H I Determine IC50 fold-shift H->I

Caption: Experimental workflow for determining the IC50 shift of this compound due to serum proteins.

Logical_Relationship cluster_0 Factors Affecting Apparent Potency cluster_1 Equilibrium cluster_2 Observed Effect a Total this compound Concentration d Free (Unbound) This compound a->d b Serum Protein Concentration (Albumin, AAG) e Protein-Bound This compound b->e c Binding Affinity (Kd) c->d c->e d->e f Biological Activity (Kv1.3 Inhibition) d->f

Caption: Logical relationship illustrating the impact of serum protein binding on this compound activity.

References

Technical Support Center: Optimizing Incubation Time for CP-339818 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for CP-339818 treatment in various experimental settings. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2][3] It preferentially binds to the C-type inactivated state of the Kv1.3 channel.[2][3][4] By blocking Kv1.3 channels, which are highly expressed on T lymphocytes, this compound can suppress T-cell activation, making it a valuable tool for studying immune responses.[1] It also inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, though at higher concentrations.[1][5]

Q2: What is a typical incubation time for this compound in a T-cell activation assay?

A2: For short-term T-cell activation assays measuring cytokine production or early activation markers, a pre-incubation period of 30 minutes with this compound before the addition of a stimulus (e.g., anti-CD3/anti-CD28 antibodies) is commonly used.[2][4] For longer-term assays, such as T-cell proliferation measured by thymidine or EdU incorporation, the total incubation time with the compound and stimulus can range from 48 to 72 hours.[6][7]

Q3: How does the optimal incubation time for this compound differ for electrophysiology experiments?

A3: In electrophysiology experiments, such as whole-cell patch-clamp, the application of this compound is typically much shorter. The goal is often to observe a direct and rapid blockade of Kv1.3 or Kv1.4 currents. The compound is usually perfused over the cells for a few minutes until a steady-state block is achieved.[7]

Q4: What factors can influence the optimal incubation time for this compound?

A4: Several factors can affect the ideal incubation time, including:

  • Cell Type and Density: Different cell types may have varying expression levels of Kv1.3 channels and different sensitivities to their blockade. Higher cell densities might require longer incubation times or higher concentrations of the compound.

  • Compound Concentration: The concentration of this compound used will impact how quickly an effective intracellular concentration is reached.

  • Experimental Endpoint: Assays measuring immediate downstream effects of channel blockade (e.g., calcium flux) will require shorter incubation times than those measuring long-term outcomes like cell proliferation or differentiation.[2][6]

  • Assay Temperature: Experiments are typically conducted at 37°C for cell-based assays and at room temperature (22–24°C) for electrophysiological recordings.[2][4] Temperature can affect the rate of cellular processes and compound uptake.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of T-cell activation Incubation time is too short. For assays measuring cytokine release or proliferation, ensure a pre-incubation of at least 30 minutes before adding the stimulus.[2][4] Consider extending the pre-incubation time to 1 hour.[8]
Compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Suboptimal T-cell stimulation. Ensure that your T-cell stimulation protocol (e.g., anti-CD3/CD28 concentration) is robust. The inhibitory effect of Kv1.3 blockers can be dependent on the strength of the stimulus.[2][4]
High variability between replicate wells Inconsistent cell seeding or compound addition. Ensure uniform cell seeding density across all wells. Use calibrated pipettes and consistent techniques for adding this compound.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Cell toxicity observed Incubation time is too long or concentration is too high. Perform a time-course and dose-response experiment to assess cytotoxicity using a cell viability assay (e.g., MTT or Trypan Blue). Reduce the incubation time or concentration accordingly.
Solvent (DMSO) toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control to assess its effect on cell viability.
Inconsistent results in patch-clamp experiments Incomplete channel blockade. Ensure the perfusion system allows for complete and rapid exchange of the extracellular solution. Allow sufficient time for the drug to reach the cell and for the current to stabilize, typically a few minutes.[7]
"Run-down" of ion channels. Monitor channel activity in control conditions to ensure stability over the time course of the experiment. If run-down is an issue, shorten the duration of the recordings.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound for Target Ion Channels

Target ChannelIC50 ValueCell Type/SystemReference
Kv1.3~200 nMRecombinant/T-cells[1][2][3][4]
Kv1.4~300 nMRecombinant[2][3][4]
HCN118.9 µMStably expressed in cell lines[1]
HCN443.4 µMStably expressed in cell lines[1]

Table 2: Recommended Incubation Times for this compound in Different Assays

Assay TypePre-Incubation TimeTotal Incubation TimeTypical EndpointReference
T-Cell Activation (Cytokine Release)30 - 60 minutes24 - 48 hoursIL-2, IFN-γ levels[2][4]
T-Cell Proliferation30 - 60 minutes48 - 72 hours³H-thymidine or EdU incorporation[6]
Calcium Flux30 minutesMinutesIntracellular Ca²⁺ concentration[2]
Whole-Cell Patch-ClampNot applicable2 - 5 minutesIon channel current inhibition[7]

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time for a T-Cell Proliferation Assay

This protocol provides a framework for determining the optimal incubation time for this compound in a T-cell proliferation assay using primary human T-cells.

1. Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. b. Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). c. Resuspend the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

2. Assay Setup: a. Seed the T-cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of medium. b. Prepare a stock solution of this compound in DMSO and then dilute it in culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

3. Time-Course Experiment: a. Add 50 µL of the this compound working solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and an untreated control. b. Pre-incubate the plate at 37°C in a 5% CO₂ incubator for a range of time points (e.g., 30 minutes, 1 hour, 2 hours). c. After the pre-incubation, add 50 µL of a T-cell stimulation solution (e.g., anti-CD3/anti-CD28 beads or soluble antibodies) to each well, except for the unstimulated control wells. d. Incubate the plates for different total durations (e.g., 48, 72, and 96 hours).

4. Proliferation Measurement (using EdU incorporation): a. 18-24 hours before the end of the total incubation period, add EdU (5-ethynyl-2'-deoxyuridine) to each well at a final concentration of 10 µM. b. At the end of the incubation, harvest the cells and stain for EdU incorporation and cell surface markers (e.g., CD4) according to the manufacturer's protocol for flow cytometry. c. Analyze the samples on a flow cytometer to determine the percentage of proliferating (EdU-positive) cells.

5. Data Analysis: a. Calculate the percentage of inhibition of proliferation for each concentration and time point relative to the stimulated vehicle control. b. Plot the percentage of inhibition versus the pre-incubation and total incubation times to determine the optimal conditions that yield the maximal inhibition with minimal cytotoxicity.

Visualizations

G cluster_0 T-Cell Activation cluster_1 Role of Kv1.3 & this compound TCR TCR/CD3 PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (ER) IP3->Ca_release CRAC CRAC Channels Ca_release->CRAC Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux Membrane_Potential Hyperpolarized Membrane Potential K_efflux->Membrane_Potential Membrane_Potential->Ca_influx Maintains Driving Force for CP339818 This compound CP339818->Kv13 Blocks

Caption: Signaling pathway of T-cell activation and the role of the Kv1.3 channel, the target of this compound.

G start Start prep_cells Prepare and Seed Cells (e.g., T-cells) start->prep_cells add_cp Add this compound at Various Concentrations prep_cells->add_cp pre_incubate Pre-incubate for a Range of Time Points (e.g., 0.5h, 1h, 2h) add_cp->pre_incubate add_stimulus Add Stimulus (e.g., anti-CD3/CD28) pre_incubate->add_stimulus total_incubate Incubate for a Range of Total Durations (e.g., 24h, 48h, 72h) add_stimulus->total_incubate assay Perform Assay (e.g., Proliferation, Cytokine Measurement) total_incubate->assay analyze Analyze Data and Determine Optimal Time assay->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound incubation time.

G start Experiment Shows No or Weak Effect check_incubation Was Pre-incubation Time Sufficient? (e.g., >= 30 min) start->check_incubation increase_incubation Action: Increase Pre-incubation Time (e.g., to 1 hour) and Re-test check_incubation->increase_incubation No check_concentration Is Compound Concentration Optimal? check_incubation->check_concentration Yes increase_incubation->check_concentration dose_response Action: Perform a Dose-Response Experiment to Find Optimal Concentration check_concentration->dose_response No check_stimulus Is T-Cell Stimulus Sufficiently Strong? check_concentration->check_stimulus Yes dose_response->check_stimulus optimize_stimulus Action: Titrate Stimulus (e.g., anti-CD3/CD28) Concentration check_stimulus->optimize_stimulus No check_viability Action: Check Cell Viability (e.g., Trypan Blue) to Rule Out Toxicity check_stimulus->check_viability Yes optimize_stimulus->check_viability

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: CP-339818 & Small Molecule Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers using small molecule inhibitors, with a specific focus on controlling for the effects of experimental vehicles.

Important Note on Target Specificity: Initial research indicates that the compound CP-339818 is a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels, primarily used in studies of T-cell activation.[1][2][3] The prompt mentioned studies related to JAK3; this is the mechanism of a different class of immunosuppressive compounds, such as Tofacitinib (CP-690,550).[4] To best address the user's request for information relevant to immunomodulatory pathways, this guide will focus on experimental design and vehicle controls for studies involving the Janus kinase (JAK) signaling pathway , a common target in immunology research. The principles and protocols described here are broadly applicable to many small molecule inhibitors, including this compound.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control group essential in my experiment?

A vehicle is an inert solvent or medium used to deliver a non-water-soluble compound, like many small molecule inhibitors, to a biological system. Common vehicles include dimethyl sulfoxide (DMSO) and ethanol.[5] The vehicle control group consists of cells or animals treated with the vehicle alone, at the same concentration used to deliver the active compound.[5] This control is critical to distinguish the effects of the compound from any potential biological effects of the solvent itself.[5]

Q2: What are the most common vehicles for in vitro small molecule inhibitor studies?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of non-polar small molecule inhibitors due to its high solubilizing power.[6][7] Ethanol is another option, though it is generally used at lower final concentrations due to higher volatility and cytotoxicity.[8][9] For final dilutions in cell culture media, the initial solvent is diluted to a very low, non-toxic concentration.

Q3: What are the known biological effects of DMSO that could interfere with my results?

While often used, DMSO is not biologically inert. Even at low concentrations (e.g., 0.1%), DMSO can induce changes in gene expression, microRNA profiles, and the epigenetic landscape.[6] It has been reported to have anti-inflammatory, analgesic, and muscle-relaxing properties and can influence cell differentiation and proliferation.[6][7][10] In immunology studies, DMSO has been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-2 in lymphocyte cultures.[10] Therefore, a properly matched vehicle control is essential to correctly interpret any observed effects.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The tolerance to DMSO is highly cell-line dependent.[9] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v), with many sensitive cell lines requiring concentrations below 0.1%.[7] Concentrations above 1% are often cytotoxic and can inhibit cell proliferation.[7][9][11] It is crucial to perform a vehicle toxicity or dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.[9]

Troubleshooting Guide: Vehicle Effects

Problem 1: My vehicle control group shows unexpected biological activity (e.g., reduced cytokine expression, decreased proliferation).

  • Possible Cause 1: Vehicle Concentration is Too High. The concentration of your vehicle (e.g., DMSO) may be in a range that is biologically active or cytotoxic for your specific cell model.[7][11]

    • Solution: Perform a vehicle titration experiment. Create a serial dilution of the vehicle in your culture medium (e.g., from 0.01% to 2.0%) and treat your cells for the intended duration of your experiment. Use a viability assay (like MTT or resazurin) to determine the highest concentration that does not significantly impact cell viability or the baseline phenotype you are studying.[9]

  • Possible Cause 2: Inherent Biological Activity of the Vehicle. As noted, vehicles like DMSO have known anti-inflammatory and gene-regulating effects.[6][10] What you are observing may be a known, confounding effect of the solvent.

    • Solution: This highlights the importance of the vehicle control. The effect of your compound should always be evaluated relative to the vehicle control, not to an untreated control. This allows you to subtract the baseline effect of the vehicle. If the vehicle's effect masks the expected outcome, you may need to find an alternative solvent or delivery method.

Problem 2: The inhibitor compound is precipitating out of solution in the final culture medium.

  • Possible Cause 1: Poor Solubility. The inhibitor may be poorly soluble in aqueous culture medium, even with a small amount of DMSO carried over from the stock solution.

    • Solution: First, ensure your stock solution is fully dissolved. Sonication can aid in dissolving compounds in the initial solvent.[12] When diluting into the final medium, add the compound stock slowly while vortexing or mixing the medium to prevent localized high concentrations that can lead to precipitation. Prepare dilutions fresh for each experiment.

  • Possible Cause 2: Stock Solution Instability. The compound may degrade or precipitate during storage or after freeze-thaw cycles.

    • Solution: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term stability.[3] Always check the manufacturer's data sheet for specific storage recommendations.

Data & Protocols

Table 1: Solubility of this compound Hydrochloride

This data is provided for the specific compound this compound as a reference for preparing stock solutions.

SolventSolubility InformationSource
WaterSoluble up to 20 mM[12][13]
EthanolSlightly soluble (0.1 - 1 mg/ml)[8]
Table 2: General Guidelines for Final Vehicle Concentrations in Cell Culture

These are general starting points. The optimal concentration must be determined empirically for each cell line and assay.

VehicleRecommended Final ConcentrationNotes
DMSO ≤ 0.5% (v/v) Many cell lines tolerate up to 1%, but some sensitive lines show toxicity above 0.1%.[9][11]
Ethanol ≤ 0.5% (v/v) Generally more cytotoxic than DMSO; should be kept as low as possible.[9]
Protocol: Cell-Based Assay for a JAK Inhibitor with Vehicle Control

This protocol provides a framework for testing the efficacy of a JAK inhibitor on cytokine-induced STAT phosphorylation in lymphocytes.

1. Reagent Preparation:

  • Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the JAK inhibitor in 100% DMSO. Ensure it is fully dissolved. Aliquot and store at -80°C.
  • Cell Culture Medium: Use appropriate complete medium for your lymphocyte cell line (e.g., RPMI-1640 + 10% FBS + Pen/Strep).
  • Cytokine Stock: Prepare a stock solution of a relevant cytokine that signals through JAK3 (e.g., IL-2, IL-15) in PBS with 0.1% BSA.

2. Cell Seeding:

  • Plate cells (e.g., Jurkat T-cells, primary PBMCs) in a 96-well plate at a density optimized for your assay (e.g., 1 x 10^5 cells/well).
  • Allow cells to rest for 2-4 hours in the incubator.

3. Compound and Vehicle Control Preparation:

  • Thaw one aliquot of the 10 mM inhibitor stock solution.
  • Perform a serial dilution of the inhibitor stock in complete culture medium to create working solutions that are 100x the final desired concentrations.
  • Critically, prepare a "Vehicle Control" working solution by performing the exact same dilution steps using 100% DMSO instead of the inhibitor stock. This ensures the final DMSO concentration is identical across all treated and vehicle control wells. For example, if your highest inhibitor concentration is 10 µM, the vehicle control should contain 0.1% DMSO.

4. Cell Treatment:

  • Add the prepared working solutions (inhibitor dilutions and vehicle control) to the appropriate wells.
  • Include a "No Treatment" control (medium only).
  • Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours.

5. Cytokine Stimulation:

  • Add the cytokine (e.g., IL-2) to all wells except for the unstimulated control, to a final concentration known to induce robust STAT phosphorylation.
  • Incubate for the optimal stimulation time (e.g., 15-30 minutes).

6. Lysis and Analysis:

  • Lyse the cells and analyze the phosphorylation of a downstream target (e.g., pSTAT5) via Western Blot, Flow Cytometry, or ELISA, according to your established protocol.
  • Compare the pSTAT5 signal in inhibitor-treated wells to the signal in the vehicle-treated wells to determine the percent inhibition.

Visualizations: Pathways and Workflows

JAK_STAT_Pathway cluster_receptor Cytokine Cytokine (e.g., IL-2, IL-15) Receptor γc Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Inhibitor JAK3 Inhibitor (e.g., Tofacitinib) Inhibitor->JAK3 Blocks pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription (Immune Response) Nucleus->Transcription

Caption: Simplified JAK3/STAT signaling pathway showing the point of inhibition.

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions start->prep split prep->split vehicle Vehicle Control (DMSO in Medium) split->vehicle compound Compound (Inhibitor in Medium) split->compound treat Add to Cells & Pre-incubate vehicle->treat compound->treat stimulate Stimulate All Wells (e.g., with Cytokine) treat->stimulate lyse Lyse Cells & Perform Assay stimulate->lyse analyze Analyze Data: Compound vs. Vehicle lyse->analyze

Caption: Workflow for an in vitro assay emphasizing parallel vehicle controls.

Troubleshooting_Logic start Unexpected Result in Vehicle Control? q_conc Is final vehicle concentration >0.5%? start->q_conc Yes s_reduce Action: Lower vehicle concentration to <0.1% q_conc->s_reduce Yes q_assay Did you run a vehicle-only toxicity assay? q_conc->q_assay No s_run_assay Action: Run vehicle titration to find max non-toxic dose q_assay->s_run_assay No s_accept Result is likely an inherent biological effect of the vehicle. Analyze data relative to this control. q_assay->s_accept Yes

Caption: Decision tree for troubleshooting unexpected vehicle control effects.

References

Validation & Comparative

Validating the Blocking Effect of CP-339818 on Kv1.3 Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of CP-339818 in blocking Kv1.3 potassium channels against other notable alternatives. The content includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

Comparative Analysis of Kv1.3 Channel Blockers

The therapeutic potential of targeting the voltage-gated potassium channel Kv1.3 has led to the development of various inhibitory compounds. This section presents a quantitative comparison of this compound with other prominent Kv1.3 blockers. The data, summarized in the table below, is primarily derived from whole-cell patch-clamp electrophysiology experiments, a gold-standard method for characterizing ion channel modulators.

CompoundTypeIC50 (Kv1.3)Selectivity ProfileExperimental System
This compound Iminodihydroquinoline200 nM[1]Weaker effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2. Also blocks Kv1.4.[1]Not specified
PAP-1 Psoralen Derivative2 nM[2][3][4]23-fold vs. Kv1.5; 33- to 125-fold vs. other Kv1 family channels.[3]L929 cells (manual whole-cell patch-clamp)[2]
Dalazatide (ShK-186) Peptide Toxin Analog65 ± 5 pM[5]>100-fold vs. Kv1.1; >1000-fold vs. Kv1.6.[6]Ova-specific GFP+ effector memory T (Tem) cells[5]
Clofazimine Antimycobacterial Drug300 nM[4][7]10-fold vs. Kv1.1, Kv1.2, Kv1.5, and Kv3.1.[2][4]Jurkat T cells[4][7]
Margatoxin Scorpion Toxin Peptide36 pM[8]Also blocks Kv1.2 with high affinity.[9]Not specified

Experimental Protocols

The validation of the blocking effect of compounds on Kv1.3 currents is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in a single cell.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on human Kv1.3 channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:
  • Cell Line: A stable cell line expressing the human Kv1.3 channel.

  • Extracellular (Bath) Solution: Typically contains (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.[10]

  • Intracellular (Pipette) Solution: Typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2. The pH is adjusted to 7.2 with KOH.[11]

  • Test Compound: this compound and other blockers, prepared in appropriate stock solutions and diluted to final concentrations in the extracellular solution.

  • Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:
  • Cell Preparation: Culture the Kv1.3-expressing cells to an appropriate confluency and prepare them for recording.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level, typically -80 mV or -90 mV, to ensure the channels are in a closed state.[10][11]

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv1.3 currents.[11] These pulses are typically applied at regular intervals (e.g., every 30 or 60 seconds) to allow for recovery from inactivation.[11]

  • Compound Application:

    • Record baseline Kv1.3 currents in the absence of any blocker.

    • Perfuse the cell with the extracellular solution containing increasing concentrations of the test compound.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the Kv1.3 current at each compound concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway: Kv1.3 in T-Lymphocyte Activation

The following diagram illustrates the crucial role of the Kv1.3 channel in the activation of T-lymphocytes, a key process in the immune response. Blockade of this channel is a primary strategy for immunosuppression in autoimmune diseases.

T_Cell_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TCR T-Cell Receptor (TCR) CRAC CRAC Channel TCR->CRAC APC Antigen Presenting Cell (APC) with Antigen APC->TCR Antigen Presentation Kv1_3 Kv1.3 Channel K_ion_out K⁺ Kv1_3->K_ion_out Efflux Ca_ion_in Ca²⁺ CRAC->Ca_ion_in Influx Calcineurin Calcineurin Ca_ion_in->Calcineurin Activates K_ion_out->CRAC Maintains Negative Membrane Potential for Ca²⁺ Influx NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription Promotes Proliferation T-Cell Proliferation & Activation Gene_Transcription->Proliferation

Caption: Role of Kv1.3 in T-cell activation signaling.

Experimental Workflow: Validating Kv1.3 Blockade

This diagram outlines the typical experimental workflow for validating the inhibitory effect of a compound like this compound on Kv1.3 currents.

Experimental_Workflow start Start cell_culture Culture Kv1.3-expressing cell line (e.g., HEK293) start->cell_culture patch_clamp Perform Whole-Cell Patch-Clamp cell_culture->patch_clamp prepare_solutions Prepare Extracellular and Intracellular Solutions prepare_solutions->patch_clamp record_baseline Record Baseline Kv1.3 Currents patch_clamp->record_baseline apply_blocker Apply Blocker at Varying Concentrations record_baseline->apply_blocker record_block Record Steady-State Blocked Currents apply_blocker->record_block data_analysis Data Analysis: - Normalize Currents - Plot Dose-Response Curve record_block->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for validating Kv1.3 channel blockers.

References

Comparing the efficacy of CP-339818 to other Kv1.3 blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CP-339818 and Other Kv1.3 Channel Blockers for Efficacy in Research and Development

This guide provides a detailed comparison of the efficacy of this compound with other prominent Kv1.3 channel blockers, including ShK-186 (Dalazatide), PAP-1, and Margatoxin. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

The Role of Kv1.3 Channels in T-Lymphocyte Activation

Voltage-gated potassium channel Kv1.3 plays a crucial role in the activation and proliferation of T-lymphocytes, particularly effector memory T-cells (TEM), which are key mediators in many autoimmune diseases.[1][2] Upon T-cell receptor stimulation, an influx of calcium ions (Ca2+) is required to initiate downstream signaling pathways leading to cytokine production and cell proliferation. The Kv1.3 channel facilitates this by maintaining a negative membrane potential, which provides the necessary electrochemical gradient for sustained Ca2+ entry through channels like CRAC.[3] Blockade of Kv1.3 channels results in membrane depolarization, which in turn reduces Ca2+ influx and suppresses T-cell activation and proliferation.[3][4] This makes Kv1.3 a prime therapeutic target for autoimmune disorders.[1][5]

T_Cell_Activation_Pathway Role of Kv1.3 in T-Cell Activation cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) CRAC CRAC Channel TCR->CRAC Opens Ca_influx Ca²⁺ Influx CRAC->Ca_influx Allows Kv1_3 Kv1.3 Channel Depolarization Membrane Depolarization Kv1_3->Depolarization Maintains Negative Membrane Potential Antigen Antigen Presentation Antigen->TCR Stimulation Ca_signal Increased Intracellular [Ca²⁺] Ca_influx->Ca_signal Depolarization->CRAC Reduces Driving Force For Activation T-Cell Activation (Cytokine Production, Proliferation) Ca_signal->Activation Blocker Kv1.3 Blocker (e.g., this compound) Blocker->Kv1_3 Inhibits

Caption: Role of Kv1.3 in T-Cell Activation and its Inhibition.

Comparative Efficacy of Kv1.3 Blockers

The efficacy of a Kv1.3 blocker is determined by its potency (typically measured as IC50 or EC50) and its selectivity for Kv1.3 over other ion channels. High potency ensures effectiveness at low concentrations, while high selectivity minimizes off-target effects.

BlockerTypePotency (IC50/EC50 for Kv1.3)Selectivity ProfileKey Findings
This compound Small Molecule~200 nM[6][7][8]Also blocks Kv1.4 (~300 nM).[7][8] Weaker affinity for Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[6]A non-peptide blocker that preferentially binds to the C-type inactivated state of the channel and suppresses human T-cell activation.[6][8] Considered to have poor selectivity due to its comparable affinity for Kv1.4.[3]
ShK-186 (Dalazatide) Peptide69 pM[9]>100-fold selective for Kv1.3 over Kv1.1 and >1000-fold over Kv1.6.[10]A highly potent and selective peptide derived from the sea anemone Stichodactyla helianthus.[11] Effective in animal models of multiple sclerosis, rheumatoid arthritis, and diet-induced obesity.[9][12] Has advanced to human clinical trials.[13]
PAP-1 Small Molecule2 nM[14]23-fold selective over Kv1.5, 33- to 125-fold over other Kv1 family channels, and 500- to 7500-fold over other channels.[14]A potent, orally available, and brain-penetrant small molecule.[13] Effectively suppresses TEM cell proliferation and is effective in animal models of delayed-type hypersensitivity and psoriasis.[14][15]
Margatoxin (MgTx) PeptidePotent inhibitor (exact pM/nM varies)Also inhibits Kv1.2.[16] Considered less selective than ShK derivatives.[17]A peptide toxin from scorpion venom that inhibits T-cell activation and cytokine production.[18] Its cross-reactivity with Kv1.2 raises potential for off-target effects.[16]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological and cell-based assays.

Electrophysiology (Patch-Clamp)

The "gold standard" for determining the potency and selectivity of ion channel blockers is the patch-clamp technique.

Objective: To measure the inhibitory effect of a compound on the ionic currents flowing through Kv1.3 channels.

General Protocol:

  • Cell Preparation: A cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells) is cultured.

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell. A tight seal is formed, allowing for the measurement of ion flow through the channels in that patch of membrane (whole-cell configuration).

  • Current Elicitation: The membrane potential is held at a negative value (e.g., -80 mV) and then stepped to a more positive potential (e.g., +40 mV) to elicit the outward flow of potassium ions through the open Kv1.3 channels.

  • Compound Application: The blocker is applied to the cell at various concentrations.

  • Data Analysis: The reduction in current amplitude at each concentration is measured. The IC50 value (the concentration at which the compound inhibits 50% of the channel activity) is then calculated by fitting the data to a dose-response curve.

  • Selectivity Testing: The same protocol is repeated on cell lines expressing other ion channels (e.g., Kv1.1, Kv1.4, Kv1.5) to determine the compound's off-target effects.

Patch_Clamp_Workflow Patch-Clamp Electrophysiology Workflow A Culture cells expressing Kv1.3 channels B Establish whole-cell patch-clamp configuration A->B C Apply voltage steps to elicit K⁺ current B->C D Record baseline Kv1.3 current C->D E Apply Kv1.3 blocker at varying concentrations D->E F Record inhibited Kv1.3 current E->F G Calculate % inhibition vs. concentration F->G H Determine IC₅₀ value G->H

Caption: Workflow for Determining Blocker Potency via Patch-Clamp.

T-Cell Proliferation Assay

This assay measures the ability of a Kv1.3 blocker to inhibit the proliferation of T-cells following stimulation.

Objective: To assess the functional immunosuppressive efficacy of a Kv1.3 blocker.

General Protocol:

  • Isolation of T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples, and T-cells (or specific subsets like TEM cells) are purified.

  • Stimulation: T-cells are stimulated to proliferate using agents that mimic physiological activation, such as anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).

  • Treatment: The stimulated cells are incubated with various concentrations of the Kv1.3 blocker.

  • Proliferation Measurement: After a few days of incubation, cell proliferation is quantified. Common methods include:

    • 3H-thymidine incorporation: Measuring the incorporation of a radioactive nucleotide into the DNA of dividing cells.

    • CFSE staining: Using a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

  • Data Analysis: The reduction in T-cell proliferation is measured at each blocker concentration to determine the IC50 for the functional effect.

Conclusion

When comparing the efficacy of this compound to other Kv1.3 blockers, a clear trade-off between molecule type, potency, and selectivity emerges.

  • This compound is a useful non-peptide small molecule tool for in vitro studies but its relatively lower potency and, most notably, its poor selectivity against Kv1.4 limit its potential as a clinical candidate.[3]

  • PAP-1 represents a significant improvement in the small molecule category, offering high potency and much greater selectivity, along with the advantage of oral bioavailability.[13][14]

  • ShK-186 (Dalazatide) stands out as the most potent and selective Kv1.3 blocker, albeit a peptide, which typically necessitates parenteral administration.[9][11] Its advancement into clinical trials underscores its high therapeutic potential.[13]

  • Margatoxin , while a potent blocker, is hampered by its lack of selectivity, particularly its activity against the Kv1.2 channel, which could lead to off-target effects.[16][17]

For researchers, the choice of blocker will depend on the specific experimental needs. This compound can serve as a reference compound, while PAP-1 and ShK-186 are superior options for studies requiring high selectivity and potency, with PAP-1 being preferable for experiments requiring oral administration and ShK-186 for those demanding the highest potency and specificity.

References

A Comparative Guide to CP-339818 and Margatoxin in T-Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases due to its pivotal role in T-lymphocyte activation. Inhibition of this channel can effectively suppress the proliferation and effector functions of memory T-cells, which are key mediators of autoimmune pathology. This guide provides a detailed comparison of two prominent Kv1.3 inhibitors: the small molecule CP-339818 and the peptide-based margatoxin, derived from scorpion venom.

Performance Comparison at a Glance

A quantitative comparison of the efficacy and selectivity of this compound and margatoxin reveals significant differences in their inhibitory profiles. Margatoxin exhibits exceptionally high affinity for the Kv1.3 channel, with inhibitory constants in the picomolar range. However, its utility can be limited by a lack of selectivity, as it also potently blocks other potassium channels, notably Kv1.1 and Kv1.2. In contrast, this compound, a non-peptide small molecule, displays a more selective profile for Kv1.3, albeit with a lower affinity compared to margatoxin.

ParameterThis compoundMargatoxin
Target Kv1.3 Potassium ChannelKv1.3 Potassium Channel
IC50 (Kv1.3) 200 nM[1]~50 pM[2]
Binding Affinity (Kd for Kv1.3) Not explicitly found11.7 pM[3]
Selectivity Weaker blocking effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 channels[1]Non-selective; also inhibits Kv1.2 (Kd = 6.4 pM) and Kv1.1 (Kd = 4.2 nM)[3]
Chemical Class Non-peptide small moleculePeptide (from scorpion venom)

Mechanism of T-Cell Inhibition

T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to an increase in intracellular calcium concentration. The sustained influx of calcium is essential for the activation of transcription factors, such as NFAT, which drive the expression of genes required for T-cell proliferation and cytokine production.

The Kv1.3 potassium channel plays a crucial role in maintaining the negative membrane potential necessary for this sustained calcium influx. By facilitating the efflux of potassium ions, Kv1.3 counteracts membrane depolarization, thereby providing the electrochemical gradient for calcium entry through CRAC channels. Both this compound and margatoxin exert their inhibitory effects by blocking the Kv1.3 channel, which leads to membrane depolarization, a reduction in calcium influx, and subsequent suppression of T-cell activation and proliferation.[4]

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Antigen Presentation PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca_ER Ca²⁺ ER->Ca_ER releases Calcineurin Calcineurin Ca_ER->Calcineurin activates CRAC CRAC Channel Ca_Influx CRAC->Ca_Influx mediates Ca_Influx->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene Gene Expression (IL-2, etc.) NFAT->Gene translocates to nucleus Proliferation T-Cell Proliferation Gene->Proliferation Kv13 Kv1.3 Channel K_Efflux Kv13->K_Efflux Membrane Maintains Negative Membrane Potential K_Efflux->Membrane Membrane->CRAC enables CP339818 This compound CP339818->Kv13 inhibits Margatoxin Margatoxin Margatoxin->Kv13 inhibits

Caption: T-Cell activation pathway and points of inhibition.

Experimental Protocols

T-Cell Proliferation Inhibition Assay

This protocol outlines a standard method to assess the inhibitory effects of this compound and margatoxin on T-cell proliferation.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with RPMI-1640 medium.

2. T-Cell Staining and Stimulation:

  • Resuspend PBMCs in PBS and stain with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

  • Wash the stained cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

3. Compound Treatment:

  • Prepare serial dilutions of this compound and margatoxin in complete RPMI-1640 medium.

  • Add the compounds to the stimulated T-cells at various concentrations. Include a vehicle control (e.g., DMSO for this compound) and an untreated control.

4. Incubation and Proliferation Analysis:

  • Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and analyze by flow cytometry.

  • T-cell proliferation is measured by the dilution of the CFSE dye in daughter cells. The percentage of proliferating cells is determined for each compound concentration.

5. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow start Start pbmc_isolation Isolate PBMCs from whole blood start->pbmc_isolation staining Stain T-cells with CFSE proliferation dye pbmc_isolation->staining plating Plate cells and stimulate with anti-CD3/CD28 staining->plating treatment Add serial dilutions of This compound or Margatoxin plating->treatment incubation Incubate for 3-5 days treatment->incubation analysis Analyze proliferation by flow cytometry incubation->analysis data_analysis Calculate IC50 values analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for T-cell proliferation assay.

Conclusion

Both this compound and margatoxin are effective inhibitors of T-cell activation through their blockade of the Kv1.3 potassium channel. The choice between these two inhibitors will largely depend on the specific requirements of the research. Margatoxin offers unparalleled potency, making it a valuable tool for in vitro studies where high affinity is paramount. However, its lack of selectivity may lead to off-target effects in more complex biological systems. This compound, with its greater selectivity for Kv1.3, presents a more suitable option for studies where target specificity is a primary concern, despite its lower potency. The detailed experimental protocol provided herein offers a robust framework for researchers to further evaluate and compare the efficacy of these and other Kv1.3 inhibitors in their own experimental settings.

References

Selectivity Profile of CP-339818: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of CP-339818 against a panel of ion channels. The data presented herein is compiled from publicly available pharmacological studies to facilitate an objective comparison with other ion channel blockers.

This compound is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation. Its state-dependent binding to the C-type inactivated state of the channel confers a degree of selectivity, which is critical for its potential therapeutic applications in autoimmune diseases. This guide summarizes the available quantitative data on its activity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the experimental workflow.

Quantitative Selectivity Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various ion channels. The data highlights its potent activity on Kv1.3 and Kv1.4 channels, with significantly weaker effects on other Kv family members and HCN channels.

Ion ChannelIC50Notes
Primary Targets
Kv1.3200 nM[1][2]Potent blockade, preferential binding to the C-type inactivated state.
Kv1.4~300 nMHigh-affinity blockade.
Secondary/Off-Target Channels
HCN118.9 µM[1][2]Moderate blockade.
HCN443.4 µM[1][2]Moderate blockade.
Kv1.1Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.2Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.5Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]
Kv1.6Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]
Kv3.1-4Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]
Kv4.2Not ReportedSignificantly weaker blocking effects compared to Kv1.3.[1][2]

Mechanism of Action: State-Dependent Blockade of Kv1.3

This compound exhibits a use-dependent and state-dependent mechanism of action, preferentially binding to the C-type inactivated conformation of the Kv1.3 channel. This mechanism contributes to its selectivity and potency.

Mechanism of this compound Action on Kv1.3 Channel Kv1_3_Closed Kv1.3 Channel (Closed State) Kv1_3_Open Kv1.3 Channel (Open State) Kv1_3_Closed->Kv1_3_Open Depolarization Kv1_3_Open->Kv1_3_Closed Repolarization Kv1_3_Inactivated Kv1.3 Channel (C-type Inactivated) Kv1_3_Open->Kv1_3_Inactivated Sustained Depolarization Kv1_3_Inactivated->Kv1_3_Closed Repolarization Blocked_Channel Blocked Channel Kv1_3_Inactivated->Blocked_Channel Blockade CP_339818 This compound CP_339818->Kv1_3_Inactivated Preferential Binding Experimental Workflow for IC50 Determination Cell_Culture HEK-293 Cell Culture Transfection Ion Channel Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Baseline_Recording Record Baseline Current Voltage_Protocol->Baseline_Recording Compound_Application Apply this compound Baseline_Recording->Compound_Application Data_Recording Record Inhibited Current Compound_Application->Data_Recording Data_Analysis Data Analysis (IC50 Calculation) Data_Recording->Data_Analysis

References

Cross-Validating CP-339818 Findings with siRNA Knockdown of Kv1.3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for studying the function of the voltage-gated potassium channel Kv1.3: pharmacological inhibition with CP-339818 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, advantages, and limitations of each approach is crucial for robust experimental design and accurate interpretation of findings in immunology and drug development.

Introduction: Targeting Kv1.3 in T-Lymphocytes

The Kv1.3 potassium channel is a key regulator of T-lymphocyte activation, proliferation, and cytokine production. Its role in maintaining the membrane potential necessary for sustained calcium influx makes it an attractive therapeutic target for autoimmune diseases and other immune-mediated disorders. Both the small molecule inhibitor this compound and siRNA-mediated gene silencing are powerful tools to probe the physiological and pathological roles of Kv1.3. This guide offers a side-by-side comparison of their effects and the experimental protocols required for their implementation.

Comparative Data on T-Cell Function

The following tables summarize quantitative data on the effects of this compound and Kv1.3 siRNA on key T-cell functions. Data has been compiled from various studies to provide a comparative overview.

Parameter This compound Kv1.3 siRNA Key Findings
T-Cell Proliferation Inhibition with an IC50 of approximately 200 nM in human T-cells.[1]Significant reduction in proliferation of activated T-cells.[2]Both methods effectively suppress T-cell proliferation, validating the critical role of Kv1.3 in this process.
Cytokine Production (e.g., IL-2, IFN-γ) Potently inhibits IL-2 gene transcription and subsequent cytokine release in activated human T-cells.[3][4]Knockdown of Kv1.3 leads to a significant decrease in the production of IFN-γ and other key cytokines upon T-cell activation.[2]Both approaches demonstrate that Kv1.3 activity is essential for the production of inflammatory cytokines.
Apoptosis Does not typically induce apoptosis in healthy T-cells.[3]Knockdown of Kv1.3 in macrophages has been shown to confer resistance to apoptosis, suggesting a role in cell survival.[5][6]The primary effect of targeting Kv1.3 in T-cells is immunosuppression rather than cell death.
Mechanism of Action Direct, reversible blockade of the Kv1.3 ion channel pore.[1]Post-transcriptional gene silencing by degradation of Kv1.3 mRNA.[7]This compound offers acute and reversible inhibition, while siRNA provides a more sustained, but potentially less immediate, reduction in channel protein.
Specificity Also blocks Kv1.4 channels and at higher concentrations may affect other ion channels.[1]Highly specific to the Kv1.3 mRNA sequence, with minimal off-target effects when properly designed.siRNA offers higher target specificity compared to the small molecule inhibitor this compound.

Experimental Protocols

Detailed methodologies for utilizing this compound and Kv1.3 siRNA in T-cell studies are provided below.

Pharmacological Inhibition with this compound

Objective: To assess the effect of this compound on T-cell activation and function.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)

  • Proliferation assay reagents (e.g., CFSE or BrdU)

  • Flow cytometer

  • ELISA kits for cytokine detection

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture cells in complete RPMI-1640 medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • T-Cell Activation: Plate T-cells in 96-well plates and pre-incubate with varying concentrations of this compound for 1 hour at 37°C.

  • Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies or PMA (phorbol 12-myristate 13-acetate) and ionomycin to the wells.

  • Proliferation Assay:

    • For CFSE labeling, stain cells prior to plating. After 3-5 days of culture, harvest cells and analyze CFSE dilution by flow cytometry.

    • For BrdU incorporation, add BrdU to the cultures for the final 18-24 hours. Harvest cells and measure BrdU incorporation using a BrdU-specific antibody and flow cytometry.

  • Cytokine Analysis: After 24-48 hours of stimulation, collect the culture supernatants. Measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, then fix, permeabilize, and stain for intracellular cytokines for flow cytometry analysis.[8][9][10][11]

  • Data Analysis: Calculate the IC50 value for inhibition of proliferation and cytokine production.

siRNA-Mediated Knockdown of Kv1.3

Objective: To specifically silence the expression of Kv1.3 and evaluate its impact on T-cell function.

Materials:

  • Primary human T-cells or Jurkat T-cells

  • Kv1.3-specific siRNA and non-targeting control siRNA

  • Human T-cell Nucleofector™ Kit (Lonza)

  • Amaxa™ Nucleofector™ Device (Lonza)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • T-cell activation reagents

  • Reagents for Western blotting or qPCR to confirm knockdown

  • Reagents for functional assays (proliferation, cytokine production)

Procedure:

  • Cell Preparation: Isolate and culture primary human T-cells or Jurkat T-cells as described previously.

  • siRNA Transfection using Nucleofection:

    • Resuspend 2 x 10^6 T-cells in 100 µL of Human T-cell Nucleofector™ Solution.

    • Add Kv1.3 siRNA or control siRNA (final concentration typically 100-300 nM) to the cell suspension.

    • Transfer the mixture to a cuvette and electroporate using the Amaxa™ Nucleofector™ Device with the appropriate program (e.g., T-020 for primary T-cells).[7][12]

    • Immediately after nucleofection, transfer the cells to pre-warmed culture medium and incubate at 37°C.

  • Confirmation of Knockdown: After 24-48 hours, harvest a portion of the cells.

    • qPCR: Extract total RNA and perform quantitative real-time PCR to measure Kv1.3 mRNA levels.

    • Western Blot: Prepare cell lysates and perform Western blotting using a Kv1.3-specific antibody to assess protein levels.

  • Functional Assays: 48-72 hours post-transfection, perform T-cell activation, proliferation, and cytokine production assays as described in the pharmacological inhibition protocol.

  • Data Analysis: Compare the functional readouts (proliferation, cytokine levels) between cells treated with Kv1.3 siRNA and control siRNA.

Visualizing the Impact of Kv1.3 Inhibition

The following diagrams illustrate the key signaling pathways affected by Kv1.3 modulation and the experimental workflows.

Kv1_3_Signaling_Pathway Kv1.3 Signaling Pathway in T-Cell Activation TCR TCR-CD3 Complex PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ Release ER->Ca_ER CRAC CRAC Channel Ca_ER->CRAC Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Kv1_3 Kv1.3 Channel K_efflux K⁺ Efflux Kv1_3->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->CRAC NFAT_P NFAT-P Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription Gene Transcription (IL-2, IFN-γ) Nucleus->Gene_Transcription CP339818 This compound CP339818->Kv1_3 Blockade siRNA Kv1.3 siRNA mRNA Kv1.3 mRNA siRNA->mRNA Degradation Protein_Synth Protein Synthesis mRNA->Protein_Synth Protein_Synth->Kv1_3

Caption: Kv1.3 signaling pathway in T-cell activation and points of intervention.

Experimental_Workflow Comparative Experimental Workflow cluster_CP339818 This compound Arm cluster_siRNA siRNA Knockdown Arm cluster_Analysis Downstream Analysis T_Cell_Isolation1 Isolate T-Cells Pre_incubation Pre-incubate with This compound T_Cell_Isolation1->Pre_incubation Activation1 Activate T-Cells (e.g., anti-CD3/CD28) Pre_incubation->Activation1 Proliferation Proliferation Assay (CFSE / BrdU) Activation1->Proliferation Cytokine Cytokine Measurement (ELISA / Intracellular Staining) Activation1->Cytokine Apoptosis Apoptosis Assay (Annexin V / PI) Activation1->Apoptosis T_Cell_Isolation2 Isolate T-Cells Transfection Transfect with Kv1.3 siRNA T_Cell_Isolation2->Transfection Incubation Incubate 24-72h Transfection->Incubation Activation2 Activate T-Cells (e.g., anti-CD3/CD28) Incubation->Activation2 Activation2->Proliferation Activation2->Cytokine Activation2->Apoptosis

Caption: Comparative experimental workflow for this compound and Kv1.3 siRNA studies.

Logical_Comparison Logical Comparison of Inhibition vs. Knockdown CP339818 This compound (Inhibitor) Pharmacological Tool + Rapid onset + Reversible + Dose-dependent - Potential off-target effects - Acute effects siRNA Kv1.3 siRNA (Knockdown) Genetic Tool + High specificity + Long-lasting effect + Studies protein function loss - Slower onset - Potential incomplete knockdown - Transfection challenges

Caption: Logical comparison of pharmacological inhibition versus genetic knockdown.

Conclusion

References

Comparative Analysis of CP-339818 and ShK-186 as Immunomodulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory properties of CP-339818 and ShK-186. This analysis is supported by experimental data on their mechanisms of action, target selectivity, and efficacy in preclinical models of autoimmune diseases.

This guide delves into a comparative analysis of two prominent immunomodulators, the small molecule this compound and the peptide ShK-186 (also known as dalazatide). Both compounds target the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation, making them promising therapeutic candidates for a range of autoimmune disorders. This document aims to provide a clear and concise comparison of their performance based on available experimental data, offering valuable insights for researchers in the field of immunology and drug development.

Mechanism of Action and Target Specificity

Both this compound and ShK-186 exert their immunomodulatory effects by inhibiting the Kv1.3 potassium channel, which is highly expressed on activated effector memory T-cells (TEM). These cells are key drivers of pathology in many autoimmune diseases. By blocking Kv1.3, these compounds hyperpolarize the T-cell membrane potential, which in turn reduces the driving force for calcium (Ca2+) influx through channels like CRAC. This attenuation of Ca2+ signaling is critical, as it inhibits the activation of downstream transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.

ShK-186, a synthetic analogue of a peptide from the sea anemone Stichodactyla helianthus, is a highly potent and selective peptide inhibitor of the Kv1.3 channel.[1][2] In contrast, this compound is a non-peptide small molecule that also blocks the Kv1.3 channel, albeit with lower potency compared to ShK-186.[3] A key differentiator lies in their selectivity profiles. ShK-186 exhibits remarkable selectivity for Kv1.3 over other closely related Kv channels, such as Kv1.1 and Kv1.2.[4] this compound also demonstrates selectivity for Kv1.3 but is also known to block the Kv1.4 channel.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and ShK-186, facilitating a direct comparison of their potency and selectivity.

Table 1: Potency against Kv1.3 Channel

CompoundTypeTargetIC50 / Kd
This compound Small MoleculeKv1.3IC50 = 200 nM[3]
ShK-186 (Dalazatide) PeptideKv1.3Kd = 65 ± 5 pM[5]
IC50 ≈ 69 pM[1]

Table 2: Selectivity Profile against Other Kv Channels

CompoundChannelIC50Selectivity (fold vs. Kv1.3)
This compound Kv1.1Significantly weaker blocking effects reported[3]-
Kv1.2Significantly weaker blocking effects reported[3]-
Kv1.4Blocker[3]-
Kv1.5Significantly weaker blocking effects reported[3]-
Kv1.6Significantly weaker blocking effects reported[3]-
ShK-186 (Dalazatide) Kv1.1>100-fold higher concentration required for inhibition compared to Kv1.3[4]>100
Other Kv channelsHigh selectivity reported[4]-

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these immunomodulators are provided below.

Whole-Cell Patch Clamp Electrophysiology for Kv1.3 Current Measurement

This protocol is essential for determining the potency and kinetics of channel blockade by the immunomodulators.

1. Cell Preparation:

  • Use a cell line stably expressing the human Kv1.3 channel (e.g., L929 or CHO cells).

  • Culture cells to 70-80% confluency.

  • On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

2. Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.2 with KOH.

3. Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200-400 ms).

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound (this compound or ShK-186) at various concentrations.

  • Record the current inhibition at each concentration to determine the IC50 value.

CFSE-Based T-Cell Proliferation Assay

This assay is used to assess the inhibitory effect of the compounds on T-cell proliferation.

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

2. CFSE Labeling:

  • Resuspend the isolated T-cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS).

  • Wash the cells twice with complete RPMI medium.

3. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled T-cells in complete RPMI medium.

  • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

  • Add the test compound (this compound or ShK-186) at various concentrations.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

4. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS.

  • Analyze the cells using a flow cytometer.

  • CFSE fluorescence is measured in the FL1 channel. With each cell division, the CFSE fluorescence intensity halves, allowing for the quantification of cell proliferation based on the distinct peaks of fluorescence.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of immunomodulatory compounds.

1. Animals:

  • Use female Lewis rats, 8-10 weeks old.

2. Immunization:

  • Prepare an emulsion of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Anesthetize the rats and inject 100 µL of the emulsion subcutaneously at the base of the tail.

  • On the same day and 2 days later, inject pertussis toxin (e.g., 200 ng) intraperitoneally.

3. Treatment:

  • Begin treatment with this compound, ShK-186, or vehicle control on a specified day post-immunization (e.g., at the onset of clinical signs).

  • Administer the compounds daily or as per the experimental design via the appropriate route (e.g., subcutaneous or oral).

4. Clinical Scoring:

  • Monitor the rats daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

5. Data Analysis:

  • Plot the mean clinical scores over time for each treatment group to assess the therapeutic efficacy of the compounds.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

T_Cell_Activation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg Antigen Presentation Kv1_3 Kv1.3 Channel CRAC CRAC Channel Kv1_3->CRAC Maintains Membrane Potential for Ca2+ Influx Calcineurin Calcineurin CRAC->Calcineurin Ca2+ Influx IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Ca2+ Release PKC PKC DAG->PKC Ca_ER->Calcineurin Ca2+ NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IKK IKK PKC->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_n->Gene_Expression NFkB_n->Gene_Expression CP_339818 This compound CP_339818->Kv1_3 Blocks ShK_186 ShK-186 ShK_186->Kv1_3 Blocks

Fig. 1: T-Cell Activation Signaling Pathway and Inhibition by Kv1.3 Blockers.

Experimental_Workflow_EAE cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Immunization Immunization of Rats (MOG peptide + CFA) PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX_Injection Onset Onset of Clinical Signs PTX_Injection->Onset Treatment_Start Initiate Treatment Onset->Treatment_Start Group1 Vehicle Control Treatment_Start->Group1 Group2 This compound Treatment_Start->Group2 Group3 ShK-186 Treatment_Start->Group3 Daily_Scoring Daily Clinical Scoring (0-5 scale) Group1->Daily_Scoring Group2->Daily_Scoring Group3->Daily_Scoring Data_Analysis Data Analysis (Mean Clinical Score vs. Time) Daily_Scoring->Data_Analysis

Fig. 2: Experimental Workflow for Evaluating Compound Efficacy in Rat EAE Model.

Conclusion

Both this compound and ShK-186 are valuable research tools for studying the role of the Kv1.3 channel in immunomodulation. ShK-186 stands out for its exceptional potency and selectivity for the Kv1.3 channel, which has translated into promising results in preclinical and early clinical studies for autoimmune diseases.[2] this compound, as a small molecule, offers advantages in terms of potential oral bioavailability and manufacturing scalability, although its lower potency and broader selectivity profile, including the blockade of Kv1.4, may have different therapeutic and off-target implications.

The choice between these two immunomodulators will depend on the specific research question. For studies requiring highly specific and potent inhibition of Kv1.3, ShK-186 is the superior choice. For investigations where a small molecule inhibitor is preferred, and the concurrent blockade of Kv1.4 is either acceptable or of interest, this compound provides a viable alternative. Further preclinical studies directly comparing the in vivo efficacy and safety profiles of these two compounds would be highly beneficial for the field.

References

Unveiling the Selectivity of CP-339818: A Comparative Analysis for Kv1.3 and Kv1.4 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory effects of CP-339818 on the voltage-gated potassium channels Kv1.3 and Kv1.4. The data presented herein is intended to assist researchers, scientists, and drug development professionals in assessing the specificity of this compound for immunological and neurological research applications.

This compound is a non-peptide small molecule that has garnered significant interest for its potential as an immunosuppressive agent by targeting Kv1.3 channels, which play a crucial role in T-cell activation.[1][2] Understanding its selectivity over other closely related channels, such as Kv1.4, is paramount for predicting its therapeutic window and potential off-target effects. This guide synthesizes available quantitative data, outlines detailed experimental protocols for specificity assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of this compound Inhibition on Kv1.3 and Kv1.4

The inhibitory potency of this compound on Kv1.3 and Kv1.4 channels is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values from multiple sources, providing a clear indication of the compound's selectivity.

Ion ChannelIC50 (nM)Reference
Kv1.3 ~200[1][2][3][4]
Kv1.4 ~300[3][4]

The data indicates that this compound exhibits a slight preferential inhibition of Kv1.3 over Kv1.4, with an approximate 1.5-fold higher potency for Kv1.3. While not highly selective, this differential activity can be significant in cellular contexts where Kv1.3 plays a more dominant physiological role, such as in effector memory T-cells.[5] It is also noteworthy that this compound demonstrates significant selectivity over other Kv channel subtypes, including Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2][3][4]

Experimental Protocols

The determination of IC50 values for ion channel blockers is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Protocol for Assessing this compound Specificity

This protocol describes the methodology for measuring the inhibitory effect of this compound on Kv1.3 and Kv1.4 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect the cells with plasmids encoding for human Kv1.3 or Kv1.4 channels using a suitable transfection reagent.

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Allow 24-48 hours for channel expression before recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the membrane of a fluorescently identified cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Record baseline currents in the absence of the compound.

  • Apply increasing concentrations of this compound to the bath and record the steady-state block at each concentration.

4. Data Analysis:

  • Measure the peak outward current amplitude at each drug concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

  • Repeat the procedure for both Kv1.3- and Kv1.4-expressing cells and compare the resulting IC50 values.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological significance of Kv1.3 inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with Kv1.3 or Kv1.4 Plasmid cell_culture->transfection expression Channel Expression (24-48h) transfection->expression patching Whole-Cell Patch Clamp expression->patching baseline Record Baseline Current patching->baseline drug_app Apply this compound (Increasing Conc.) baseline->drug_app record_block Record Steady-State Block drug_app->record_block measure Measure Peak Current record_block->measure normalize Normalize to Baseline measure->normalize plot Concentration-Response Curve normalize->plot fit Hill Equation Fit to Determine IC50 plot->fit

Caption: Experimental workflow for determining the IC50 of this compound.

G TCR T-Cell Receptor (TCR) Activation MembraneDepol Membrane Depolarization TCR->MembraneDepol Kv13 Kv1.3 Channel Opening MembraneDepol->Kv13 K_efflux K+ Efflux Kv13->K_efflux MembraneHyperpol Membrane Hyperpolarization K_efflux->MembraneHyperpol Ca_influx Sustained Ca2+ Influx MembraneHyperpol->Ca_influx Maintains driving force Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT GeneTranscription Gene Transcription (e.g., IL-2) NFAT->GeneTranscription TcellActivation T-Cell Proliferation & Effector Function GeneTranscription->TcellActivation CP339818 This compound CP339818->Kv13 Inhibits

Caption: Simplified signaling pathway of Kv1.3 in T-cell activation.

Conclusion

This compound demonstrates a modest, yet potentially significant, selectivity for the Kv1.3 potassium channel over Kv1.4. The provided data and experimental protocols offer a framework for researchers to further investigate and validate the specificity of this compound in their specific experimental systems. The differential expression and physiological roles of Kv1.3 and Kv1.4 in various tissues will ultimately determine the functional selectivity and therapeutic utility of this compound. Careful electrophysiological characterization, as outlined in this guide, is essential for a comprehensive understanding of its pharmacological profile.

References

Independent Validation of CP-339818: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results of the Kv1.3 channel blocker, CP-339818, with independently reported data. This analysis aims to offer a comprehensive overview of its potency and selectivity to support informed decisions in research and development.

Summary of Quantitative Data

The following tables summarize the reported inhibitory activities of this compound against its primary target, the voltage-gated potassium channel Kv1.3, and other ion channels. This data is compiled from the original publication and subsequent independent characterizations.

Table 1: Potency of this compound against Kv1.3 Channel

PublicationReported IC50 (nM)Cell Type
Original Publication (Nguyen et al., 1996)~200Human T-lymphocytes
Independent Supplier Data200Not Specified

Table 2: Selectivity Profile of this compound

Ion ChannelReported IC50Publication/Source
Kv1.3 ~200 nM Nguyen et al., 1996
Kv1.4Comparable to Kv1.3Independent Review
HCN118.9 µMMedChemExpress[1]
HCN443.4 µMMedChemExpress[1]
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Significantly weaker inhibitionMedChemExpress[1]

Experimental Protocols

The determination of the inhibitory activity of this compound on Kv1.3 channels is primarily achieved through the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Protocol for Kv1.3 Current Measurement in Human T-lymphocytes

This protocol is a standard method for recording voltage-gated potassium currents.

1. Cell Preparation:

  • Isolate human T-lymphocytes from peripheral blood.

  • Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • For recording, cells are transferred to a recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Hold the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).

  • Record currents using a patch-clamp amplifier and digitize the data for analysis.

4. Drug Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentrations in the external solution immediately before application.

  • Apply different concentrations of this compound to the bath to determine the dose-dependent inhibition of the Kv1.3 current.

5. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of T-Cell Activation and Kv1.3 Inhibition

The following diagram illustrates the role of the Kv1.3 channel in T-cell activation and the mechanism of action of this compound.

T_Cell_Activation cluster_TCR T-Cell Receptor Activation cluster_Ca_Signal Calcium Signaling cluster_Kv Membrane Potential Regulation cluster_Gene_Expression Gene Expression TCR TCR-CD3 Complex PLC PLCγ1 TCR->PLC Antigen Antigen Antigen->TCR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER releases Ca_ER Ca²⁺ CRAC CRAC Channel Ca_ER->CRAC depletion activates Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene Transcription Kv1_3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1_3->K_Efflux Membrane_Potential Hyperpolarized Membrane Potential K_Efflux->Membrane_Potential maintains Membrane_Potential->CRAC sustains Ca²⁺ influx via CP339818 This compound CP339818->Kv1_3 blocks T_Cell_Proliferation T-Cell Proliferation IL2_Gene->T_Cell_Proliferation

Caption: T-Cell activation pathway and the role of Kv1.3.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of a compound on Kv1.3 channels.

IC50_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiology Recording cluster_Analysis Data Analysis Cell_Culture Culture T-lymphocytes Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Prepare_Solutions Prepare Internal & External Solutions Prepare_Solutions->Patch_Clamp Prepare_Compound Prepare Serial Dilutions of this compound Apply_Compound Apply this compound (Increasing Concentrations) Prepare_Compound->Apply_Compound Record_Baseline Record Baseline Kv1.3 Current Patch_Clamp->Record_Baseline Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Kv1.3 Current Apply_Compound->Record_Inhibition Measure_Current Measure Peak Current Amplitude Record_Inhibition->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for IC50 determination of Kv1.3 inhibitors.

References

The Kv1.3 Channel Blocker CP-339818: An In Vitro Profile and Comparative Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Kv1.3 channel blocker CP-339818. While in vitro data positions this compound as a potent inhibitor of this key immunomodulatory target, a notable lack of publicly available in vivo studies necessitates a comparison with alternative compounds for which both in vitro and in vivo data exist. This guide summarizes the available information to aid in the evaluation of this compound within the broader context of Kv1.3 channel modulation.

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a variety of autoimmune disorders. Its role in the activation and proliferation of effector memory T cells (TEM), key players in the pathogenesis of diseases like rheumatoid arthritis, multiple sclerosis, and psoriasis, has driven the development of selective channel blockers. This compound has been identified as one such potent, non-peptide small molecule inhibitor of the Kv1.3 channel.

In Vitro Activity of this compound

This compound demonstrates potent and selective inhibition of the Kv1.3 channel in vitro. Electrophysiological studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 200 nM. The compound also exhibits activity against the Kv1.4 channel, with an IC50 of around 300 nM, while showing significantly weaker effects on other Kv channel subtypes, indicating a degree of selectivity. By blocking Kv1.3 channels, this compound has been shown to suppress the activation of human T cells in vitro. Unfortunately, this compound hydrochloride has been withdrawn from sale for commercial reasons, which may explain the limited availability of recent research.[1]

Comparative Analysis with Alternative Kv1.3 Inhibitors

Due to the absence of in vivo data for this compound, a direct correlation of its in vitro and in vivo activity cannot be established. To provide a comprehensive perspective, this guide compares the in vitro profile of this compound with that of other well-characterized Kv1.3 inhibitors for which in vivo data are available. These alternatives include the small molecules PAP-1 and correolide, and the peptide toxin margatoxin.

Table 1: In Vitro Potency of Kv1.3 Channel Blockers

CompoundTypeTargetIC50 (nM)
This compound Small MoleculeKv1.3~200
Kv1.4~300
PAP-1 Small MoleculeKv1.32[2]
Correolide Small MoleculeKv1.386[3]
Margatoxin PeptideKv1.3~0.1

Table 2: In Vivo Efficacy of Alternative Kv1.3 Channel Blockers

CompoundAnimal ModelDisease ModelKey FindingsReference
PAP-1 Rhesus Macaques-Suppressed TEM cell proliferation in vitro with an IC50 of ~100 nM. In vivo pharmacokinetic and toxicity studies were conducted.[2]
SCID MousePsoriasis Xenograft2% PAP-1 ointment reduced epidermal thickness by ~50% and dermal CD3+ lymphocytes by 85% after 4 weeks.[4]
MiceIschemic StrokeAmeliorated pathological phenotypes in AD mice.[5][6]
Correolide MiniswineDelayed-Type Hypersensitivity (DTH)Orally, intravenously, or intramuscularly administered correolide derivatives suppressed DTH responses.[7]
Margatoxin MiniswineDelayed-Type Hypersensitivity (DTH) & Allogeneic ChallengeInhibited DTH and antibody responses in vivo.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Simplified T-Cell Activation Pathway and Kv1.3 Inhibition TCR T-Cell Receptor (TCR) PLC PLCγ activation TCR->PLC CD28 CD28 CD28->PLC Antigen Antigen Presentation Antigen->TCR IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release CRAC CRAC Channel Activation Ca_release->CRAC Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT NFAT_nuc NFAT Translocation to Nucleus NFAT->NFAT_nuc Gene_exp Gene Expression (e.g., IL-2) NFAT_nuc->Gene_exp Proliferation T-Cell Proliferation Gene_exp->Proliferation Kv1_3 Kv1.3 Channel K_efflux K⁺ Efflux Kv1_3->K_efflux Mem_pot Maintains Negative Membrane Potential K_efflux->Mem_pot Mem_pot->Ca_influx Facilitates CP339818 This compound / Alternatives CP339818->Kv1_3 Inhibits

Caption: Kv1.3 channel's role in T-cell activation and its inhibition.

In Vitro & In Vivo Experimental Workflow for Kv1.3 Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PatchClamp Whole-Cell Patch Clamp (Kv1.3 Current Measurement) ProlifAssay T-Cell Proliferation Assay (e.g., CFSE Staining) AnimalModel Autoimmune Disease Model (e.g., EAE, CIA) ProlifAssay->AnimalModel Informs In Vivo Studies CytokineAssay Cytokine Release Assay (e.g., ELISA) PK_PD Pharmacokinetics & Pharmacodynamics AnimalModel->PK_PD Tox Toxicology Studies AnimalModel->Tox Efficacy Efficacy Assessment (Clinical & Histological Scoring) AnimalModel->Efficacy Compound Kv1.3 Inhibitor (this compound or Alternative) Compound->PatchClamp Compound->ProlifAssay Compound->CytokineAssay

Caption: Workflow for evaluating Kv1.3 inhibitors.

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp for Kv1.3 Current Measurement
  • Cell Preparation: Use a cell line stably expressing the human Kv1.3 channel (e.g., Ltk- cells) or isolated human T lymphocytes. Culture cells under standard conditions.

  • Recording Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KF, 10 HEPES, 11 EGTA (pH 7.2 with KOH).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Obtain a high-resistance seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).

    • Apply this compound or alternative compounds at varying concentrations to the external solution and record the inhibition of the peak outward current.

    • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

In Vitro: T-Cell Proliferation Assay (CFSE-based)
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).

    • Wash the cells three times with culture medium.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled PBMCs in 96-well plates at 1-2 x 105 cells/well.

    • Add this compound or alternative inhibitors at various concentrations.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).

    • Culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE fluorescence, allowing for the quantification of cell proliferation.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats
  • Animals: Use female Lewis rats (8-10 weeks old).

  • Induction of EAE:

    • Emulsify myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail.

    • Administer pertussis toxin intravenously or intraperitoneally on days 0 and 2 post-immunization.

  • Treatment:

    • Begin treatment with the Kv1.3 inhibitor or vehicle control on a specified day post-immunization (prophylactic) or upon the onset of clinical signs (therapeutic).

    • Administer the compound daily via the desired route (e.g., oral gavage, subcutaneous injection).

  • Clinical Assessment:

    • Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Histopathology:

    • At the end of the study, perfuse the animals and collect the spinal cords.

    • Process the tissue for histology and stain with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue for demyelination.

Conclusion

This compound is a potent and selective in vitro blocker of the Kv1.3 potassium channel, a critical regulator of T-cell function. However, the conspicuous absence of in vivo data for this compound makes it challenging to fully assess its therapeutic potential and establish a clear in vitro-in vivo correlation. In contrast, alternative Kv1.3 inhibitors such as PAP-1 and correolide, as well as peptide-based blockers, have demonstrated efficacy in various preclinical animal models of autoimmune diseases. For researchers and drug developers, while the in vitro characteristics of this compound are encouraging, the lack of in vivo validation underscores the importance of comprehensive preclinical testing to translate in vitro potency into in vivo efficacy and safety. The provided comparative data and experimental protocols offer a framework for the continued investigation of Kv1.3 channel blockers as a promising therapeutic strategy for autoimmune and inflammatory disorders.

References

Benchmarking CP-339818 Against Novel Kv1.3 Inhibitor Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its preferential expression and functional role in chronically activated effector memory T cells (TEM cells) make it an attractive target for selective immunosuppression. CP-339818 is a known blocker of the Kv1.3 channel. This guide provides a comprehensive benchmark of this compound against a selection of novel and noteworthy Kv1.3 inhibitor candidates, offering a comparative analysis of their potency, selectivity, and mechanisms of action based on available preclinical data.

Executive Summary

While this compound is a recognized Kv1.3 inhibitor, the landscape of Kv1.3-targeted therapeutics is rapidly evolving. Novel candidates, spanning small molecules and peptide toxins, exhibit significant improvements in potency and selectivity, offering the potential for enhanced therapeutic windows and reduced off-target effects. This guide will delve into the specifics of these inhibitors, providing a clear comparison to inform future research and development directions.

Comparative Analysis of Kv1.3 Inhibitors

The efficacy and safety of a Kv1.3 inhibitor are largely determined by its potency (IC50) and its selectivity against other ion channels, particularly other members of the Kv family. The following tables summarize the available quantitative data for this compound and selected novel inhibitor candidates.

Table 1: Potency of Kv1.3 Inhibitors

CompoundTypeIC50 vs. Kv1.3Cell Line / Method
This compound Small Molecule200 nMNot Specified
PAP-1 Small Molecule2 nML929 cells (manual whole-cell patch clamp)
Psora-4 Small Molecule3 nMNot Specified
Clofazimine Small Molecule300 nMJurkat T cells
Thiophene-based Cmpd 44 Small Molecule470 nMOocytes
ShK Peptide Toxin~10-13.3 pMMouse fibroblasts
Dalazatide (ShK-186) Peptide Toxin65 pM (Kd)Ova-specific GFP+ TEM cells
Hg1 Peptide Toxin6.2 nMNot Specified

Table 2: Selectivity Profile of Kv1.3 Inhibitors

CompoundSelectivity (Fold difference in IC50 vs. Kv1.3)
This compound Weaker blocking effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2]
PAP-1 23-fold over Kv1.5; 33- to 125-fold over other Kv1 family channels.[2][3]
Psora-4 17- to 70-fold over closely-related Kv1 channels (active at Kv1.5 with IC50 of 7.7 nM).[4]
Clofazimine 10-fold higher potency than for Kv1.1, Kv1.2, Kv1.5, and Kv3.1.[3][5]
Thiophene-based Cmpd 44 Good selectivity profile; does not affect other Kv1.x family channels.[5]
ShK Low selectivity; also blocks Kv1.1 with high affinity (IC50 ~16-21.5 pM).[6][7]
Dalazatide (ShK-186) >100-fold improvement in selectivity for Kv1.3 over Kv1.1.[6]
Hg1 Highly selective; inhibits <50% of Kv1.1 and Kv1.2 currents at 1 µM.[8]

Signaling Pathway and Experimental Workflow

To understand the context of Kv1.3 inhibition, it is crucial to visualize its role in T-cell activation and the general workflow for evaluating inhibitor candidates.

Kv1_3_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 Ca_ER Ca2+ Release from ER IP3->Ca_ER CRAC CRAC Channels Ca_ER->CRAC Ca_influx Ca2+ Influx CRAC->Ca_influx Membrane_Potential Membrane Potential Maintenance Ca_influx->Membrane_Potential Calcineurin Calcineurin Ca_influx->Calcineurin Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux K_efflux->Membrane_Potential NFAT NFAT Activation Calcineurin->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Proliferation T-Cell Proliferation Cytokine->Proliferation Inhibitor Kv1.3 Inhibitor Inhibitor->Kv1_3 Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation a Primary Screening (e.g., FLIPR) b Electrophysiology (Patch Clamp) a->b c Selectivity Profiling (Panel of Kv Channels) b->c d Cell-Based Assays (T-Cell Proliferation) c->d e Pharmacokinetics d->e f Efficacy in Disease Models (e.g., EAE, Arthritis) e->f g Toxicology Studies f->g

References

Safety Operating Guide

Safe Disposal of CP-339818: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of CP-339818, a non-peptide inhibitor of Kv1.3 and Kv1.4 voltage-gated potassium channels. The following information is synthesized from safety data sheets and chemical properties to ensure that researchers, scientists, and drug development professionals can manage this compound responsibly.

Chemical and Safety Data

Adherence to safety protocols is paramount when handling this compound. The compound, identified by CAS No. 478341-55-8, presents several hazards.[1] It is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A).[1] The following table summarizes key data for this compound hydrochloride:

PropertyValueReference
Molecular Formula C₂₁H₂₅ClN₂[1]
Molecular Weight 340.89 g/mol [1]
CAS Number 478341-55-8[1]
Appearance Powder[2]
Solubility Soluble to 20 mM in water.[2] Slightly soluble in Ethanol (0.1-1 mg/ml).[3]
Storage (Powder) -20°C for 3 years.[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).[1][4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]
Precautionary Statements P264, P270, P280, P302+P352, P330, P362+P364, P501[1]

Experimental Protocols: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.

Accidental Release Measures:

Should a spill occur, it is crucial to prevent further leakage if it is safe to do so.[1] Personnel should wear full personal protective equipment (PPE), including self-contained breathing apparatus, and ensure adequate ventilation.[1] Spilled solutions should be absorbed with a finely-powdered, liquid-binding material such as diatomite.[1] Following absorption, surfaces and equipment must be decontaminated by scrubbing with alcohol.[1] All contaminated materials must be disposed of according to the disposal procedures outlined below.[1]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. A physician should be called promptly.[1]

  • Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[1] Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]

  • Ingestion: The mouth should be washed out with water. Do NOT induce vomiting. A physician must be called.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but mouth-to-mouth resuscitation should be avoided.[1]

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following logical workflow provides a procedural guide for the safe disposal of this compound, from initial handling to final disposition.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat C Segregate this compound Waste (Solid and Liquid) A->C Handle Waste B Work in a Ventilated Area (e.g., Fume Hood) B->C D Use a Designated, Labeled, and Sealed Waste Container C->D Place in E Consult Institutional and Local Hazardous Waste Regulations D->E Store for F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F Follow G Maintain Disposal Records F->G Document

This compound Disposal Workflow

References

Personal protective equipment for handling CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for CP-339818, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound (hydrochloride) is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₁H₂₅ClN₂
Molecular Weight 340.89 g/mol
CAS Number 478341-55-8
Purity ≥99% (HPLC)
Solubility Soluble to 20 mM in water
Storage Store at room temperature

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety[1]:

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Not required under normal conditions with adequate ventilation. If dusts are generated, a respirator may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare a Clean and Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Compound Carefully prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Surfaces and Glassware handle_use->cleanup_decontaminate Experiment complete emergency_spill Spill Response handle_use->emergency_spill In case of spill emergency_exposure Personal Exposure handle_use->emergency_exposure In case of exposure cleanup_dispose Dispose of Waste in Accordance with Local Regulations cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Logical workflow for handling this compound.

Experimental Protocols

Spill and Leakage Procedures [1]

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Absorption: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of contaminated material according to local regulations as described in the disposal section.

First-Aid Measures [1]

Exposure RouteFirst-Aid Protocol
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
Inhalation Immediately relocate the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Plan

All waste materials, including the compound itself, contaminated solutions, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste[1]. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures. Do not dispose of down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CP-339818
Reactant of Route 2
Reactant of Route 2
CP-339818

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.